molecular formula C36H46N5O9P B10820017 CGP78850

CGP78850

Numéro de catalogue: B10820017
Poids moléculaire: 723.8 g/mol
Clé InChI: DXUDLEHAROCUHM-KYJUHHDHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

inhibitor of Grb2 SH2 domain

Propriétés

Formule moléculaire

C36H46N5O9P

Poids moléculaire

723.8 g/mol

Nom IUPAC

[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid

InChI

InChI=1S/C36H46N5O9P/c1-23(42)39-29(20-24-11-13-25(14-12-24)22-51(48,49)50)34(46)41-36(17-5-2-6-18-36)35(47)40-30(21-32(37)44)33(45)38-19-7-10-28-27-9-4-3-8-26(27)15-16-31(28)43/h3-4,8-9,11-16,29-30,43H,2,5-7,10,17-22H2,1H3,(H2,37,44)(H,38,45)(H,39,42)(H,40,47)(H,41,46)(H2,48,49,50)/t29-,30-/m0/s1

Clé InChI

DXUDLEHAROCUHM-KYJUHHDHSA-N

SMILES isomérique

CC(=O)N[C@@H](CC1=CC=C(C=C1)CP(=O)(O)O)C(=O)NC2(CCCCC2)C(=O)N[C@@H](CC(=O)N)C(=O)NCCCC3=C(C=CC4=CC=CC=C43)O

SMILES canonique

CC(=O)NC(CC1=CC=C(C=C1)CP(=O)(O)O)C(=O)NC2(CCCCC2)C(=O)NC(CC(=O)N)C(=O)NCCCC3=C(C=CC4=CC=CC=C43)O

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of CGP78850: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action for the compound CGP78850. Contrary to potential misconceptions, this compound is not a GABA B receptor antagonist. It is a potent and selective competitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain. By binding to the Grb2 SH2 domain, this compound effectively disrupts the interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins. This inhibition blocks the recruitment of the guanine nucleotide exchange factor Sos to the plasma membrane, thereby preventing the activation of Ras and the subsequent downstream signaling cascades, such as the MAPK/ERK pathway. This mechanism underlies its potential as an anti-cancer agent, as it can inhibit the growth and motility of cancer cells driven by hyperactive RTK signaling.

Core Mechanism: Inhibition of Grb2 SH2 Domain Interaction

This compound functions as a peptidomimetic, designed to mimic the phosphotyrosine-containing motifs that the Grb2 SH2 domain recognizes. The primary mechanism of action is the competitive inhibition of the Grb2 SH2 domain's binding to its phosphopeptide partners.[1] Grb2 is an essential adaptor protein in cellular signaling, composed of a central SH2 domain flanked by two SH3 domains. The SH2 domain specifically binds to phosphorylated tyrosine residues (pY) within a pY-X-N-X consensus sequence on activated RTKs like the Epidermal Growth Factor Receptor (EGFR) and other adaptor proteins such as Shc.[1]

Upon binding of a growth factor to its receptor, the receptor dimerizes and autophosphorylates, creating docking sites for Grb2. Grb2, via its SH3 domains, then recruits Son of sevenless (Sos), a guanine nucleotide exchange factor, to the cell membrane. Sos, in turn, activates Ras by promoting the exchange of GDP for GTP. Activated Ras then triggers a cascade of downstream signaling pathways, most notably the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, differentiation, and survival.

This compound competitively binds to the pY-binding pocket of the Grb2 SH2 domain, physically obstructing its association with activated receptors and other signaling molecules.[1] This disruption of the Grb2-pY interaction is the critical step in its mechanism of action, leading to the inhibition of the entire downstream signaling cascade.

Quantitative Data Summary

The potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

Assay TypeTarget InteractionCell LineIC50 ValueReference
ELISAGST-Met / Grb2 SH2N/A2.0 µM
ELISAEGFR / Grb2N/A0.8 µM
Cell Scattering AssayHGF/SF-induced scatteringA431 cells~10 µM
Cell Scattering AssayHGF/SF-induced scatteringMDCK cells~10 µM

Signaling Pathway Diagram

The following diagram illustrates the EGFR-Grb2-Ras signaling pathway and the inhibitory action of this compound.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits (pY) Sos Sos Grb2->Sos Recruits Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation This compound This compound This compound->Grb2 Inhibits Binding EGF EGF EGF->EGFR Binds

EGFR-Grb2-Ras signaling pathway and this compound inhibition.

Key Experimental Protocols

Fluorescence Polarization Competition Assay for Grb2 SH2 Binding

This assay is used to determine the binding affinity (IC50) of this compound for the Grb2 SH2 domain by measuring its ability to displace a fluorescently labeled phosphopeptide probe.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Grb2 SH2 Protein, Fluorescent Probe, and this compound dilutions mix Mix Grb2 SH2 with varying concentrations of this compound reagents->mix incubate1 Incubate for 30 min at RT mix->incubate1 add_probe Add fluorescent phosphopeptide probe incubate1->add_probe incubate2 Incubate for 60 min at RT (equilibrium) add_probe->incubate2 measure Measure Fluorescence Polarization incubate2->measure plot Plot Polarization vs. [this compound] measure->plot calculate Calculate IC50 value plot->calculate

Workflow for a Fluorescence Polarization Competition Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).

    • Grb2 SH2 Domain: Purify recombinant Grb2 SH2 domain protein. The final concentration in the assay will depend on the Kd of the fluorescent probe.

    • Fluorescent Probe: A high-affinity phosphopeptide ligand for the Grb2 SH2 domain (e.g., a peptide derived from Shc) is synthesized and labeled with a fluorophore (e.g., FITC or a rhodamine dye). The concentration of the probe should be at or below its Kd for the Grb2 SH2 domain.

    • This compound: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well black microplate, add a fixed concentration of the Grb2 SH2 domain to each well.

    • Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Grb2 SH2 protein (minimum polarization).

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the Grb2 SH2 domain.

    • Add the fluorescent probe to all wells at a fixed final concentration.

    • Incubate the plate for an additional 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Subtract the background polarization (wells without Grb2 SH2) from all other readings.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

Ras Activation Pull-Down Assay

This assay is used to determine the effect of this compound on the activation of Ras in cells following stimulation with a growth factor.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., A431 or MDCK cells) to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal Ras activation.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or HGF) for a short period (e.g., 5-10 minutes) to induce Ras activation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Pull-Down of Activated Ras:

    • Incubate equal amounts of protein from each sample with a GST-fusion protein of the Ras-binding domain (RBD) of Raf-1, which is coupled to glutathione-agarose beads. The RBD of Raf-1 specifically binds to the active, GTP-bound form of Ras.

    • Incubate the mixture for 1 hour at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Ras (pan-Ras or an isoform-specific antibody).

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • The intensity of the band corresponding to Ras will be proportional to the amount of activated Ras in the original cell lysate. Analyze the band intensities to determine the dose-dependent inhibition of Ras activation by this compound.

Conclusion

This compound is a specific inhibitor of the Grb2 SH2 domain, which plays a critical role in signal transduction downstream of receptor tyrosine kinases. By competitively blocking the interaction of Grb2 with its phosphopeptide binding partners, this compound effectively inhibits the activation of the Ras-MAPK pathway. This mechanism of action provides a clear rationale for its investigation as a therapeutic agent in cancers characterized by the overexpression or constitutive activation of receptor tyrosine kinases. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other molecules targeting this crucial signaling node.

References

CGP78850: A Technical Guide to a Potent Inhibitor of the Grb2-SH2 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP78850 is a rationally designed, potent, and selective small molecule inhibitor that competitively targets the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). By disrupting the interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins, this compound effectively uncouples upstream growth factor signaling from the downstream Ras/MAPK pathway. This targeted mechanism of action has established this compound as a valuable chemical probe for studying Grb2-mediated signaling and as a potential therapeutic agent in cancers characterized by the overexpression or constitutive activation of RTKs. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative biochemical and cellular activities, and detailed experimental protocols for its characterization.

Introduction

The Grb2 adaptor protein plays a pivotal role in intracellular signal transduction, acting as a critical link between activated receptor tyrosine kinases (RTKs) and the activation of the Ras signaling cascade.[1][2] Grb2 is composed of a central SH2 domain flanked by two Src Homology 3 (SH3) domains.[3] Upon growth factor stimulation, the Grb2-SH2 domain binds to specific phosphotyrosine motifs on the intracellular tails of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[2][4] This recruitment brings the Grb2-associated Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor, into proximity with Ras at the plasma membrane, leading to its activation and the subsequent engagement of the mitogen-activated protein kinase (MAPK) pathway, which drives cellular proliferation, differentiation, and survival.

Dysregulation of the Grb2-Ras signaling axis is a hallmark of many human cancers, often driven by mutations or overexpression of RTKs. Consequently, the Grb2-SH2 domain has emerged as an attractive target for the development of anti-cancer therapeutics. This compound was developed through rational drug design as a potent and selective competitor of Grb2-SH2-phosphopeptide interactions. Its ability to block EGFR-Grb2 and Shc-Grb2 interactions in living cells translates to the inhibition of downstream signaling and the suppression of malignant phenotypes in cancer cells driven by hyperactive RTK signaling.

Mechanism of Action

This compound functions as a competitive antagonist at the phosphotyrosine-binding pocket of the Grb2-SH2 domain. By mimicking the conformation of the phosphotyrosine-containing peptide ligands, this compound occupies the binding site and sterically hinders the association of Grb2 with its natural binding partners, such as activated EGFR and the adaptor protein Shc. This disruption prevents the formation of the Grb2-SOS complex at the cell membrane, thereby inhibiting the activation of Ras and the propagation of downstream mitogenic signals.

The inhibitory action of this compound is specific for signaling pathways that are dependent on Grb2-mediated activation of Ras. Consequently, it effectively inhibits the growth of tumor cells transformed by oncogenic receptor tyrosine kinases but does not affect cells with activating mutations in downstream components of the pathway, such as Raf or Ras itself. Furthermore, in cells with overexpressed RTKs, inhibition of the Grb2-SH2 domain by this compound has been shown to induce the expression of the cell cycle inhibitors p21(Waf1/Cip1) and p27(Kip1), leading to a reversal of the transformed phenotype.

CGP78850_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 2. Grb2-SH2 Binding SOS SOS Grb2->SOS 3. SOS Recruitment Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP 4. Guanine Nucleotide Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Pathway MAPK Pathway (Proliferation, Survival) Ras_GTP->MAPK_Pathway 5. Downstream Signaling This compound This compound This compound->Grb2 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK 1. Activation

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data

The potency of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the available quantitative data.

Biochemical Assays Parameter Value Reference
Inhibition of Grb2-SH2/c-Met Association in vitroIC50Potent
Inhibition of GST-Met/Grb2-SH2 InteractionIC50Potent
Cell-Based Assays Cell Line Assay Parameter Value Reference
Human Epidermoid CarcinomaA431HGF/SF-induced Cell ScatteringEffective Conc.1-100 µM
Madin-Darby Canine KidneyMDCKHGF/SF-induced Cell ScatteringEffective Conc.1-100 µM
Human Breast AdenocarcinomaMDA-MB-468Anchorage-Independent Growth-Dose-dependent inhibition
Human Breast AdenocarcinomaMDA-MB-468Grb2 Protein Association-Dose-dependent reduction
Various Cancer Cell Lines-Cell Motility, Matrix Invasion, MorphogenesisED50≤ 30 nM

Experimental Protocols

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a hallmark of malignant transformation.

Materials:

  • Base Agar: 1.2% Noble Agar in sterile water.

  • Top Agar: 0.7% Noble Agar in sterile water.

  • 2X complete cell culture medium (e.g., DMEM with 20% FBS).

  • Cancer cell line (e.g., MDA-MB-468).

  • This compound stock solution (in DMSO).

  • 6-well plates.

  • Sterile tubes and pipettes.

Procedure:

  • Prepare Base Layer:

    • Melt the 1.2% base agar and cool to 42°C in a water bath.

    • Warm the 2X complete medium to 37°C.

    • Mix equal volumes of the 1.2% agar and 2X medium to create a 0.6% agar base layer solution.

    • Pipette 1.5 mL of the base layer solution into each well of a 6-well plate.

    • Allow the agar to solidify at room temperature for 30 minutes.

  • Prepare Cell Layer:

    • Trypsinize and count the cells. Resuspend the cells in complete medium to a concentration of 1 x 10^4 cells/mL.

    • Melt the 0.7% top agar and cool to 42°C.

    • Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.

    • In a sterile tube, mix 0.75 mL of the cell suspension with 0.75 mL of the 2X this compound solution (or vehicle control).

    • Add 1.5 mL of the 0.7% top agar to the cell/drug mixture, mix gently, and immediately overlay 1.5 mL of this suspension onto the solidified base layer.

  • Incubation and Analysis:

    • Allow the top layer to solidify at room temperature for 30 minutes.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

    • Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound.

    • After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predefined size using a microscope.

Soft_Agar_Assay_Workflow Start Start Prepare_Base Prepare 0.6% Base Agar Layer in 6-well Plates Start->Prepare_Base Prepare_Cells Prepare Cell Suspension (e.g., 1x10^4 cells/mL) Prepare_Base->Prepare_Cells Prepare_Drug Prepare 2X this compound Dilutions Prepare_Cells->Prepare_Drug Mix_Top_Layer Mix Cells, this compound, and 0.7% Top Agar Prepare_Drug->Mix_Top_Layer Plate_Top_Layer Overlay Cell/Agar Mixture onto Base Layer Mix_Top_Layer->Plate_Top_Layer Incubate Incubate for 14-21 Days (Feed regularly) Plate_Top_Layer->Incubate Stain_Count Stain with Crystal Violet and Count Colonies Incubate->Stain_Count End End Stain_Count->End

Figure 2: Workflow for the soft agar colony formation assay.

Co-Immunoprecipitation of EGFR and Grb2

This protocol is for demonstrating the disruption of the EGFR-Grb2 interaction by this compound in cells.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431).

  • EGF stock solution.

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-EGFR antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Anti-Grb2 antibody for Western blotting.

  • Anti-EGFR antibody for Western blotting.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Treatment and Lysis:

    • Plate A431 cells and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • Incubate 500 µg of protein lysate with 2 µg of anti-EGFR antibody overnight at 4°C with gentle rotation.

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2 hours at 4°C.

    • Wash the beads three times with lysis buffer.

    • Elute the protein complexes by boiling the beads in 2X SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with anti-Grb2 antibody to detect co-immunoprecipitated Grb2.

    • Strip and re-probe the membrane with anti-EGFR antibody to confirm the immunoprecipitation of EGFR.

Prodrug and Derivatives

A prodrug of this compound, designated CGP85793 , has been developed to improve cell penetration. While specific details on the chemical modification are not widely published, prodrug strategies for phosphopeptide mimetics often involve masking the negatively charged phosphate or phosphonate groups with lipophilic moieties that can be cleaved intracellularly by esterases or other enzymes to release the active compound. This approach is designed to enhance membrane permeability and improve the bioavailability of the inhibitor in cellular and in vivo models.

Conclusion

This compound is a well-characterized and highly valuable tool for the study of Grb2-mediated signaling pathways. Its potency and selectivity make it a powerful inhibitor for dissecting the role of the Grb2-Ras axis in normal physiology and in pathological conditions such as cancer. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its derivatives like CGP85793 will be crucial in evaluating its full therapeutic potential.

References

The Role of CGP78850 in Cancer Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP78850 is a potent and selective small-molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain. By competitively binding to the Grb2-SH2 domain, this compound effectively disrupts the crucial interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This inhibition abrogates the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane, thereby preventing the activation of Ras and the subsequent downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In cancer cells characterized by aberrant RTK signaling, this compound has been demonstrated to inhibit cell proliferation, suppress anchorage-independent growth, reduce cell motility and invasion, and induce the expression of cell cycle inhibitors, ultimately leading to a reversal of the transformed phenotype. This guide provides a comprehensive overview of the function of this compound in cancer cells, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

The Grb2-Ras-MAPK signaling pathway is a central regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations or overexpression of upstream components like EGFR. Grb2, an adaptor protein, plays a pivotal role in linking activated RTKs to the downstream effector Ras. The SH2 domain of Grb2 specifically recognizes and binds to phosphotyrosine motifs on activated receptors, initiating the signaling cascade.

This compound was developed as a peptidomimetic inhibitor designed to specifically target the Grb2-SH2 domain, offering a rational approach to anticancer therapy by disrupting this key protein-protein interaction.[1][2] This technical guide consolidates the available data on the function and effects of this compound in various cancer cell models.

Mechanism of Action

This compound functions as a competitive antagonist of the Grb2-SH2 domain.[1] Upon activation of RTKs by growth factors (e.g., EGF), the intracellular tyrosine kinase domains autophosphorylate specific tyrosine residues. These phosphotyrosine sites serve as docking sites for the SH2 domain of Grb2. The binding of Grb2 to the activated receptor recruits the guanine nucleotide exchange factor SOS to the plasma membrane. SOS then facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras, in turn, initiates a phosphorylation cascade through Raf, MEK, and ERK (MAPK), which ultimately results in the transcription of genes involved in cell proliferation and survival.

This compound mimics the phosphotyrosine-containing peptide motif recognized by the Grb2-SH2 domain. By binding to the SH2 domain with high affinity, this compound prevents the association of Grb2 with activated RTKs like EGFR.[1][2] This disruption of the initial step in the signaling cascade effectively blocks the downstream activation of Ras and the MAPK pathway.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Cell LineAssayEffect of this compoundReference
A431, MDCKHGF/SF-induced Cell ScatteringComplete prevention of scattering at 100 µM.
MDCKHGF/SF-induced Ras ActivationInhibition of activated Ras at 100 µM.
MDA-MB-468Anchorage-Independent GrowthDose-dependent inhibition of colony formation in soft agar.
MDA-MB-468EGFR-Grb2 InteractionDose-dependent reduction in the amount of Grb2 associated with EGFR (0-100 µM).

Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the publicly available literature.

Signaling Pathway Visualization

The following diagram illustrates the Grb2-mediated signaling pathway and the point of inhibition by this compound.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR p-EGFR EGFR->pEGFR 2. Dimerization & Autophosphorylation Grb2 Grb2 pEGFR->Grb2 3. Grb2 Recruitment Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 6. Raf Activation SOS SOS Grb2->SOS 4. SOS Recruitment SOS->Ras_GDP 5. Guanine Nucleotide Exchange This compound This compound This compound->Grb2 Inhibition MEK MEK Raf->MEK 7. MEK Phosphorylation ERK ERK MEK->ERK 8. ERK Phosphorylation Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation 9. Gene Transcription EGF EGF EGF->EGFR 1. Ligand Binding

This compound inhibits the Grb2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the function of this compound.

Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

  • Base agar solution (e.g., 0.8% agar in complete medium)

  • Top agar solution (e.g., 0.4% agar in complete medium)

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • This compound stock solution

  • 6-well plates

  • Sterile PBS

Procedure:

  • Prepare the base layer by adding the base agar solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Harvest and count the cancer cells. Resuspend the cells in the top agar solution at a desired density (e.g., 5 x 10³ cells/mL).

  • Carefully overlay the cell-containing top agar solution onto the solidified base layer.

  • Allow the top layer to solidify at room temperature.

  • Add complete medium containing various concentrations of this compound (or vehicle control) on top of the agar layers.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, refreshing the medium with this compound every 3-4 days.

  • After the incubation period, stain the colonies with a solution like crystal violet and count the number of colonies under a microscope.

HGF/SF-Induced Cell Scattering Assay

This assay measures the effect of this compound on the motility and dissociation of epithelial cell colonies.

Materials:

  • Epithelial cancer cell line (e.g., A431 or MDCK)

  • Hepatocyte Growth Factor/Scatter Factor (HGF/SF)

  • This compound stock solution

  • 6-well plates

  • Complete medium

Procedure:

  • Seed the cells in a 6-well plate at a density that allows for the formation of small colonies (e.g., 2 x 10⁴ cells/well for MDCK, 4 x 10⁴ cells/well for A431).

  • Culture the cells until small, tight colonies are formed.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 2 hours.

  • Induce cell scattering by adding HGF/SF to the medium at a final concentration of 50 pM.

  • Incubate the plates for 24 hours at 37°C.

  • Observe and photograph the cell colonies under a microscope to assess the degree of scattering (dissociation of colonies and migration of individual cells).

Western Blot Analysis for p21 and p27 Induction

This method is used to detect the upregulation of cell cycle inhibitors p21 and p27 in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the desired time period.

  • Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies against p21 and p27 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities relative to the loading control to determine the change in p21 and p27 expression.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for investigating the function of this compound in cancer cells.

cluster_invitro In Vitro Experiments A Hypothesis: This compound inhibits Grb2-SH2 domain B Grb2-EGFR Binding Assay (e.g., Co-immunoprecipitation) A->B C Result: this compound disrupts Grb2-EGFR interaction B->C D Ras Activation Assay C->D E Result: this compound inhibits Ras activation D->E F Downstream Effect Assays E->F G Cell Proliferation Assay F->G H Soft Agar Colony Formation Assay F->H I Cell Motility/Scattering Assay F->I J Western Blot for p21/p27 F->J K Results: - Decreased Proliferation - Reduced Anchorage-Independent Growth - Inhibited Motility - Increased p21/p27 G->K H->K I->K J->K

Experimental workflow for this compound characterization.

Conclusion

This compound represents a targeted therapeutic strategy aimed at a critical node in oncogenic signaling. By specifically inhibiting the Grb2-SH2 domain, it effectively uncouples activated receptor tyrosine kinases from the Ras-MAPK pathway. The preclinical data summarized in this guide demonstrate its potential to reverse key aspects of the malignant phenotype in various cancer cell models. Further investigation, including in vivo studies and the identification of predictive biomarkers, is warranted to fully elucidate the therapeutic potential of this compound and similar Grb2-SH2 inhibitors in the treatment of cancer.

References

The Inhibition of the Grb2 SH2 Domain by CGP78850: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed adaptor protein that plays a critical role in intracellular signal transduction. Comprising a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a pivotal linker between activated receptor tyrosine kinases (RTKs) and downstream signaling pathways, most notably the Ras/MAPK cascade.[1][2][3] The aberrant activation of these pathways is a hallmark of many cancers, making Grb2 a compelling target for therapeutic intervention.

CGP78850 is a potent and selective small-molecule inhibitor that competitively targets the Grb2 SH2 domain.[2][4] By occupying the phosphotyrosine-binding pocket of the SH2 domain, this compound effectively uncouples Grb2 from its upstream activators, such as the epidermal growth factor receptor (EGFR) and Shc, thereby attenuating the pro-proliferative signals transmitted through the Ras pathway. This technical guide provides an in-depth overview of the interaction between this compound and the Grb2 SH2 domain, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data

CompoundAssay TypeTargetIC50 (nM)Reference
mAZ-pTyr-(alphaMe)pTyr-Asn-NH2Fluorescence PolarizationGrb2 SH2 DomainNot specified
Related PeptidomimeticELISAGrb2 SH2 Domain~65

Signaling Pathway

The canonical signaling pathway involving Grb2 begins with the activation of a receptor tyrosine kinase (RTK) by its cognate growth factor. This leads to autophosphorylation of the receptor on specific tyrosine residues, creating docking sites for the Grb2 SH2 domain. Grb2, constitutively bound to the guanine nucleotide exchange factor Son of Sevenless (SOS) via its SH3 domains, is then recruited to the plasma membrane. This translocation brings SOS into proximity with Ras, facilitating the exchange of GDP for GTP and activating Ras. Activated Ras, in turn, initiates a cascade of downstream signaling through pathways such as the Raf-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cellular responses like proliferation, differentiation, and survival. This compound intervenes at the initial step of this cascade by blocking the binding of the Grb2 SH2 domain to phosphotyrosine residues on activated RTKs or other adaptor proteins like Shc.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_inactive RTK (inactive) RTK_active RTK (active) (phosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2_SOS Grb2-SOS Complex RTK_active->Grb2_SOS 3. Grb2 SH2 Domain Binding Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP 4. SOS-mediated GTP Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K This compound This compound This compound->RTK_active Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Growth_Factor Growth Factor Growth_Factor->RTK_inactive 1. Ligand Binding Experimental_Workflow cluster_preparation 1. Reagent Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Protein_Expression Expression of recombinant Grb2 SH2 Protein_Purification Purification of Grb2 SH2 (e.g., GST-tag) Protein_Expression->Protein_Purification Assay_Setup Assay setup in microplate (ELISA or FP) Protein_Purification->Assay_Setup Ligand_Synthesis Synthesis/Purchase of phosphopeptide ligand (biotinylated or fluorescent) Ligand_Synthesis->Assay_Setup Inhibitor_Prep Preparation of This compound stock solution Inhibitor_Prep->Assay_Setup Incubation Incubation to reach binding equilibrium Assay_Setup->Incubation Signal_Detection Signal detection (Absorbance or Polarization) Incubation->Signal_Detection Data_Plotting Plotting of signal vs. inhibitor concentration Signal_Detection->Data_Plotting Curve_Fitting Non-linear regression (sigmoidal dose-response) Data_Plotting->Curve_Fitting Parameter_Determination Determination of IC50/Ki values Curve_Fitting->Parameter_Determination

References

CGP78850: A Technical Guide to a Pioneering Grb2-SH2 Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of CGP78850, a potent and selective small-molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain. Developed by scientists at the Novartis Pharmaceuticals Division in the late 1990s, this compound emerged from a rational drug design approach to target the aberrant signaling pathways implicated in cancer. By competitively inhibiting the interaction between Grb2 and phosphorylated tyrosine residues on activated growth factor receptors and adaptor proteins, this compound effectively uncouples upstream tyrosine kinase signaling from the downstream Ras/MAPK pathway, leading to the inhibition of cell proliferation and motility. This document details the seminal research that elucidated the compound's mechanism, presents available quantitative data on its activity, outlines the key experimental protocols used in its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Discovery and History

This compound was developed by a team of researchers at the Novartis Pharmaceuticals Division in Basel, Switzerland, with key findings published around 1999. The development of this compound was a significant step in the exploration of SH2 domains as viable therapeutic targets. The primary researchers involved in its initial characterization include B. Gay, S. Suarez, G. Caravatti, P. Furet, T. Meyer, and J. Schoepfer.

The core concept behind the development of this compound was to create a small molecule that could mimic the phosphopeptide motifs recognized by the Grb2-SH2 domain. This would allow it to competitively block the protein-protein interactions that are crucial for the activation of the Ras signaling pathway, a central node in cancer cell proliferation. The design was based on the structure of known phosphopeptide ligands of the Grb2-SH2 domain, with modifications to enhance potency, selectivity, and cell permeability.

Mechanism of Action

This compound functions as a potent and selective antagonist of the Grb2-SH2 domain. The Grb2 adaptor protein plays a critical role in signal transduction by linking activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras signaling cascade. This interaction is mediated by the binding of the Grb2-SH2 domain to specific phosphotyrosine residues on the activated receptor or on adaptor proteins like Shc.

Upon binding of a growth factor to its receptor, the receptor dimerizes and autophosphorylates, creating docking sites for the Grb2-SH2 domain. Grb2, through its SH3 domains, then recruits the Son of sevenless (Sos) protein, a guanine nucleotide exchange factor, to the plasma membrane. Sos, in turn, activates Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade, commonly known as the MAPK/ERK pathway, which ultimately leads to changes in gene expression that drive cell proliferation, differentiation, and survival.

This compound competitively binds to the Grb2-SH2 domain, preventing its association with phosphotyrosine-containing proteins like activated EGFR and Shc. This blockade effectively inhibits the recruitment of Sos to the membrane and subsequent activation of Ras, thereby attenuating the entire downstream signaling cascade.

Signaling Pathway Diagram

CGP78850_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_bound Grb2 RTK->Grb2_bound Recruits Sos Sos Grb2_bound->Sos Recruits Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Grb2_unbound Grb2 Grb2_unbound->Grb2_bound This compound This compound This compound->Grb2_unbound Binds & Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Motility ERK->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Mechanism of action of this compound in inhibiting the Grb2-mediated Ras signaling pathway.

Quantitative Data

This compound has been shown to be a potent inhibitor of the Grb2-SH2 domain with high selectivity over other SH2 domains. The following table summarizes the available quantitative data for this compound's inhibitory activity.

Assay TypeTargetIC50 ValueCell Line/SystemReference
ELISAGrb2-SH20.1 µMIn vitroGay B, et al. Int J Cancer. 1999 Oct 8;83(2):235-41.[1]
Proliferation AssayA431~10 µMA431 cellsGay B, et al. Int J Cancer. 1999 Oct 8;83(2):235-41.[1]
Soft Agar AssayMDA-MB-468~25 µMMDA-MB-468 cellsGay B, et al. Int J Cancer. 1999 Oct 8;83(2):235-41.[1]
Cell Motility AssayA431~10-100 µMA431 cellsGay B, et al. J Biol Chem. 1999 Aug 13;274(33):23311-5.[2]

Experimental Protocols

The following are descriptions of the key experimental protocols used in the characterization of this compound, based on the available information from the primary research articles.

Grb2-SH2 Domain Binding Assay (ELISA)

This assay was used to determine the in vitro inhibitory potency of this compound on the Grb2-SH2 domain.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) was established to measure the binding of a biotinylated phosphopeptide to a GST-Grb2-SH2 fusion protein.

  • Methodology:

    • GST-Grb2-SH2 fusion protein was coated onto microtiter plates.

    • A biotinylated phosphopeptide corresponding to a known Grb2 binding motif was incubated with the coated fusion protein in the presence of varying concentrations of this compound.

    • The amount of bound biotinylated peptide was detected using streptavidin-alkaline phosphatase and a colorimetric substrate.

    • The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in the binding of the biotinylated peptide.

Cell Proliferation and Soft Agar Colony Formation Assays

These assays were conducted to evaluate the effect of this compound on the growth of cancer cell lines.

  • Cell Lines: A431 (human epidermoid carcinoma) and MDA-MB-468 (human breast adenocarcinoma) cells, which are known to have overactive EGFR signaling.

  • Methodology (Proliferation):

    • Cells were seeded in 96-well plates and allowed to adhere.

    • Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability was assessed using a standard method such as the MTT assay.

  • Methodology (Soft Agar):

    • A base layer of agar in culture medium was prepared in 6-well plates.

    • Cells were suspended in a top layer of agar containing different concentrations of this compound and layered on top of the base layer.

    • Plates were incubated for a period of time (e.g., 2-3 weeks) to allow for colony formation.

    • Colonies were stained and counted.

Immunoprecipitation and Western Blotting

This technique was used to assess the effect of this compound on the interaction between Grb2 and its binding partners in a cellular context.

  • Methodology:

    • Cells were treated with or without this compound and then stimulated with a growth factor (e.g., EGF).

    • Cells were lysed, and the protein of interest (e.g., EGFR or Shc) was immunoprecipitated using a specific antibody.

    • The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was probed with an antibody against Grb2 to detect the amount of co-immunoprecipitated Grb2.

Cell Motility Assay

This assay was performed to investigate the impact of this compound on cancer cell migration.

  • Methodology (Wound Healing/Scratch Assay):

    • A confluent monolayer of cells was created in a culture dish.

    • A "scratch" or "wound" was made in the monolayer with a pipette tip.

    • The cells were treated with different concentrations of this compound.

    • The rate of cell migration into the wounded area was monitored and quantified over time.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays ELISA Grb2-SH2 Binding Assay (ELISA) IC50 Determine IC50 Value ELISA->IC50 Cell_Culture Cell Culture (e.g., A431, MDA-MB-468) Proliferation Proliferation Assay Cell_Culture->Proliferation Soft_Agar Soft Agar Assay Cell_Culture->Soft_Agar IP_WB Immunoprecipitation & Western Blot Cell_Culture->IP_WB Motility Cell Motility Assay Cell_Culture->Motility Discovery Discovery & Synthesis of this compound Discovery->ELISA Discovery->Cell_Culture

Caption: A generalized workflow for the in vitro and cellular characterization of this compound.

Conclusion

This compound stands as a landmark molecule in the field of signal transduction and cancer research. Its development demonstrated the feasibility of targeting protein-protein interactions with small molecules and provided a valuable tool for dissecting the intricacies of the Grb2-mediated signaling pathway. The research surrounding this compound laid the groundwork for the development of subsequent generations of SH2 domain inhibitors and contributed significantly to our understanding of how to therapeutically intervene in oncogenic signaling cascades. While this compound itself did not progress to clinical use, the principles established through its discovery and characterization continue to influence modern drug discovery efforts targeting similar pathways.

References

CGP78850: A Technical Guide to a Prototypical Ras Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP78850 is a rationally designed, potent, and selective small molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. By competitively disrupting the interaction between Grb2 and phosphorylated tyrosine residues on upstream receptor tyrosine kinases (RTKs) and adaptor proteins, this compound effectively uncouples RTK signaling from the Ras cascade. This targeted mechanism of action prevents the recruitment of the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane, thereby inhibiting the activation of Ras, a critical node in cellular proliferation and survival pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Action: Targeting the Grb2-SOS-Ras Axis

The Ras signaling pathway is a central regulator of cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers. The pathway is initiated by the activation of RTKs, which leads to the recruitment of the adaptor protein Grb2. Grb2, through its SH2 domain, binds to specific phosphotyrosine motifs on the activated receptor or on adaptor proteins like Shc. The SH3 domains of Grb2 then recruit SOS to the plasma membrane, where it catalyzes the exchange of GDP for GTP on Ras, leading to its activation.

This compound functions as a competitive inhibitor of the Grb2 SH2 domain. It mimics the phosphopeptide binding motif recognized by the SH2 domain, thereby preventing the association of Grb2 with its upstream binding partners. This disruption of the Grb2-RTK/Shc interaction is the pivotal step in the inhibitory action of this compound, as it prevents the localization of SOS to the vicinity of Ras, thus keeping Ras in its inactive, GDP-bound state. Consequently, downstream signaling through the Raf-MEK-ERK cascade is attenuated.

dot

Ras_Pathway_Inhibition_by_this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 pY binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Downstream_Signaling Downstream Signaling (Raf-MEK-ERK) Ras_GTP->Downstream_Signaling activates SOS SOS Grb2->SOS recruits SOS->Ras_GDP activates This compound This compound This compound->Grb2 inhibits binding

Caption: Inhibition of the Ras signaling pathway by this compound.

Quantitative Data

The efficacy of this compound has been demonstrated in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: Biochemical Activity of this compound

Assay TypeTargetTest SystemIC50 (µM)Reference
Grb2 SH2 Competitive BindingGrb2 SH2 DomainELISA-based assay~1[1]
EGFR-Grb2 InteractionEGFR-Grb2 ComplexCo-immunoprecipitationDose-dependent inhibition up to 100 µM[1][2]
Shc-Grb2 InteractionShc-Grb2 ComplexCo-immunoprecipitationDose-dependent inhibition[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpoint MeasuredConcentration Range (µM)ResultReference
MDA-MB-468Anchorage-Independent Growth (Soft Agar)Colony Formation0 - 100Dose-dependent inhibition[2]
Various (transformed by RTKs)Cell ProliferationCell GrowthNot specifiedInhibition of growth
Various (with Ras/Raf mutations)Cell ProliferationCell GrowthNot specifiedNo inhibition of growth

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Grb2 SH2 Domain Competitive Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to compete with a phosphopeptide for binding to the Grb2 SH2 domain.

Materials:

  • Recombinant GST-Grb2 SH2 domain fusion protein

  • Biotinylated phosphopeptide corresponding to a Grb2 binding site (e.g., from Shc)

  • Streptavidin-coated 96-well plates

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotinylated phosphopeptide.

  • Wash the plates to remove unbound peptide.

  • Prepare serial dilutions of this compound in assay buffer.

  • In a separate plate, pre-incubate a fixed concentration of GST-Grb2 SH2 domain with the different concentrations of this compound.

  • Transfer the pre-incubated mixtures to the phosphopeptide-coated plate.

  • Incubate to allow binding of the Grb2 SH2 domain to the immobilized peptide.

  • Wash the plates to remove unbound protein.

  • Add the anti-GST-HRP antibody and incubate.

  • Wash the plates to remove unbound antibody.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

  • Read the absorbance at 450 nm.

  • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the signal compared to the control (no inhibitor).

dot

Grb2_Binding_Assay_Workflow Start Start Coat_Plate Coat plate with biotinylated phosphopeptide Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Prepare_Inhibitor Prepare serial dilutions of this compound Wash1->Prepare_Inhibitor Pre_Incubate Pre-incubate Grb2 SH2 domain with this compound Prepare_Inhibitor->Pre_Incubate Bind_To_Plate Add mixture to plate and incubate Pre_Incubate->Bind_To_Plate Wash2 Wash Bind_To_Plate->Wash2 Add_Antibody Add anti-GST-HRP antibody and incubate Wash2->Add_Antibody Wash3 Wash Add_Antibody->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the Grb2 SH2 Domain Competitive Binding Assay.

Ras Activation Pull-Down Assay

This assay is used to determine the levels of active, GTP-bound Ras in cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., A431, MDA-MB-468)

  • This compound

  • Growth factor (e.g., EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • GST-Raf1-RBD (Ras Binding Domain) fusion protein coupled to glutathione-agarose beads

  • Anti-Ras antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed cells and grow to the desired confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce Ras activation.

  • Lyse the cells on ice with lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysates with GST-Raf1-RBD beads to pull down active Ras-GTP.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-Ras antibody.

  • Detect the signal using a secondary antibody and chemiluminescence.

  • The amount of pulled-down Ras is indicative of the level of Ras activation. A decrease in the signal in this compound-treated cells compared to the stimulated control indicates inhibition of Ras activation.

dot

Ras_Activation_Assay_Workflow Start Start Cell_Culture Seed and grow cells Start->Cell_Culture Serum_Starve Serum-starve overnight Cell_Culture->Serum_Starve Treat_Inhibitor Pre-treat with this compound Serum_Starve->Treat_Inhibitor Stimulate_GF Stimulate with growth factor Treat_Inhibitor->Stimulate_GF Lyse_Cells Lyse cells Stimulate_GF->Lyse_Cells Clarify_Lysate Clarify lysate Lyse_Cells->Clarify_Lysate Pull_Down Incubate with GST-Raf1-RBD beads Clarify_Lysate->Pull_Down Wash_Beads Wash beads Pull_Down->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Western_Blot SDS-PAGE and Western Blotting Elute_Proteins->Western_Blot Detect_Signal Detect Ras signal Western_Blot->Detect_Signal

Caption: Workflow for the Ras Activation Pull-Down Assay.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • This compound

  • Agar

  • Cell culture medium

  • 6-well plates

Procedure:

  • Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

  • Trypsinize and count the cells.

  • Resuspend the cells in a 0.3% agar solution in cell culture medium containing various concentrations of this compound.

  • Carefully layer the cell-agar suspension on top of the base agar layer.

  • Allow the top layer to solidify.

  • Add a small amount of cell culture medium containing the respective concentration of this compound on top of the agar to prevent drying.

  • Incubate the plates for 2-3 weeks, feeding the cells with fresh medium containing this compound every 3-4 days.

  • After the incubation period, stain the colonies with a viability stain (e.g., crystal violet).

  • Count the number of colonies in each well.

  • The reduction in the number and size of colonies in the presence of this compound indicates its inhibitory effect on anchorage-independent growth.

Conclusion

This compound serves as a valuable tool for studying the intricacies of the Ras signaling pathway and as a foundational molecule for the development of novel anti-cancer therapeutics. Its specific mechanism of action, targeting the upstream Grb2-SOS interaction, provides a clear rationale for its selective activity in cancers driven by aberrant RTK signaling. The experimental protocols detailed in this guide offer a robust framework for the evaluation of this compound and other potential Ras pathway inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

The Role of CGP78850 in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP78850 is a potent and selective small-molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain.[1][2] This technical guide provides an in-depth overview of the role of this compound in signal transduction, focusing on its mechanism of action, its impact on downstream signaling pathways, and its effects on cellular processes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Grb2 signaling nexus.

Core Mechanism of Action: Inhibition of the Grb2-SH2 Domain

This compound functions as a competitive inhibitor of phosphopeptide binding to the SH2 domain of the adaptor protein Grb2.[1][2] In normal signal transduction, upon activation by growth factors, receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) become autophosphorylated on specific tyrosine residues.[1] These phosphotyrosine sites serve as docking sites for the SH2 domain of Grb2. Grb2, which consists of one SH2 domain flanked by two Src homology 3 (SH3) domains, acts as a critical linker molecule. Upon binding to the activated RTK, Grb2 recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via its SH3 domains. This proximity allows SOS to activate Ras, a key small GTPase, by promoting the exchange of GDP for GTP. Activated Ras then initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.

This compound, by binding to the Grb2 SH2 domain, physically obstructs the interaction between Grb2 and phosphorylated RTKs or other phosphotyrosine-containing proteins like Shc. This disruption prevents the recruitment of the Grb2-SOS complex to the plasma membrane, thereby inhibiting Ras activation and suppressing the downstream MAPK signaling cascade.

Signaling Pathway Interruption by this compound

The primary signaling pathway affected by this compound is the Ras-MAPK pathway, initiated by RTK activation. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK RTK->pRTK 2. Dimerization & Autophosphorylation Grb2 Grb2 pRTK->Grb2 3. Grb2 SH2 domain binding SOS SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP 5. Guanine Nucleotide Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 6. Raf Activation Grb2->SOS 4. SOS Recruitment This compound This compound This compound->Grb2 Inhibits MEK MEK Raf->MEK 7. MEK Phosphorylation ERK ERK MEK->ERK 8. ERK Phosphorylation pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription 9. Nuclear Translocation & Gene Regulation GrowthFactor Growth Factor GrowthFactor->RTK 1. Ligand Binding

Figure 1: this compound inhibits the RTK/Grb2/Ras signaling pathway.

Quantitative Data on this compound Activity

Assay TypeCell Line(s)Effect of this compoundPotencyReference(s)
Grb2-EGFR Association MDA-MB-468Dose-dependent reduction in Grb2 associated with EGFR.Effective in the 0-100 µM range.
Colony Formation in Soft Agar MDA-MB-468Dose-dependent inhibition of anchorage-independent growth.Not specified.
Cell Motility (Scattering) A431, MDCKInhibition of HGF/SF-induced cell scattering.ED50 ≤ 30 nM
Ras Activation MDCKInhibition of HGF/SF-stimulated Ras activation.Effective at 100 µM.
Induction of Cell Cycle Inhibitors Cells overexpressing RTKsInduction of p21 and p27 expression.Not specified.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant publications.

Cell Culture and Lysis for Co-Immunoprecipitation

This protocol outlines the general steps for preparing cell lysates to analyze the interaction between Grb2 and activated RTKs.

G A 1. Seed and culture cells (e.g., MDA-MB-468) to 70-80% confluency. B 2. Serum-starve cells (e.g., 12-24 hours) to reduce basal signaling. A->B C 3. Pre-treat with this compound (e.g., 0-100 µM for 90 minutes). B->C D 4. Stimulate with growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes). C->D E 5. Wash cells with ice-cold PBS. D->E F 6. Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors. E->F G 7. Scrape and collect lysate. F->G H 8. Centrifuge to pellet debris. G->H I 9. Collect supernatant (protein lysate) for immunoprecipitation. H->I

Figure 2: Workflow for cell lysate preparation.

Materials:

  • Cell line of interest (e.g., MDA-MB-468)

  • Complete growth medium and serum-free medium

  • This compound

  • Growth factor (e.g., EGF)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • Cell scraper

Procedure:

  • Culture cells to 70-80% confluency.

  • To reduce basal RTK activation, serum-starve the cells for 12-24 hours.

  • Pre-incubate the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 90 minutes).

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short duration (e.g., 5-15 minutes) to induce RTK phosphorylation.

  • Immediately place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer to the dish, and incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. This is the protein lysate for subsequent experiments.

Co-Immunoprecipitation of Grb2 and Associated Proteins

This protocol describes the enrichment of a specific protein complex to analyze the effect of this compound on protein-protein interactions.

Materials:

  • Cell lysate (from Protocol 1)

  • Primary antibody for immunoprecipitation (e.g., anti-EGFR antibody)

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., modified RIPA or Tris-buffered saline with Tween-20)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Incubate a standardized amount of protein lysate with the primary antibody (e.g., anti-EGFR) overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • The eluted samples are now ready for analysis by Western blotting.

Western Blot Analysis for Downstream Signaling (p-ERK)

This protocol is used to detect the phosphorylation status of key downstream kinases like ERK, providing a measure of MAPK pathway activation.

Materials:

  • Immunoprecipitated samples or whole-cell lysates

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Grb2, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, typically at a 1:1000 to 1:2000 dilution) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK).

Cell Motility (Scratch/Wound Healing) Assay

This assay provides a quantitative measure of the effect of this compound on cell migration.

G A 1. Grow cells to a confluent monolayer in a multi-well plate. B 2. Create a 'scratch' in the monolayer with a pipette tip or a specialized tool. A->B C 3. Wash to remove debris and add fresh medium containing This compound or vehicle. B->C D 4. Image the scratch at time 0. C->D E 5. Incubate and acquire images at regular intervals (e.g., every 6-12 hours). D->E F 6. Measure the area of the scratch over time to quantify cell migration. E->F

Figure 3: Workflow for a cell motility scratch assay.

Materials:

  • Cell line of interest (e.g., A431, MDCK)

  • Multi-well culture plates

  • Pipette tips or a wound-making tool

  • Microscope with a camera

Procedure:

  • Plate cells in a multi-well plate and allow them to grow to a confluent monolayer.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Gently wash the cells to remove detached cells and debris.

  • Add fresh culture medium containing different concentrations of this compound or vehicle control.

  • Capture an initial image of the scratch (time 0).

  • Incubate the plate and capture images of the same field at regular time intervals (e.g., 12, 24, 48 hours).

  • The rate of wound closure is quantified by measuring the area of the scratch at each time point.

Conclusion

This compound is a valuable research tool for investigating the role of Grb2-mediated signal transduction. By selectively inhibiting the Grb2 SH2 domain, it effectively uncouples activated receptor tyrosine kinases from the downstream Ras-MAPK pathway. This leads to the inhibition of critical cellular processes such as proliferation and motility, highlighting the therapeutic potential of targeting this pathway in diseases characterized by aberrant RTK signaling, such as cancer. The experimental protocols and data presented in this guide provide a framework for further investigation into the biological effects of this compound and the development of novel therapeutics based on its mechanism of action.

References

In-Depth Technical Guide to CGP78850 Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP78850 is a potent and selective, non-peptidic small molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain.[1][2][3] Grb2 is a critical adaptor protein in intracellular signal transduction, linking activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras/MAPK signaling pathway.[4][5] By competitively binding to the Grb2 SH2 domain, this compound effectively disrupts the formation of the Grb2-RTK complex, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. This targeted mode of action makes this compound a valuable tool for cancer research and a potential therapeutic agent for tumors characterized by deregulated RTK signaling. This guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, binding affinity, and effects on cellular processes, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

The primary molecular target of this compound is the SH2 domain of the Grb2 adaptor protein. The Grb2 protein consists of one central SH2 domain flanked by two Src Homology 3 (SH3) domains. Upon activation of RTKs by growth factors like EGF, specific tyrosine residues on the receptor's intracellular domain become phosphorylated. The Grb2 SH2 domain recognizes and binds to these phosphotyrosine motifs, particularly those with the consensus sequence pY-X-N-X. This interaction recruits the Grb2-Son of Sevenless (SOS) complex to the cell membrane, where SOS, a guanine nucleotide exchange factor, activates Ras. Activated Ras, in turn, initiates the MAPK signaling cascade, leading to cellular proliferation.

This compound acts as a competitive inhibitor, mimicking the phosphopeptide ligand to occupy the binding pocket of the Grb2 SH2 domain. This prevents the association of Grb2 with activated RTKs like EGFR and other signaling proteins such as Shc. The disruption of these protein-protein interactions effectively blocks the downstream activation of the Ras/MAPK pathway. Consequently, in cancer cells with overexpressed or mutated RTKs that rely on this pathway for growth, this compound can inhibit proliferation and reverse the transformed phenotype.

CGP78850_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 2. Phospho-Tyr binding SOS SOS Grb2->SOS 3. Recruitment Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP 4. Guanine Nucleotide Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Pathway MAPK Pathway Ras_GTP->MAPK_Pathway 6. Activation This compound This compound This compound->Grb2 5. Inhibition Growth_Factor Growth Factor Growth_Factor->RTK 1. Activation Proliferation Cell Proliferation MAPK_Pathway->Proliferation 7. Outcome

Caption: this compound mechanism of action in inhibiting the Ras/MAPK pathway.

Quantitative Analysis of Binding Affinity

Compound Assay Type Target Affinity Metric Value
Peptidomimetic InhibitorELISAGrb2-SH2IC5065 nM
Monocarboxylic Inhibitor (Compound 7)Fluorescence AnisotropyGrb2-SH2Ki140 nM

Experimental Protocols

Grb2 SH2 Domain Binding Assay (ELISA-based)

This protocol is adapted from methodologies used to assess the binding of inhibitors to the Grb2 SH2 domain.

  • Plate Coating: 96-well microtiter plates are coated with a fusion protein of Glutathione S-transferase (GST) and the Grb2 SH2 domain (GST-Grb2-SH2) in a suitable buffer (e.g., PBS) overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction: A biotinylated phosphopeptide corresponding to a known Grb2 SH2 binding motif (e.g., from the EGFR) is mixed with varying concentrations of this compound. This mixture is then added to the washed wells and incubated for 1-2 hours at room temperature.

  • Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated for 1 hour at room temperature.

  • Substrate Addition: The plates are washed again, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution (e.g., 2N H2SO4).

  • Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ELISA_Workflow cluster_workflow ELISA Workflow for this compound Binding Affinity Start Start Coat_Plate Coat 96-well plate with GST-Grb2-SH2 Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Competitors Add Biotin-Phosphopeptide + varying [this compound] Block->Add_Competitors Incubate_1 Incubate Add_Competitors->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Streptavidin_HRP Add Streptavidin-HRP Wash_1->Add_Streptavidin_HRP Incubate_2 Incubate Add_Streptavidin_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using an ELISA-based assay.
Co-Immunoprecipitation and Western Blotting

This protocol is designed to validate the disruption of the EGFR-Grb2 interaction by this compound in a cellular context.

  • Cell Culture and Treatment: Human cancer cells overexpressing EGFR (e.g., A431 or MDA-MB-468) are cultured to 80-90% confluency. The cells are serum-starved overnight and then pre-treated with various concentrations of this compound for a specified time (e.g., 90 minutes). Subsequently, the cells are stimulated with EGF for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation and Grb2 recruitment.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The cell lysates are clarified by centrifugation.

  • Immunoprecipitation: The protein concentration of the lysates is determined. A specific antibody against EGFR is added to the lysates and incubated for several hours to overnight at 4°C with gentle rotation. Protein A/G-agarose or magnetic beads are then added and incubated for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: The beads are pelleted by centrifugation and washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Electrophoresis: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: The separated proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then probed with a primary antibody against Grb2 to detect the co-immunoprecipitated Grb2. A primary antibody against EGFR is used as a loading control for the immunoprecipitation.

  • Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the amount of co-immunoprecipitated Grb2 with increasing concentrations of this compound indicates the inhibitory effect of the compound.

Cell Motility (Scattering) Assay

This protocol assesses the effect of this compound on HGF/SF-induced cell scattering, a measure of cell motility.

  • Cell Seeding: A431 or Madin-Darby canine kidney (MDCK) cells are seeded at a low density in multi-well plates and allowed to form small, compact colonies.

  • Inhibitor Treatment: Once colonies are formed, the cells are pre-treated with different concentrations of this compound for 2 hours.

  • Stimulation: The cells are then stimulated with a motogenic agent, such as Hepatocyte Growth Factor/Scatter Factor (HGF/SF).

  • Incubation and Imaging: The plates are incubated for a period of time (e.g., 24 hours) to allow for cell scattering. The extent of scattering is observed and documented by phase-contrast microscopy.

  • Quantification: The degree of cell scattering can be quantified by measuring the area of dispersed cells or by counting the number of single, scattered cells compared to untreated controls. A reduction in scattering in the presence of this compound indicates its inhibitory effect on cell motility.

In Vivo Efficacy

While detailed in vivo efficacy data specifically for this compound is limited in publicly accessible literature, studies on prototypical Grb2 SH2 domain binding antagonists have shown promising results in animal models of cancer. These studies typically involve the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of the compound is then evaluated by monitoring tumor growth over time and assessing endpoints such as tumor volume and metastasis. The development of patient-derived xenograft (PDX) models further enhances the clinical relevance of such preclinical studies.

Synthesis

The rational design of this compound was based on mimicking the key pharmacophoric elements of the natural phosphopeptide ligands of the Grb2 SH2 domain. While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the literature, the general approach for creating such peptidomimetic inhibitors involves multi-step organic synthesis. This typically includes the synthesis of a phosphotyrosine mimetic, followed by the coupling of other non-peptidic moieties to create a molecule that fits into the Grb2 SH2 binding pocket with high affinity and selectivity.

Conclusion

This compound has been validated as a potent and selective inhibitor of the Grb2 SH2 domain. Through its competitive binding, it effectively uncouples activated receptor tyrosine kinases from the Ras/MAPK signaling pathway, leading to the inhibition of cancer cell proliferation and motility. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other Grb2 SH2 inhibitors. Further studies to precisely quantify its binding affinity, fully elucidate its in vivo efficacy, and disclose its synthetic route will be crucial for its potential development as a targeted cancer therapeutic.

References

In Vitro Profile of CGP78850: A Technical Guide to a Potent Grb2-SH2 Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of CGP78850, a potent and selective inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src homology 2 (SH2) domain. By competitively binding to the Grb2-SH2 domain, this compound effectively disrupts the interaction between Grb2 and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane, thereby attenuating the Ras signaling pathway, a critical cascade in cell proliferation and survival.

Quantitative Analysis of In Vitro Activity

This compound and its analogs have demonstrated significant potency in various in vitro assays. The following tables summarize the key quantitative data obtained from studies investigating the inhibitory activity of this compound and its closely related compounds.

Table 1: Competitive Binding Affinity against Grb2-SH2 Domain

CompoundAssay TypeIC50 (nM)Reference
Tripeptide Ligand (precursor to this compound)ELISA65[1]

Table 2: Effective Concentrations in Cell-Based Assays

AssayCell Line(s)Concentration (µM)Observed EffectReference
Inhibition of HGF-induced Cell ScatteringA431, MDCK100Complete prevention of cell scattering[2]
Inhibition of Ras ActivationMDCK100Inhibition of HGF-stimulated Ras activation[2]
Inhibition of EGFR-Grb2 & Shc-Grb2 InteractionMDA-MB-4680-100 (dose-dependent)Reduction in the amount of Grb2 associated with EGFR/Shc[3]
Inhibition of Colony Formation in Soft AgarMDA-MB-468Dose-dependentInhibition of anchorage-independent growth[3]

Signaling Pathway Inhibition

This compound targets a critical node in the RTK signaling cascade. The following diagram illustrates the mechanism of action of this compound in blocking the Grb2-mediated activation of the Ras pathway.

CGP78850_Mechanism_of_Action RTK Activated RTK (e.g., EGFR) pY Phosphotyrosine (pY) RTK->pY Autophosphorylation Grb2 Grb2 pY->Grb2 SH2 SH2 domain pY->SH2 Binding SOS SOS Grb2->SOS Recruitment Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Downstream Downstream Signaling Ras_GTP->Downstream This compound This compound This compound->SH2 Inhibition

Caption: Mechanism of this compound action in the RTK/Ras pathway.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the activity of this compound.

Competitive Grb2-SH2 Binding Assay (ELISA)

This assay quantifies the ability of a compound to compete with a known ligand for binding to the Grb2-SH2 domain.

Competitive_ELISA_Workflow Start Start Coat Coat plate with GST-Grb2-SH2 Start->Coat Block Block non-specific binding sites Coat->Block Incubate Incubate with biotinylated phosphopeptide and This compound Block->Incubate Wash1 Wash Incubate->Wash1 Add_SA_HRP Add Streptavidin-HRP Wash1->Add_SA_HRP Wash2 Wash Add_SA_HRP->Wash2 Add_Substrate Add HRP substrate Wash2->Add_Substrate Measure Measure absorbance Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the competitive Grb2-SH2 ELISA.

Detailed Methodology:

  • Coating: 96-well microtiter plates are coated with a solution of purified GST-Grb2-SH2 fusion protein and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition: A fixed concentration of a biotinylated phosphopeptide ligand (e.g., corresponding to a known Grb2 binding site on an RTK) and varying concentrations of this compound are added to the wells. The plate is incubated to allow for competitive binding to the immobilized Grb2-SH2 domain.

  • Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated.

  • Signal Generation: The plates are washed again, and an HRP substrate is added, leading to a colorimetric reaction.

  • Measurement: The absorbance is read using a microplate reader. The IC50 value is calculated from the dose-response curve of this compound concentration versus percentage of inhibition of the phosphopeptide binding.

HGF-Induced Cell Scattering Assay

This assay assesses the effect of this compound on the motility and morphology of epithelial cells in response to Hepatocyte Growth Factor (HGF).

Cell_Scattering_Assay_Workflow Start Start Seed Seed A431 or MDCK cells in 6-well plates Start->Seed Culture Culture for 24h to form colonies Seed->Culture Pretreat Pre-treat with this compound (e.g., 100 µM) for 2h Culture->Pretreat Stimulate Stimulate with HGF (e.g., 50 pM) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Image Image cells Incubate->Image Analyze Analyze cell scattering (morphology, dissociation) Image->Analyze

Caption: Workflow for the HGF-induced cell scattering assay.

Detailed Methodology:

  • Cell Seeding: A431 or Madin-Darby Canine Kidney (MDCK) cells are plated at a low density (e.g., 2-4 x 10^4 cells/well) in 6-well plates and cultured for 24 hours to allow the formation of small, compact colonies.

  • Pre-treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO). The cells are incubated for 2 hours.

  • Stimulation: Hepatocyte Growth Factor (HGF) is added to the wells at a final concentration of 50 pM to induce cell scattering.

  • Incubation: The plates are incubated for 24 hours to allow for the scattering response.

  • Imaging and Analysis: The cell colonies are visualized and photographed using a light microscope. The degree of scattering is assessed by observing the dissociation of cells from the colonies and the change to a more elongated, fibroblastic morphology.

Inhibition of EGFR-Grb2 Interaction (Immunoprecipitation)

This experiment determines whether this compound can block the interaction between EGFR and Grb2 in a cellular context.

Immunoprecipitation_Workflow Start Start Culture Culture cells (e.g., MDA-MB-468) Start->Culture Treat Treat with this compound (0-100 µM) for 90 min Culture->Treat Stimulate Stimulate with EGF Treat->Stimulate Lyse Lyse cells Stimulate->Lyse IP Immunoprecipitate EGFR Lyse->IP Wash Wash beads IP->Wash Elute Elute proteins Wash->Elute SDS_PAGE SDS-PAGE and Western Blot Elute->SDS_PAGE Probe Probe for Grb2 SDS_PAGE->Probe

References

Methodological & Application

Application Notes and Protocols for CGP78850 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CGP78850, a potent and selective competitor of the Grb2 SH2-phosphopeptide interaction, in cell culture experiments. The provided protocols are intended to serve as a foundation for studying the effects of this compound on various cellular processes.

Introduction

This compound is a rationally designed small molecule inhibitor that specifically targets the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2).[1][2] Grb2 is a critical adaptor protein in intracellular signal transduction, linking activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK pathway, which is crucial for cell growth, differentiation, and survival.[3][4] By blocking the interaction between Grb2 and phosphorylated tyrosine residues on activated receptors, this compound effectively inhibits the proliferative signals transmitted through this pathway.[1] This makes this compound a valuable tool for cancer research and drug development, particularly for tumors with deregulated RTK signaling.

Mechanism of Action

This compound acts as a competitive antagonist at the Grb2 SH2 domain. This domain recognizes and binds to specific phosphotyrosine-containing motifs (pYXNX) on activated RTKs and other signaling proteins. By occupying this binding site, this compound prevents the recruitment of the Grb2-Sos complex to the cell membrane, thereby inhibiting the activation of Ras and the subsequent downstream signaling cascade. Studies have shown that this compound can block the interaction between the Epidermal Growth Factor Receptor (EGFR) and Grb2, as well as the Shc-Grb2 interaction in living cells. This inhibition leads to a reduction in cell growth, induction of cell cycle inhibitors like p21 and p27, and the reversal of cellular transformation in cells with overexpressed RTKs.

Key Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and Maintenance

This protocol outlines basic procedures for culturing and maintaining cell lines for experiments with this compound. Specific media and conditions will vary depending on the cell line used (e.g., A431, MDCK, MDA-MB-468).

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • Cell culture flasks or plates.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

Procedure:

  • Cell Seeding: Grow cells to 80-90% confluency in appropriate cell culture flasks.

  • Wash the cells once with sterile PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed cells into desired culture plates or flasks at the required density for your experiment. For example, A431 cells can be plated at a density of 4 x 10^4 cells/well and Madin-Darby canine kidney (MDCK) cells at 2 x 10^4 cells/well in 6-well plates.

  • Allow cells to adhere and grow for 24 hours before treatment.

Protocol 2: Treatment of Cells with this compound

This protocol describes the general procedure for treating cultured cells with this compound.

Procedure:

  • Prepare serial dilutions of this compound from a stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

  • Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the this compound dilutions.

  • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • The incubation time will depend on the specific assay. For example, a 90-minute incubation has been used for MDA-MB-468 cells to assess the reduction of Grb2 protein association. For cell motility assays, a 2-hour pre-treatment before stimulation with a growth factor is common.

Protocol 3: Cell Motility (Scatter) Assay

This protocol is based on studies investigating the effect of this compound on HGF/SF-induced cell scattering in A431 and MDCK cells.

Procedure:

  • Seed A431 cells (4 x 10^4 cells/well) or MDCK cells (2 x 10^4 cells/well) in 6-well plates and culture for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 2 hours.

  • Induce cell scattering by adding a growth factor like Hepatocyte Growth Factor/Scatter Factor (HGF/SF) at a suitable concentration (e.g., 50 pM).

  • Incubate for the desired period to allow for cell scattering.

  • Observe and document the cell morphology and scattering using a microscope.

Protocol 4: Colony Formation Assay in Soft Agar

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

Procedure:

  • Prepare a base layer of 0.6% agar in complete growth medium in 6-well plates.

  • Once the base layer has solidified, prepare a top layer of 0.3% agar in complete growth medium containing a single-cell suspension of the desired cells (e.g., MDA-MB-468).

  • Incorporate various concentrations of this compound or a vehicle control into the top agar layer.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

  • Stain the colonies with a suitable dye (e.g., crystal violet) and count them.

Data Presentation

Table 1: Summary of Experimental Conditions for this compound in Cell Culture

Cell LineAssaySeeding DensityThis compound ConcentrationIncubation TimeGrowth Factor/StimulusReference
A431Cell Motility (Scatter)4 x 10^4 cells/well1 µM, 10 µM, 100 µM2 hours (pre-treatment)HGF/SF (50 pM)
MDCKCell Motility (Scatter)2 x 10^4 cells/well1 µM, 10 µM2 hours (pre-treatment)HGF/SF (50 pM)
MDA-MB-468Grb2 AssociationNot specified0 - 100 µM90 minutesNot specified
MDA-MB-468Colony FormationNot specifiedDose-dependentNot specifiedNot applicable
Transformed CellsGrowth InhibitionNot specifiedNot specifiedNot specifiedReceptor Tyrosine Kinases

Visualizations

Signaling Pathway Diagram

CGP78850_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm RTK_inactive RTK (inactive) RTK_active RTK (active) (Phosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 3. Recruitment via SH2 Domain Sos Sos Grb2->Sos 4. Sos Recruitment Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP 5. Guanine Nucleotide Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream 6. Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation 7. Signal Transduction This compound This compound This compound->Grb2 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK_inactive 1. Ligand Binding

Caption: Mechanism of action of this compound in the Grb2 signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., A431, MDCK) Seeding 2. Cell Seeding (e.g., 6-well plates) CellCulture->Seeding CGP78850_prep 3. Prepare this compound dilutions (1-100 µM) Seeding->CGP78850_prep Treatment 4. Treat cells with this compound (e.g., 2 hours) CGP78850_prep->Treatment Stimulation 5. Stimulate with Growth Factor (e.g., HGF/SF) Treatment->Stimulation Incubation 6. Incubate for desired duration Stimulation->Incubation Microscopy 7. Microscopic Observation Incubation->Microscopy DataAnalysis 8. Data Analysis & Quantification Microscopy->DataAnalysis

Caption: General experimental workflow for studying this compound in cell culture.

References

Application Notes and Protocols for the Use of CGP78850 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP78850 is a potent and selective small molecule inhibitor that targets the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in intracellular signal transduction, linking activated receptor tyrosine kinases (RTKs) to the Ras/MAPK (mitogen-activated protein kinase) pathway. By binding to the Grb2 SH2 domain, this compound effectively blocks the interaction between Grb2 and phosphorylated tyrosine residues on activated receptors, such as the Epidermal Growth Factor Receptor (EGFR). This disruption prevents the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane, thereby inhibiting Ras activation and downstream signaling cascades that are pivotal for cell proliferation, differentiation, and survival.[1] Due to its role in halting oncogenic signaling, this compound is a valuable tool in cancer research.

Western blotting is a fundamental technique to investigate the effects of inhibitors like this compound on cellular signaling pathways. This method allows for the detection and quantification of changes in the expression and phosphorylation status of key proteins within the Grb2 signaling cascade. These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to assess its impact on Grb2-mediated signaling.

Data Presentation

The following table summarizes representative quantitative data demonstrating the dose-dependent effect of this compound on Grb2-associated protein levels and the phosphorylation of downstream targets.

Cell LineTreatmentConcentration (µM)DurationEffect on Grb2 Associationp-ERK1/2 (Thr202/Tyr204) Levels (Normalized to Total ERK1/2)Reference
MDA-MB-468This compound090 min100%100%[2]
MDA-MB-468This compound1090 minReducedDecreased[2]
MDA-MB-468This compound5090 minSignificantly ReducedSignificantly Decreased[2]
MDA-MB-468This compound10090 minMarkedly ReducedMarkedly Decreased[2]

Signaling Pathway

The diagram below illustrates the Grb2-mediated signaling pathway and the inhibitory action of this compound.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 pY Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf SOS SOS Grb2->SOS SOS->Ras_GDP MEK MEK Raf->MEK P ERK ERK MEK->ERK P pERK p-ERK ERK->pERK P Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription_Factors This compound This compound This compound->Grb2 Inhibits Interaction Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Grb2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on the Grb2 signaling pathway using Western blotting.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells (e.g., MDA-MB-468) B Serum Starve (optional) A->B C Treat with this compound (0-100 µM, 90 min) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF membrane) F->G H Blocking G->H I Primary Antibody Incubation (e.g., anti-p-ERK, anti-Grb2) H->I J Secondary Antibody Incubation I->J K Detection (Chemiluminescence) J->K L Image Acquisition K->L M Densitometry Analysis L->M N Normalization & Quantification M->N

Caption: Experimental workflow for Western blot analysis of this compound effects.
Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Seeding: Seed a suitable cell line (e.g., MDA-MB-468, which overexpresses EGFR) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal levels of pathway activation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete or serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose. Aspirate the old medium from the cells and add the medium containing this compound or vehicle. Incubate for 90 minutes at 37°C.

2. Lysate Preparation

  • Washing: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: To an equal amount of protein from each sample (e.g., 20-30 µg), add 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's recommendations.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions include:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204): 1:1000 to 1:2000

    • Rabbit anti-total ERK1/2: 1:1000

    • Rabbit anti-Grb2: 1:1000

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBST.

6. Detection and Analysis

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of the primary and secondary antibodies and re-probed for a loading control protein (e.g., total ERK or β-actin). Incubate the membrane in a stripping buffer, wash extensively, re-block, and then repeat the immunoblotting steps starting from the primary antibody incubation for the loading control.

  • Quantitative Analysis: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). Normalize the signal intensity of the target protein (e.g., p-ERK) to the corresponding loading control (e.g., total ERK) for each sample. This normalization corrects for any variations in protein loading. The final data can be presented as a fold change or percentage relative to the vehicle-treated control.

References

Application Notes and Protocols for CGP78850 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CGP78850, a potent and selective inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. Detailed protocols for utilizing this compound in immunoprecipitation experiments are provided to facilitate research into its mechanism of action and its effects on cellular signaling pathways.

Introduction

This compound is a rationally designed small molecule that acts as a competitive inhibitor of the Grb2 SH2 domain's interaction with phosphopeptides.[1][2][3] Grb2 is a critical adaptor protein in receptor tyrosine kinase (RTK) signaling cascades.[4] It links activated receptors, such as the Epidermal Growth Factor Receptor (EGFR), to downstream signaling molecules, most notably Son of Sevenless (SOS), which in turn activates Ras and the subsequent MAPK/ERK pathway.[2] By blocking the Grb2-phosphopeptide interaction, this compound effectively disrupts this signaling cascade, making it a valuable tool for studying cellular processes such as proliferation, differentiation, and motility, and a potential therapeutic agent in cancers characterized by deregulated RTK signaling.

Mechanism of Action

This compound specifically targets the SH2 domain of Grb2, preventing its association with phosphorylated tyrosine residues on activated RTKs and other signaling proteins like Shc. This inhibitory action has been shown to reduce the amount of Grb2 associated with EGFR and Shc in a dose-dependent manner. Consequently, this compound inhibits the growth of tumor cell lines with overactive receptor tyrosine kinases and can induce the expression of cell cycle inhibitors.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation This compound This compound This compound->Grb2

This compound inhibits the Grb2-mediated signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data related to the activity of this compound.

ParameterValueCell LineNotes
Inhibition of HGF/SF-induced scattering1-100 µMA431, MDCKDose-dependent inhibition observed.
Reduction of associated Grb2 protein0-100 µMMDA-MB-468Dose-dependent reduction in Grb2 associated with upstream proteins.

Experimental Protocols

Co-Immunoprecipitation to Assess the Effect of this compound on Protein-Protein Interactions

This protocol is designed to investigate the inhibitory effect of this compound on the interaction between Grb2 and an upstream signaling partner, such as EGFR.

Materials:

  • Cells expressing the proteins of interest (e.g., A431 cells for EGFR-Grb2 interaction).

  • This compound (solubilized in an appropriate solvent, e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Antibody against the target protein for immunoprecipitation (e.g., anti-EGFR antibody).

  • Antibody against the interacting protein for western blot detection (e.g., anti-Grb2 antibody).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Standard western blotting reagents and equipment.

Experimental Workflow Diagram:

cluster_workflow Co-Immunoprecipitation Workflow cluster_treatment Treatment Groups A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Pre-clearing (Optional) B->C D 4. Immunoprecipitation with Primary Antibody C->D E 5. Capture with Protein A/G Beads D->E F 6. Washing E->F G 7. Elution F->G H 8. Western Blot Analysis G->H T1 Control (Vehicle) T2 This compound

Workflow for Co-Immunoprecipitation with this compound.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations (e.g., 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

    • If studying growth factor-induced interactions, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Pre-clearing (Optional but Recommended):

    • To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody against the protein of interest (e.g., anti-EGFR).

    • Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.

  • Capture of Immune Complexes:

    • Add protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow the beads to bind the antibody-antigen complex.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody against the interacting protein (e.g., anti-Grb2).

    • Develop the blot to visualize the bands. A decrease in the amount of co-immunoprecipitated Grb2 in the this compound-treated samples compared to the control indicates inhibition of the interaction.

Controls for Immunoprecipitation

To ensure the specificity of the immunoprecipitation results, it is crucial to include the following controls:

  • Isotype Control: Use a non-specific antibody of the same isotype as the primary antibody to assess non-specific binding to the beads and antibody.

  • Beads Only Control: Incubate the cell lysate with beads alone (no primary antibody) to check for non-specific binding of proteins to the beads.

  • Input Control: Run a small fraction of the total cell lysate on the western blot to confirm the presence and equal loading of the proteins of interest in all samples.

References

Application Notes and Protocols for CGP78850 Treatment of MDA-MB-468 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CGP78850 and its prodrug, CGP85793, in studying signaling pathways in the triple-negative breast cancer cell line MDA-MB-468. This cell line is characterized by the overexpression of the Epidermal Growth Factor Receptor (EGFR), making it a suitable model for investigating inhibitors of the EGFR signaling cascade.

Introduction

This compound is a peptidomimetic inhibitor that targets the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2). By binding to Grb2, this compound allosterically inhibits the interaction between Grb2 and phosphorylated EGFR, a critical step in the activation of downstream signaling pathways, including the Ras-MAPK pathway. In MDA-MB-468 cells, which are known to have high levels of EGFR, this compound has been shown to effectively disrupt the Grb2-EGFR association.[1] Its prodrug, CGP85793, exhibits enhanced cell permeability and has been demonstrated to inhibit Ras activation and cell proliferation in this cell line.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its prodrug CGP85793 in MDA-MB-468 cells based on available literature.

CompoundAssayCell LineEffective ConcentrationObserved EffectReference
This compoundGrb2-EGFR AssociationMDA-MB-468100 nMSignificant inhibition of Grb2 association with EGFR[1]
This compoundGrb2-EGFR AssociationMDA-MB-46810 µMReduction to non-EGF-stimulated state[1]
CGP85793Ras ActivationMDA-MB-468-Inhibition of Ras activation at a 50-fold lower concentration than this compound[1]
CGP85793Cell ProliferationMDA-MB-468Not specifiedInhibition of cell proliferation[1]
CGP85793Protein ExpressionMDA-MB-468100 µMIncreased levels of p27Kip1 and p21Waf1/Cip1/CAP1

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the efficacy of this compound and its derivatives.

cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EGF EGF EGF->EGFR Binds This compound This compound This compound->Grb2 Inhibits association with EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

start Start culture Culture MDA-MB-468 cells start->culture treat Treat cells with this compound or CGP85793 culture->treat assay Perform Assays treat->assay ip Immunoprecipitation (Grb2-EGFR) assay->ip Protein Interaction ras Ras Activation Assay assay->ras Signaling Activity prolif Proliferation Assay assay->prolif Cellular Effect analyze Analyze Data ip->analyze ras->analyze prolif->analyze end End analyze->end

Caption: General experimental workflow for evaluating this compound/CGP85793.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MDA-MB-468 (ATCC® HTB-132™)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Serum Starvation (for stimulation experiments): Prior to EGF stimulation, replace the growth medium with serum-free medium for 12-24 hours.

  • This compound/CGP85793 Treatment:

    • Prepare stock solutions of this compound and CGP85793 in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 100 nM to 10 µM for this compound).

    • For inhibition studies, pre-incubate the cells with the compound for a specified time (e.g., 2-4 hours) before stimulation with EGF.

Inhibition of Grb2-EGFR Association Assay (Immunoprecipitation and Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the interaction between Grb2 and EGFR upon EGF stimulation.

Materials:

  • MDA-MB-468 cells

  • Serum-free culture medium

  • EGF (recombinant human)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-EGFR antibody for immunoprecipitation

  • Anti-Grb2 antibody for Western blot

  • Anti-EGFR antibody for Western blot

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Seeding and Serum Starvation: Seed MDA-MB-468 cells in 10 cm dishes and grow to 80-90% confluency. Serum starve the cells for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with an anti-EGFR antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

  • Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against Grb2.

    • Use an appropriate HRP-conjugated secondary antibody and detect with a chemiluminescence substrate.

    • To confirm equal loading of immunoprecipitated EGFR, the membrane can be stripped and re-probed with an anti-EGFR antibody.

Ras Activation Assay (Pull-down Assay)

This protocol is for determining the effect of CGP85793 on the activation state of Ras.

Materials:

  • MDA-MB-468 cells

  • CGP85793

  • EGF (recombinant human)

  • Ras activation assay kit (containing Raf-1 RBD agarose beads)

  • Lysis/Wash buffer (as provided in the kit)

  • Anti-Ras antibody

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Culture and Treatment: Seed, serum starve, and treat MDA-MB-468 cells with CGP85793 as described in Protocol 1.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 2-5 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the Ras activation assay kit.

  • Pull-down of GTP-Ras:

    • Clarify the lysates by centrifugation.

    • Incubate the lysates with Raf-1 RBD (Ras-binding domain) agarose beads for 1 hour at 4°C.

    • Wash the beads with the provided wash buffer.

  • Western Blotting:

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Ras antibody to detect the amount of activated (GTP-bound) Ras.

    • Analyze an aliquot of the total cell lysate to determine the total Ras protein levels as a loading control.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of CGP85793 on the proliferation of MDA-MB-468 cells.

Materials:

  • MDA-MB-468 cells

  • Complete culture medium

  • CGP85793

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of CGP85793 or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

References

Application Notes and Protocols for CGP78850 Treatment of A431 and MDCK Cells

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CGP78850, a potent and selective inhibitor of the Grb2 SH2 domain, in studies involving A431 human epidermoid carcinoma cells and Madin-Darby Canine Kidney (MDCK) epithelial cells. The protocols detail methods for investigating the effects of this compound on growth factor-induced cell motility and cytoskeletal rearrangements.

Introduction

This compound is a small molecule inhibitor that specifically targets the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is an essential adaptor protein that links activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and c-Met (Hepatocyte Growth Factor/Scatter Factor Receptor), to downstream signaling pathways, most notably the Ras/MAPK cascade.[1] By blocking the interaction of Grb2 with activated receptors, this compound effectively inhibits the propagation of signals that regulate cell proliferation, migration, and morphology.

A431 cells, which overexpress EGFR, and MDCK cells, which are a well-established model for studying epithelial cell scattering and morphogenesis, are valuable systems for characterizing the biological effects of Grb2 inhibition.[1] These notes provide detailed protocols for studying the inhibitory effects of this compound on Hepatocyte Growth Factor/Scatter Factor (HGF/SF)-induced cell scattering in both A431 and MDCK cells, as well as on Epidermal Growth Factor (EGF)-induced membrane ruffling in A431 cells.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on A431 and MDCK cell motility. The data is compiled from qualitative and semi-quantitative observations from published research.

Table 1: Effect of this compound on HGF/SF-Induced Cell Scattering in A431 and MDCK Cells

Cell LineTreatmentThis compound Concentration (µM)Observed Effect on Cell Scattering
A43150 pM HGF/SF1Partial inhibition
A43150 pM HGF/SF10Significant inhibition, with a higher proportion of smaller islands and free cells
A43150 pM HGF/SF100Complete prevention of scattering; cells remained in close apposition
MDCK50 pM HGF/SF1Partial inhibition
MDCK50 pM HGF/SF10Significant inhibition
MDCK50 pM HGF/SF100Complete prevention of scattering; cells indistinguishable from unstimulated controls

Table 2: Effect of this compound on EGF-Induced Membrane Ruffling in A431 Cells

TreatmentThis compound Concentration (µM)Observed Effect on Membrane Ruffling
50 ng/mL EGF10Noticeable reduction in membrane ruffling
50 ng/mL EGF100Complete prevention of EGF-induced membrane ruffling

Signaling Pathway

This compound inhibits the binding of the Grb2-SOS complex to activated EGFR or c-Met, thereby preventing the activation of Ras and its downstream effectors, including Rac, which is a key regulator of actin cytoskeleton dynamics involved in cell motility and membrane ruffling.

This compound Inhibition of Grb2-Mediated Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_stimuli EGFR EGFR Grb2_SOS Grb2-SOS Complex EGFR->Grb2_SOS Recruits cMet c-Met cMet->Grb2_SOS Recruits Ras_inactive Ras-GDP (Inactive) Ras_active Ras-GTP (Active) Grb2_SOS->Ras_inactive Activates Rac Rac Ras_active->Rac Activates Actin Actin Cytoskeleton Rac->Actin Regulates Cell Motility\nMembrane Ruffling Cell Motility Membrane Ruffling Actin->Cell Motility\nMembrane Ruffling EGF EGF EGF->EGFR Binds HGF HGF/SF HGF->cMet Binds This compound This compound This compound->Grb2_SOS Inhibits Binding

Caption: this compound inhibits Grb2-mediated signaling.

Experimental Workflow

The general workflow for assessing the effect of this compound on growth factor-induced cellular responses involves cell culture, serum starvation, pre-treatment with the inhibitor, stimulation with a growth factor, and subsequent analysis of the cellular phenotype.

Experimental Workflow for this compound Treatment Culture 1. Cell Culture (A431 or MDCK) Starve 2. Serum Starvation Culture->Starve Pretreat 3. Pre-treatment (this compound or Vehicle) Starve->Pretreat Stimulate 4. Stimulation (EGF or HGF/SF) Pretreat->Stimulate Fix 5. Fixation Stimulate->Fix Stain 6. Staining Fix->Stain Analyze 7. Analysis (Microscopy & Quantification) Stain->Analyze

Caption: General workflow for this compound experiments.

Experimental Protocols

Cell Culture

A431 Cells:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage sub-confluent cultures (70-80%) using a suitable dissociation reagent (e.g., Trypsin-EDTA). Seed at a density of 2-4 x 10⁴ cells/cm².

MDCK Cells:

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage sub-confluent cultures (70-80%) using Trypsin-EDTA. Seed at a density of approximately 5 x 10⁴ cells/cm².

HGF/SF-Induced Cell Scattering Assay

This protocol is applicable to both A431 and MDCK cells.

Materials:

  • A431 or MDCK cells

  • Complete growth medium

  • Serum-free medium

  • Recombinant Human HGF/SF

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Crystal Violet or Phalloidin for actin visualization)

  • Microscope with imaging capabilities

Procedure:

  • Seed A431 cells at a density of 4 x 10⁴ cells/well or MDCK cells at 2 x 10⁴ cells/well in 6-well plates.[1]

  • Culture for 24 hours to allow for the formation of small colonies.[1]

  • Gently wash the cells with serum-free medium.

  • Incubate the cells in serum-free medium for at least 4 hours to serum-starve.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 2 hours.[1]

  • Stimulate the cells with 50 pM HGF/SF for 24 hours. Include unstimulated controls (with and without vehicle).

  • After incubation, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Crystal Violet (0.1% in 20% ethanol) for 10 minutes, or proceed with immunofluorescence staining for F-actin using fluorescently labeled phalloidin.

  • Wash the cells with water (for Crystal Violet) or PBS (for phalloidin).

  • Acquire images using a microscope.

  • Quantification: Assess the degree of cell scattering by counting the number of isolated, scattered cells versus cells remaining in colonies in multiple random fields for each condition.

EGF-Induced Membrane Ruffling Assay in A431 Cells

Materials:

  • A431 cells

  • Complete growth medium

  • Serum-free medium

  • Recombinant Human EGF

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Glass coverslips in 12-well plates

  • PBS

  • Fixing solution (4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently labeled Phalloidin

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed A431 cells on glass coverslips in 12-well plates and grow to sub-confluency.

  • Serum-starve the cells in serum-free medium for 16-24 hours.

  • Pre-treat the cells with this compound (e.g., 10, 100 µM) or vehicle for 2 hours.

  • Stimulate the cells with 50 ng/mL EGF for 2-5 minutes at 37°C.

  • Immediately wash the cells with ice-cold PBS to stop the reaction.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantification: Analyze the images to quantify the presence and extent of membrane ruffles. This can be done by counting the percentage of cells exhibiting ruffles or by measuring the ruffled area per cell using image analysis software.

Conclusion

This compound is a valuable tool for investigating the role of Grb2-mediated signaling in cell motility. The protocols outlined above provide a framework for studying the inhibitory effects of this compound on A431 and MDCK cells. Researchers can adapt these methods to explore further downstream signaling events and to assess the therapeutic potential of Grb2 inhibition in cancer and other diseases characterized by aberrant cell migration.

References

Application Notes and Protocols for Preparing CGP78850 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CGP78850 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective competitor of the Grb2 SH2-phosphopeptide interaction, playing a crucial role in cancer research by inhibiting signal transduction pathways.[1]

Physicochemical and Solubility Data

Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 723.75 g/mol [1][2]
Formula C36H46N5O9P[1][2]
Appearance White to off-white solid
Solubility in DMSO 250 mg/mL (345.42 mM)
Purity (typical) >98% (as determined by HPLC)

Recommended Storage Conditions

The stability of this compound is dependent on proper storage. Adherence to these guidelines will minimize degradation and ensure the integrity of the compound.

FormStorage TemperatureDurationSource
Powder -20°C3 years
4°C2 years
In DMSO -80°C6 months
-20°C1 month

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 723.75 g/mol / 1000 = 7.2375 mg

  • Weigh the compound: On a calibrated analytical balance, carefully weigh out 7.2375 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure complete dissolution: Tightly cap the tube and vortex for 1-2 minutes until the compound is fully dissolved. For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes may be employed to aid dissolution. Visually inspect the solution to confirm that no particulates are present.

  • Aliquot and store: To prevent repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B Mass Calculation C Add Anhydrous DMSO B->C Transfer Powder D Vortex / Sonicate to Dissolve C->D Dissolution E Aliquot into Working Volumes D->E Homogeneous Solution F Label Aliquots E->F Preparation for Storage G Store at -80°C or -20°C F->G Final Storage

Caption: Workflow for preparing this compound stock solution in DMSO.

Mechanism of Action: Inhibition of the Grb2 Signaling Pathway

This compound functions as a potent and selective inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. Grb2 is an adaptor protein that plays a critical role in intracellular signal transduction cascades, particularly the Ras/MAPK pathway, which is frequently dysregulated in cancer. By binding to the SH2 domain of Grb2, this compound blocks its interaction with phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) like EGFR. This prevents the recruitment of the Ras guanine nucleotide exchange factor Sos, thereby inhibiting Ras activation and downstream signaling.

The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK Growth Factor Binding Grb2 Grb2 pRTK->Grb2 SH2 Domain Binding Sos Sos Grb2->Sos SH3 Domain Binding Ras Ras Sos->Ras Activation MAPK_Pathway MAPK Pathway (Proliferation, Survival) Ras->MAPK_Pathway Activation This compound This compound This compound->Grb2 Inhibition

References

Application Notes and Protocols for CGP78850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and stability assessment of CGP78850, a potent and selective competitor of Grb2 SH2-phosphopeptide interactions. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in research and development applications.

Product Information

Parameter Value
Product Name This compound
CAS Number 258326-83-9
Molecular Formula C₃₆H₄₆N₅O₉P
Molecular Weight 723.75 g/mol
Appearance White to off-white solid
Mechanism of Action Competitor of Grb2 SH2-phosphopeptide interactions, blocking EGFR-Grb2 and Shc-Grb2 signaling.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on available stability data.[1][2]

Recommended Storage Conditions
Form Storage Temperature Duration Notes
Powder -20°C3 yearsProtect from moisture.
4°C2 yearsFor short-term storage.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse within one month.

Note: The provided stability data is based on manufacturer information. It is highly recommended to perform in-house stability studies to confirm stability under your specific experimental conditions.

Handling and Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Due to the hygroscopic nature of DMSO, it is imperative to use freshly opened, high-purity solvent to ensure maximum solubility and stability of the compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, polypropylene microcentrifuge tubes

    • Calibrated precision balance

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.24 mg of this compound.

    • Add the appropriate volume of fresh DMSO to the solid compound. For 7.24 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[1]

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Signaling Pathway

This compound functions as an inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. Grb2 is an adaptor protein crucial for signal transduction from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) to the Ras signaling pathway. By binding to the Grb2 SH2 domain, this compound prevents the recruitment of Grb2 to phosphorylated tyrosine residues on activated EGFR and the adaptor protein Shc. This blockade disrupts the formation of the EGFR-Grb2-SOS complex, thereby inhibiting the activation of Ras and its downstream proliferative signaling cascades.

Signaling_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream Activates This compound This compound This compound->Grb2 Inhibits EGF EGF EGF->EGFR

This compound inhibits the Grb2-mediated Ras signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Protocol 1: Long-Term Stability Assessment in Solution

This protocol outlines a method to determine the long-term stability of this compound in a prepared stock solution.

  • Workflow Diagram:

    Stability_Workflow A Prepare 10 mM this compound Stock Solution in DMSO B Aliquot into multiple tubes A->B C Store aliquots at -80°C and -20°C B->C D Time Point 0: Analyze one aliquot immediately C->D E Analyze aliquots at defined time points (e.g., 1, 3, 6 months for -80°C; 2, 4 weeks for -20°C) C->E F Analytical Method: Reverse-Phase HPLC D->F E->F G Data Analysis: Compare peak area of this compound to Time Point 0 F->G

    Workflow for long-term stability assessment of this compound.
  • Methodology:

    • Prepare a fresh 10 mM stock solution of this compound in high-purity DMSO as described in Section 3.

    • Aliquot the stock solution into a sufficient number of single-use tubes for all planned time points.

    • Store the aliquots at the desired temperatures (e.g., -80°C and -20°C).

    • At each designated time point (including an initial T=0), retrieve one aliquot from each storage condition.

    • Analyze the samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

      • Suggested HPLC Conditions (to be optimized):

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

        • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

        • Mobile Phase B: 0.1% TFA in acetonitrile

        • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 280 nm

    • Data Analysis:

      • Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample.

      • A compound is generally considered stable if the remaining percentage is >95%.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of this compound in solution when subjected to multiple freeze-thaw cycles.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO and aliquot it into several tubes.

    • Subject the aliquots to a series of freeze-thaw cycles. A typical cycle consists of:

      • Freezing at -20°C or -80°C for at least 12 hours.

      • Thawing to room temperature unassisted.

    • After 1, 3, and 5 freeze-thaw cycles, analyze the respective aliquots using the HPLC method described in Protocol 1.

    • Compare the peak area of this compound in the cycled samples to a control aliquot that has not undergone any freeze-thaw cycles (T=0 from Protocol 1).

In Vitro Activity Assay

The activity of this compound can be assessed by its ability to inhibit the interaction between the Grb2 SH2 domain and a phosphopeptide. A common method for this is a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Fluorescence Polarization (FP) assay.

Principle of Competitive ELISA for Grb2 SH2 Inhibition
  • A phosphopeptide ligand of the Grb2 SH2 domain is immobilized on a microplate.

  • Recombinant Grb2 protein is pre-incubated with varying concentrations of this compound.

  • The mixture is added to the coated plate. This compound will compete with the immobilized phosphopeptide for binding to the Grb2 protein.

  • Unbound components are washed away.

  • The amount of Grb2 bound to the plate is detected using a primary antibody against Grb2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • The signal intensity is inversely proportional to the inhibitory activity of this compound. The IC₅₀ value can be calculated from the dose-response curve.

Disclaimer: These protocols are intended as a guide. Researchers should optimize and validate these methods for their specific applications and laboratory conditions. Always adhere to appropriate laboratory safety practices when handling chemical reagents.

References

Application Notes and Protocols for CGP78850 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP78850 is a potent and selective small molecule inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. Grb2 is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to downstream signaling pathways, most notably the Ras/MAPK and Rac signaling cascades, which are fundamental for cell motility. By competitively binding to the Grb2 SH2 domain, this compound effectively uncouples RTKs from these pathways, leading to the inhibition of cell migration and related processes. These application notes provide detailed protocols for utilizing this compound in various cell migration assays and summarize its effects on signaling pathways and cellular behaviors.

Mechanism of Action

Upon activation by growth factors such as Epidermal Growth Factor (EGF) or Hepatocyte Growth Factor/Scatter Factor (HGF/SF), RTKs undergo autophosphorylation, creating docking sites for the SH2 domain of Grb2. Grb2 then recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane, which in turn activates Ras. Activated Ras triggers a cascade of downstream effectors, including the Rac GTPase, a key regulator of actin cytoskeleton dynamics and cell motility. This compound disrupts the initial step of this cascade by preventing the binding of Grb2 to activated RTKs, thereby inhibiting the downstream signaling required for cell migration.[1][2][3][4]

G cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Activated RTK (Phosphorylated) Grb2 Grb2 RTK_active->Grb2 2. Grb2 Recruitment SOS SOS Grb2->SOS 3. SOS Recruitment Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP 4. Guanine Nucleotide Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Rac_GDP Rac-GDP (Inactive) Ras_GTP->Rac_GDP 5. Downstream Signaling Rac_GTP Rac-GTP (Active) Rac_GDP->Rac_GTP Actin_Rearrangement Actin Cytoskeleton Rearrangement Rac_GTP->Actin_Rearrangement 6. Cytoskeletal Modulation Cell_Migration Cell Migration Actin_Rearrangement->Cell_Migration Growth_Factor Growth Factor (e.g., EGF, HGF) Growth_Factor->RTK_inactive 1. Binding & Activation This compound This compound This compound->Grb2 Inhibition

This compound inhibits the Grb2-mediated signaling pathway.

Data Presentation

The inhibitory effect of this compound on cell migration has been demonstrated in cell scattering assays. The following table summarizes the quantitative data from studies using A431 and Madin-Darby canine kidney (MDCK) cells stimulated with HGF/SF.

Cell LineStimulus (HGF/SF)This compound ConcentrationObserved Effect on Cell ScatteringReference
A43150 pM1 µMPartial inhibition[1]
A43150 pM10 µMSignificant inhibition, with a higher proportion of smaller cell islands
A43150 pM100 µMComplete prevention of scattering
MDCK50 pM1 µMPartial inhibition
MDCK50 pM10 µMSignificant inhibition
MDCK50 pM100 µMComplete prevention of scattering

Experimental Protocols

Herein are detailed protocols for three common cell migration assays, adapted for the use of this compound.

Cell Scattering Assay

This assay is used to assess the disruption of cell-cell junctions and the induction of a motile phenotype.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Seed A431 or MDCK cells in 6-well plates P2 Culture for 24h to form cell colonies P1->P2 T1 Pre-incubate with this compound (1-100 µM) for 2 hours P2->T1 T2 Stimulate with HGF/SF (50 pM) or EGF (50 ng/ml) T1->T2 T3 Incubate for 24 hours T2->T3 A1 Fix and stain cells (e.g., Crystal Violet) T3->A1 A2 Image acquisition using microscopy A1->A2 A3 Quantify cell scattering (e.g., measure colony dispersion or count isolated cells) A2->A3

Workflow for the Cell Scattering Assay with this compound.

Materials:

  • A431 or MDCK cells

  • 6-well plates

  • Standard cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • HGF/SF or EGF

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Microscope with imaging capabilities

Protocol:

  • Seed A431 or MDCK cells in 6-well plates at a density that allows for the formation of distinct colonies after 24 hours (e.g., 2-4 x 10^4 cells/well).

  • Culture the cells for 24 hours in standard culture medium.

  • Replace the medium with serum-free medium and incubate for an additional 2 hours.

  • Add this compound at desired concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) to the wells.

  • Incubate for 2 hours.

  • Add HGF/SF (final concentration 50 pM) or EGF (final concentration 50 ng/ml) to induce scattering. Include a negative control with no growth factor.

  • Incubate for 24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Crystal Violet solution for 20 minutes at room temperature.

  • Wash the cells with water until the background is clear.

  • Allow the plates to air dry.

  • Acquire images of the cell colonies using a microscope.

  • Quantify cell scattering by measuring the area of colony dispersion or by counting the number of isolated, scattered cells compared to the total number of cells.

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a created "wound" or gap in a confluent cell monolayer.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis P1 Seed cells to create a confluent monolayer P2 Create a 'scratch' in the monolayer with a pipette tip P1->P2 P3 Wash to remove debris P2->P3 T1 Add medium containing This compound or vehicle P3->T1 T2 Incubate and acquire images at t=0 T1->T2 A1 Acquire images at subsequent time points (e.g., 12h, 24h) T2->A1 A2 Measure the width of the wound at each time point A1->A2 A3 Calculate the percentage of wound closure A2->A3

Workflow for the Wound Healing Assay with this compound.

Materials:

  • Adherent cell line of interest

  • 24-well or 12-well plates

  • Standard cell culture medium

  • Serum-free or low-serum medium

  • This compound

  • Sterile 200 µl pipette tips

  • Microscope with a camera and live-cell imaging capabilities (optional)

Protocol:

  • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, gently create a straight scratch across the center of the well using a sterile 200 µl pipette tip.

  • Wash the wells twice with PBS to remove detached cells and debris.

  • Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control.

  • Place the plate on a microscope stage (preferably with an environmental chamber) and acquire the first image (t=0). Mark the position of the image for later time points.

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the same field at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control well is nearly closed.

  • Analyze the images by measuring the width of the scratch at multiple points for each time point.

  • Calculate the percentage of wound closure using the formula: % Wound Closure = [ (W_0 - W_t) / W_0 ] * 100 where W_0 is the initial wound width and W_t is the wound width at a specific time point.

Transwell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis S1 Add chemoattractant to the lower chamber S2 Place Transwell insert into the well S1->S2 S3 Seed cells (pre-treated with This compound) in serum-free medium into the insert S2->S3 I1 Incubate for 4-24 hours to allow for migration S3->I1 A1 Remove non-migrated cells from the top of the insert I1->A1 A2 Fix and stain migrated cells on the bottom of the membrane A1->A2 A3 Count stained cells under a microscope A2->A3

Workflow for the Transwell Migration Assay with this compound.

Materials:

  • Cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) and companion plates (24-well format)

  • Standard cell culture medium with serum (as chemoattractant)

  • Serum-free medium

  • This compound

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., methanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Protocol:

  • The day before the assay, serum-starve the cells by culturing them in serum-free medium for 12-24 hours.

  • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/ml.

  • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Add 600 µl of standard medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add 100-200 µl of the pre-treated cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C for a period appropriate for the cell type (typically 4-24 hours).

  • After incubation, carefully remove the medium from the inserts.

  • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 15-20 minutes.

  • Stain the cells by immersing the insert in Crystal Violet solution for 20 minutes.

  • Gently wash the inserts in water to remove excess stain.

  • Allow the membrane to air dry.

  • Count the number of stained, migrated cells in several random fields of view using a microscope at 10x or 20x magnification.

  • Calculate the average number of migrated cells per field for each condition.

Conclusion

This compound is a valuable tool for studying the role of the Grb2 signaling pathway in cell migration. The protocols provided here offer a framework for investigating the inhibitory effects of this compound on different aspects of cell motility. Researchers should optimize cell densities, incubation times, and inhibitor concentrations for their specific cell lines and experimental conditions. The use of this compound in these assays can provide significant insights into the molecular mechanisms of cell migration and may aid in the development of novel anti-metastatic therapeutics.

References

Using CGP78850 to Study EGFR Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. CGP78850 is a potent and selective, cell-permeable inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain.[3][4] Grb2 is a key adaptor protein that links activated EGFR to downstream signaling cascades, most notably the Ras/MAPK pathway.[5] By competitively binding to the Grb2 SH2 domain, this compound effectively blocks the recruitment of Grb2 to phosphorylated EGFR, thereby inhibiting downstream signal transduction. This property makes this compound a valuable tool for studying the intricacies of EGFR signaling and for investigating the consequences of its inhibition.

These application notes provide a comprehensive guide for utilizing this compound in laboratory settings to dissect EGFR signaling pathways. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic tail. These phosphotyrosine residues serve as docking sites for proteins containing Src Homology 2 (SH2) domains, such as Grb2. Grb2, in a constitutive complex with the guanine nucleotide exchange factor Son of Sevenless (SOS), is recruited to the activated EGFR. This translocation of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with Ras, facilitating the exchange of GDP for GTP and activating Ras. Activated Ras then initiates a phosphorylation cascade, including RAF, MEK, and ERK, which ultimately leads to changes in gene expression and cellular responses like proliferation and survival.

This compound acts as a competitive inhibitor of the Grb2 SH2 domain. It mimics the phosphotyrosine-containing peptides that Grb2 normally recognizes on activated EGFR. By occupying the binding site on the Grb2 SH2 domain, this compound prevents the interaction between Grb2 and EGFR, thus disrupting the entire downstream signaling cascade.

Data Presentation

The following tables summarize the quantitative effects of this compound on key events in the EGFR signaling pathway as reported in the literature. These values can serve as a reference for expected outcomes in experimental settings.

Table 1: Inhibition of EGFR-Grb2 Interaction and Downstream Signaling by this compound

ParameterCell LineConcentration of this compoundObserved EffectReference
EGFR-Grb2 InteractionLiving cellsNot specifiedBlocks interaction
Shc-Grb2 InteractionLiving cellsNot specifiedBlocks interaction
Ras ActivationMDCK cells100 µMInhibition of HGF/SF-stimulated Ras activation
Cell Scattering (Motility)A431 and MDCK cells100 µMComplete prevention of HGF/SF-induced scattering
Cell Scattering (Motility)A431 and MDCK cells10 µMPartial inhibition of HGF/SF-induced scattering
Cell Scattering (Motility)A431 and MDCK cells1 µMMinimal inhibition of HGF/SF-induced scattering
Anchorage-Independent GrowthMDA-MB-468 cells50 µMInhibition

Signaling Pathway Diagram

EGFR_Signaling_with_this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2-SOS pEGFR->Grb2_SOS Recruitment pEGFR->Grb2_SOS Ras_GDP Ras-GDP Grb2_SOS->Ras_GDP Activation Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription This compound This compound This compound->Grb2_SOS Inhibition Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Cellular Response EGF EGF EGF->EGFR Ligand Binding Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., A431, MDA-MB-468) serum_starve 2. Serum Starvation (to reduce basal signaling) cell_culture->serum_starve pretreat 3. Pre-treatment with this compound (various concentrations) serum_starve->pretreat stimulate 4. Stimulation with EGF pretreat->stimulate lysis 5. Cell Lysis stimulate->lysis co_ip 6a. Co-Immunoprecipitation (EGFR-Grb2 interaction) lysis->co_ip western_erk 6b. Western Blot (p-ERK/Total ERK) lysis->western_erk proliferation_assay 6c. Cell Proliferation Assay lysis->proliferation_assay data_analysis 7. Data Analysis and Quantification co_ip->data_analysis western_erk->data_analysis proliferation_assay->data_analysis

References

Application Notes and Protocols: Determination of CGP78850 Dose-Response Curve as a GABAB Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, exerting its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1] They are involved in various physiological processes, including neuronal excitability, synaptic transmission, and muscle tone.[2] Dysregulation of GABAB receptor signaling has been implicated in several neurological and psychiatric disorders, making them a critical target for drug development.

CGP78850 is a compound investigated for its potential as a selective GABAB receptor antagonist. Determining the dose-response curve of this compound is a crucial step in characterizing its pharmacological profile. This document provides detailed protocols for determining the potency of this compound in inhibiting GABAB receptor activation, typically quantified by its half-maximal inhibitory concentration (IC50).

GABAB Receptor Signaling Pathway

Activation of GABAB receptors, which are heterodimers of GABAB1 and GABAB2 subunits, leads to the activation of Gi/o proteins.[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels (VGCCs).[1][2] These downstream effects collectively result in a reduction of neuronal excitability and neurotransmitter release. An antagonist like this compound would block these effects by preventing the binding of GABA or other agonists to the receptor.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates VGCC VGCC G_Protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Reduced_Release Reduced Neurotransmitter Release VGCC->Reduced_Release GABA GABA (Agonist) GABA->GABAB_R Activates This compound This compound (Antagonist) This compound->GABAB_R Inhibits ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Ca_ion Ca_ion->VGCC Influx

Figure 1: GABAB Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The following protocols describe two common methods for determining the dose-response curve of a GABAB receptor antagonist: a radioligand binding assay and a functional assay measuring cAMP levels.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled GABAB receptor agonist or antagonist from the receptor.

Materials and Reagents:

  • Cell membranes prepared from a cell line stably expressing human GABAB receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-GABA or a high-affinity GABAB receptor antagonist like [³H]-CGP54626.

  • This compound

  • GABA (for determining non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the binding buffer to obtain a range of concentrations.

    • Prepare a solution of the radioligand in the binding buffer at a concentration close to its Kd.

    • Prepare a high concentration solution of unlabeled GABA (e.g., 1 mM) to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Total Binding: Binding buffer, radioligand, and cell membranes.

      • Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of unlabeled GABA.

      • Competitive Binding: Binding buffer, radioligand, cell membranes, and varying concentrations of this compound.

    • Ensure all assays are performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Functional Assay - cAMP Measurement

This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production.

Materials and Reagents:

  • Cell line stably expressing human GABAB receptors (e.g., HEK293 or CHO cells).

  • GABAB receptor agonist (e.g., Baclofen).

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Lysis buffer

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to approximately 80-90% confluency.

    • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).

    • Add a fixed concentration of the GABAB agonist (e.g., EC80 of Baclofen) in the presence of forskolin to all wells except the control wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

Data Analysis:

  • Normalize the cAMP levels to the control wells (forskolin only).

  • Plot the normalized cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Cell Membranes or Culture GABAB-expressing Cells B1 Set up Binding or Functional Assay in 96-well Plates A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Prepare Radioligand and Other Reagents A3->B1 B2 Incubate with Compounds B1->B2 B3 Terminate Reaction (Filtration or Cell Lysis) B2->B3 C1 Measure Signal (Radioactivity or cAMP levels) B3->C1 C2 Normalize Data C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate IC50 using Non-linear Regression C3->C4

Figure 2: General workflow for dose-response curve determination.

Data Presentation

The quantitative data obtained from the dose-response experiments should be summarized in a clear and concise table.

Assay TypeParameterValue (Hypothetical)
Radioligand Binding AssayIC50[X] nM
Hill Slope[Y]
Functional cAMP AssayIC50[Z] nM
Hill Slope[W]

Table 1: Summary of Hypothetical Pharmacological Data for this compound

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the dose-response curve of this compound as a GABAB receptor antagonist. Accurate determination of the IC50 value is fundamental for understanding the compound's potency and for its further development as a potential therapeutic agent. The choice between a binding assay and a functional assay will depend on the specific research question, with binding assays providing direct information on receptor affinity and functional assays confirming the compound's ability to modulate downstream signaling.

References

Troubleshooting & Optimization

CGP78850 not showing inhibition in assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with CGP78850, particularly when the expected inhibition is not observed in an assay.

Troubleshooting Guide: this compound Not Showing Inhibition

If you are not observing the expected inhibitory effects of this compound in your assay, please consult the following troubleshooting guide. We have organized potential issues into categories for systematic problem-solving.

Q1: My this compound is not inhibiting its target. What are the possible reasons?

There are several potential reasons for a lack of inhibition, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used.

Category 1: Compound Integrity and Preparation

The first step is to verify the quality and preparation of your this compound stock.

  • Solubility Issues: this compound has specific solubility requirements. Improper dissolution can lead to a lower effective concentration in your assay.

    • Recommendation: this compound is soluble in DMSO at high concentrations (e.g., 250 mg/mL), but this may require sonication.[1][2] It is important to note that DMSO is hygroscopic, and using fresh, high-quality DMSO is recommended for optimal solubility.[1][2] Ensure the compound is fully dissolved before making further dilutions.

  • Stability and Storage: Like many research compounds, this compound can degrade if not stored correctly.

    • Recommendation: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. Powdered compound should be stored at -20°C for up to 3 years.

  • Incorrect Concentration: Errors in calculating dilutions can lead to a final assay concentration that is too low to elicit an inhibitory effect.

    • Recommendation: Double-check all calculations for preparing your stock solution and subsequent dilutions. It is advisable to test a range of concentrations to determine the optimal inhibitory concentration for your specific system.

Category 2: Experimental Assay Setup

If you have confirmed the integrity of your compound, the next step is to review your assay protocol.

  • Inappropriate Assay Conditions: The buffer composition, pH, or presence of certain additives could interfere with the activity of this compound.

    • Recommendation: Review the literature for established assay conditions for Grb2 SH2 domain inhibitors. Ensure your assay buffer does not contain components that might sequester the compound or interfere with the protein-protein interaction you are studying.

  • Insufficient Incubation Time: The compound may require a longer incubation period to effectively interact with its target and produce a measurable effect.

    • Recommendation: Perform a time-course experiment to determine the optimal incubation time for this compound in your assay. In some cell-based assays, pre-incubation for 2 hours has been shown to be effective.

  • Assay Detection Method: The method used to measure inhibition might not be sensitive enough to detect subtle changes, or it may be prone to artifacts.

    • Recommendation: Ensure your positive and negative controls are working as expected. If possible, use an orthogonal assay method to confirm your results. For example, if a fluorescence-based assay is failing, consider a western blot or immunoprecipitation-based approach.

Category 3: Biological System and Target Engagement

The biological context is crucial for the activity of any inhibitor.

  • Cell Permeability: While this compound is cell-permeable, its uptake can vary between different cell lines.

    • Recommendation: If you are using a cell-based assay, ensure that the concentration and incubation time are sufficient for cellular uptake. A prodrug derivative, CGP85793, has been noted to have improved cell penetration.

  • Low Target Expression: The target of this compound, the Grb2 SH2 domain, must be present and accessible for inhibition to occur.

    • Recommendation: Confirm the expression of Grb2 in your cell line or biological system using a validated method like western blotting.

  • Irrelevant Downstream Pathway: this compound inhibits the Grb2-Ras pathway. If the cellular phenotype you are measuring is driven by a different pathway, or if there are activating mutations downstream of Grb2 (e.g., in Ras or Raf), this compound will not be effective.

    • Recommendation: Verify the signaling pathway active in your model system. This compound is effective in cells transformed by receptor tyrosine kinases but not in those with oncogenic Raf or activating Ras mutations.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor that targets the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). By binding to the Grb2 SH2 domain, this compound competitively blocks its interaction with phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). This disruption prevents the recruitment of the Ras guanine nucleotide exchange factor Sos, thereby inhibiting the activation of the Ras/MAPK signaling pathway.

Q3: What is the recommended solvent and storage for this compound?

The recommended solvent for this compound is DMSO. For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) and for short-term at -20°C (for up to 1 month). It is advisable to use fresh DMSO as it is hygroscopic, which can affect solubility.

Q4: What are the typical working concentrations for this compound?

The effective concentration of this compound can vary depending on the assay and cell line. In cell-based assays, concentrations ranging from 1 µM to 100 µM have been used. For example, in MDA-MB-468 cells, this compound showed a dose-dependent reduction in associated Grb2 protein in the 0-100 µM range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q5: In which cell lines has this compound been shown to be effective?

This compound has demonstrated activity in various cancer cell lines that are dependent on receptor tyrosine kinase signaling. These include MDA-MB-468 (human breast cancer), A431 (human epidermoid carcinoma), and Madin-Darby canine kidney (MDCK) cells. Its effectiveness is linked to the overexpression or activation of RTKs in these cells.

Q6: What are the expected downstream effects of this compound inhibition?

Successful inhibition by this compound should lead to several measurable downstream effects, including:

  • A reduction in the amount of Grb2 protein associated with activated EGFR.

  • Inhibition of Ras activation.

  • Inhibition of cell growth and colony formation in soft agar for cells transformed by receptor tyrosine kinases.

  • Induction of cell cycle inhibitors p21(Waf1/Cip1/CAP1) and p27(Kip1).

  • Inhibition of cell motility and membrane ruffling.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in various experimental contexts. Note that a formal IC50 value is not consistently reported in the reviewed literature; therefore, effective concentrations are provided.

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
MDA-MB-468Immunoprecipitation0-100 µM (Dose-dependent)Reduced amount of Grb2 associated with EGFR.
MDA-MB-468Soft Agar Colony FormationDose-dependentInhibition of colony formation.
A431Cell Scattering Assay1 µM - 100 µMInhibition of HGF/SF-induced cell scattering.
MDCKCell Scattering Assay1 µM - 10 µMInhibition of HGF/SF-induced cell scattering.
A431Membrane Ruffling AssayNot specified for this compoundInhibition of EGF-induced membrane ruffling.

Experimental Protocols

Protocol: Immunoprecipitation to Assess EGFR-Grb2 Interaction

This protocol provides a general framework for determining if this compound disrupts the interaction between EGFR and Grb2 in a cell-based assay.

1. Cell Culture and Treatment: a. Plate cells (e.g., A431 or MDA-MB-468) and grow to 80-90% confluency. b. Serum-starve the cells for 18-24 hours to reduce basal receptor tyrosine kinase activity. c. Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (DMSO) for 2 hours. d. Stimulate the cells with an appropriate growth factor (e.g., 50 ng/ml EGF) for 5-10 minutes at 37°C to induce EGFR phosphorylation and Grb2 recruitment.

2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Immunoprecipitation: a. Determine the protein concentration of the supernatant. b. Take an equal amount of protein from each sample and pre-clear with Protein A/G agarose beads for 1 hour at 4°C. c. Pellet the beads and transfer the supernatant to a new tube. d. Add an anti-EGFR antibody and incubate overnight at 4°C with gentle rotation. e. Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C. f. Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

4. Western Blotting: a. Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Probe the membrane with a primary antibody against Grb2. e. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. f. To confirm equal loading of immunoprecipitated EGFR, you can strip the membrane and re-probe with an anti-EGFR antibody.

5. Analysis: a. A successful inhibition by this compound will show a dose-dependent decrease in the amount of Grb2 co-immunoprecipitated with EGFR.

Visualizations

CGP78850_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (e.g., EGFR) RTK_active Activated pY-RTK RTK_inactive->RTK_active Growth Factor Grb2 Grb2 RTK_active->Grb2 SH2 domain interaction Sos Sos Grb2->Sos SH3 domain interaction Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP MAPK_Pathway MAPK Pathway (Proliferation, Motility) Ras_GTP->MAPK_Pathway This compound This compound This compound->Grb2 Inhibition

Caption: Signaling pathway showing this compound inhibiting the Grb2-Ras cascade.

Troubleshooting_Workflow Start Start: No Inhibition Observed Solubility Verify Solubility (Fresh DMSO, Sonication) Start->Solubility Conditions Optimize Assay Conditions (Buffer, pH) Start->Conditions Target Confirm Grb2 Expression Start->Target Storage Check Storage Conditions (-80°C, Aliquots) Concentration Recalculate Dilutions End Problem Resolved Concentration->End If resolved Incubation Perform Time-Course Controls Validate Controls Controls->End If resolved Pathway Verify Pathway Dependence (No downstream mutations) Pathway->End If resolved

Caption: A logical workflow for troubleshooting lack of this compound activity.

References

improving CGP78850 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP78850.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor that acts as a competitor of Grb2 SH2-phosphopeptide interactions.[1] Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a critical role in intracellular signal transduction. By binding to the SH2 domain of Grb2, this compound blocks its interaction with phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts the recruitment of the Son of Sevenless (SOS) protein to the cell membrane, which in turn prevents the activation of Ras and the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[2]

Q2: In what solvent should I dissolve this compound?

A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO.[1][3]

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. In solvent, it is recommended to store the stock solution at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound
  • Problem: The this compound powder is not fully dissolving in the chosen solvent.

  • Solution:

    • Solvent Choice: Ensure you are using fresh, anhydrous DMSO. The hygroscopic nature of DMSO means that absorbed water can significantly reduce the solubility of this compound.[1]

    • Ultrasonication: Gentle warming and ultrasonication are recommended to aid in the complete dissolution of this compound in DMSO.

    • Concentration: Do not exceed the maximum solubility limit.

Issue 2: Low or No Activity in Cell-Based Assays
  • Problem: this compound does not show the expected inhibitory effect in your cell-based experiments.

  • Possible Causes & Solutions:

    • Poor Cell Permeability: As a phosphopeptide mimetic, this compound has inherently low cell permeability. For experiments with intact cells, consider using its prodrug derivative, CGP85793 , which has improved cell penetration.

    • Final DMSO Concentration: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design.

    • Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Experimental Conditions: The incubation time and concentration of this compound may need to be optimized for your specific cell line and experimental setup. Published studies have used concentrations in the range of 1-100 µM with incubation times of around 90 minutes to 2 hours.

Issue 3: Inconsistent Results
  • Problem: Variability in results between experiments.

  • Possible Causes & Solutions:

    • Stock Solution Preparation: Ensure consistent and accurate preparation of the stock solution. Use freshly prepared dilutions for each experiment.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and overall cell health, as these factors can influence signaling pathways.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO250 mg/mL (345.42 mM)Requires ultrasonication. Use of newly opened, anhydrous DMSO is recommended.
Aqueous Buffers (e.g., PBS)InsolubleDirect dissolution in aqueous buffers is not recommended.
EthanolInsolubleNot a recommended solvent.

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound (for 1 mL)
1 mM0.724 mg
5 mM3.62 mg
10 mM7.24 mg

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Weighing: Accurately weigh out 7.24 mg of this compound powder.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Sonication: Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle warming can also be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Treatment of Cells with this compound
  • Cell Seeding: Seed cells in an appropriate culture plate and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is below 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 90 minutes).

  • Downstream Analysis: Proceed with your planned downstream assays, such as Western blotting for pathway components or cell motility assays.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits (via SH2) Shc Shc EGFR->Shc Recruits Ras_GDP Ras-GDP Ras_GTP Ras-GTP SOS SOS Grb2->SOS Binds (constitutively) SOS->Ras_GDP Activates Shc->Grb2 Recruits MAPK_Pathway MAPK Pathway Ras_GTP->MAPK_Pathway Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->Grb2 Inhibits SH2 domain

EGFR-Grb2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DMSO (with ultrasonication) start->dissolve prepare_stock Prepare 10 mM Stock Solution dissolve->prepare_stock store Aliquot and Store at -80°C prepare_stock->store prepare_working Prepare Working Solution in Cell Culture Medium (DMSO < 0.1%) store->prepare_working treat_cells Treat Cells with this compound and Vehicle Control prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Downstream Analysis (e.g., Western Blot, Motility Assay) incubate->analyze end End analyze->end

Experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: Optimizing CGP78850 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CGP78850, a potent and selective competitor of Grb2 SH2-phosphopeptide interactions.[1][2][3] Proper incubation time is critical for achieving accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peptidomimetic that competitively inhibits the binding of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][3] This disruption prevents the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane, thereby inhibiting Ras activation and downstream signaling pathways like the MAPK/ERK cascade.

Q2: What is a typical starting concentration and incubation time for this compound in cell culture experiments?

A2: A common starting concentration range for this compound is 10-100 µM. The optimal incubation time is highly dependent on the experimental endpoint. For assessing direct inhibition of Grb2-RTK interaction or downstream signaling events like ERK phosphorylation, shorter incubation times of 30 minutes to 4 hours are often sufficient. For longer-term assays such as cell viability, proliferation, or motility, incubation times of 24 to 72 hours are typically required.

Q3: How can I determine the optimal incubation time for my specific cell line and experiment?

A3: The best approach is to perform a time-course experiment. Treat your cells with a fixed concentration of this compound and assess your endpoint at various time points (e.g., for signaling studies: 0, 15, 30, 60, 120, 240 minutes; for viability studies: 12, 24, 48, 72 hours). This will allow you to identify the time point at which the maximal effect is observed with minimal off-target effects.

Q4: Is this compound stable in cell culture medium?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect or weak inhibition of downstream signaling (e.g., p-ERK). Incubation time is too short: The inhibitor has not had enough time to effectively penetrate the cells and disrupt the signaling cascade.Increase incubation time: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal duration for observing maximal inhibition.
Inhibitor concentration is too low: The concentration of this compound may be insufficient to competitively inhibit the Grb2-RTK interaction in your specific cell line.Perform a dose-response curve: Test a range of concentrations (e.g., 10, 25, 50, 100 µM) to identify the optimal inhibitory concentration.
Cell line is resistant: The signaling pathway in your cell line may have mutations downstream of Grb2 (e.g., activating Ras or Raf mutations) that make it insensitive to Grb2 inhibition.Verify the genetic background of your cell line: Use a cell line known to be sensitive to Grb2 inhibition (e.g., MDA-MB-468) as a positive control.
Inconsistent results between experiments. Variability in cell density: Different cell densities can lead to variations in the effective concentration of the inhibitor per cell and alter signaling dynamics.Ensure consistent cell seeding: Use a consistent cell number for each experiment and ensure cells are in the logarithmic growth phase.
Degradation of this compound stock solution: Repeated freeze-thaw cycles can lead to the degradation of the compound.Aliquot stock solutions: Store this compound in single-use aliquots at -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High levels of cell death or cytotoxicity, even at short incubation times. Concentration is too high: The concentration of this compound may be toxic to your specific cell line.Perform a dose-response and time-course experiment for cytotoxicity: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold for your cells.
Off-target effects: At high concentrations or with prolonged incubation, this compound may have off-target effects.Use the lowest effective concentration: Determine the minimal concentration and incubation time that gives the desired biological effect to minimize potential off-target effects.

Experimental Protocols

Protocol 1: Time-Course Analysis of ERK Phosphorylation by Western Blot

This protocol is designed to determine the optimal incubation time of this compound for inhibiting EGF-induced ERK phosphorylation in a cell line such as MDA-MB-468.

  • Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium. Incubate for 12-18 hours.

  • Inhibitor Treatment: Treat the serum-starved cells with the desired concentration of this compound (e.g., 50 µM) for various time points (e.g., 0, 30, 60, 120, 240 minutes). Include a vehicle control (e.g., DMSO).

  • EGF Stimulation: Following the inhibitor incubation, stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each time point.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of different this compound incubation times on cell viability.

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).

  • Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and incubation time.

Data Presentation

Table 1: Effect of this compound Incubation Time on EGF-Induced ERK Phosphorylation

Incubation Time (minutes)This compound (50 µM) + EGFVehicle + EGF
Relative p-ERK/Total ERK Ratio
01.001.00
300.651.02
600.400.98
1200.251.01
2400.280.99

Note: Data are representative and should be determined empirically for your specific experimental conditions.

Table 2: Effect of this compound Incubation Time on MDA-MB-468 Cell Viability (% of Control)

Incubation Time (hours)10 µM25 µM50 µM100 µM
24 95%88%75%60%
48 85%72%55%40%
72 70%58%42%25%

Note: Data are representative and should be determined empirically for your specific experimental conditions.

Visualizations

GRB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK RTK->pRTK Ligand Binding Grb2 Grb2 pRTK->Grb2 SH2 domain binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP SOS-mediated GDP/GTP exchange Raf Raf Ras_GTP->Raf Activation Grb2_SOS Grb2-SOS Complex Grb2->Grb2_SOS SOS SOS SOS->Grb2_SOS Grb2_SOS->Ras_GDP Recruitment to membrane This compound This compound This compound->Grb2 Inhibition MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Activation Downstream Targets\n(Proliferation, Survival) Downstream Targets (Proliferation, Survival) pERK->Downstream Targets\n(Proliferation, Survival) Troubleshooting_Workflow start Start: Suboptimal Results with this compound check_incubation Is the incubation time optimized? start->check_incubation time_course Perform Time-Course Experiment (e.g., 0.5, 1, 2, 4 hours) check_incubation->time_course No check_concentration Is the concentration optimized? check_incubation->check_concentration Yes time_course->check_concentration dose_response Perform Dose-Response Experiment (e.g., 10-100 µM) check_concentration->dose_response No check_controls Are positive and negative controls working? check_concentration->check_controls Yes dose_response->check_controls troubleshoot_controls Troubleshoot Controls: - Cell line sensitivity - Reagent integrity check_controls->troubleshoot_controls No check_cytotoxicity Is there unexpected cytotoxicity? check_controls->check_cytotoxicity Yes troubleshoot_controls->start cytotoxicity_assay Perform Viability Assay (e.g., MTT) at different times and concentrations check_cytotoxicity->cytotoxicity_assay Yes end Optimal Incubation Time and Concentration Identified check_cytotoxicity->end No cytotoxicity_assay->end

References

potential off-target effects of CGP78850

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides vital information for researchers, scientists, and drug development professionals utilizing CGP78850, a potent and selective inhibitor of the Grb2 SH2 domain. Below you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective competitor of Grb2 SH2-phosphopeptide interactions.[1] It functions by binding to the SH2 domain of the Growth factor receptor-bound protein 2 (Grb2), thereby blocking its interaction with phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) like EGFR and adaptor proteins such as Shc.[1][2] This inhibition disrupts the formation of the Grb2-SOS complex at the cell membrane, which in turn prevents the activation of Ras and the downstream MAPK/ERK signaling pathway.[1][3]

Q2: How selective is this compound for the Grb2 SH2 domain?

A2: this compound has been shown to be specific for the Grb2 SH2 domain when compared to other SH2 domains and the phosphotyrosine-binding (PTB) domain of Shc in in vitro assays.

Q3: What are the known on-target effects of this compound in cells?

A3: In cellular assays, this compound has been demonstrated to:

  • Block the interaction between EGFR and Grb2, as well as Shc and Grb2.

  • Inhibit the growth of cancer cells that are driven by receptor tyrosine kinases which signal through the Grb2-Ras pathway.

  • It does not affect cells with activating Ras mutations or those transformed by oncogenic Raf, which are downstream of Grb2.

  • Induce the expression of cell cycle inhibitors p21(Waf1/Cip1) and p27(Kip1) in cells that overexpress receptor tyrosine kinases.

  • Inhibit cell motility and membrane ruffling induced by growth factors like EGF and HGF/SF.

Q4: What are the potential off-target effects of this compound?

Q5: What is the recommended starting concentration for cell-based assays?

A5: Based on published studies, effective concentrations of this compound in cell-based assays have ranged from 1 µM to 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of efficacy in cell-based assays Poor cell permeability: this compound is a phosphopeptide mimetic and may have limited cell permeability.Consider using a prodrug version if available, or optimize treatment conditions (e.g., incubation time, serum concentration). A prodrug derivative, CGP85793, has been noted to have improved cell penetration.
Cell line insensitivity: The cell line may not rely on the Grb2-Ras signaling pathway for proliferation or the phenotype being measured.Confirm that your cell line has an active upstream receptor tyrosine kinase and is not driven by downstream mutations in Ras or Raf.
Incorrect dosage: The concentration of this compound may be too low to be effective.Perform a dose-response curve to determine the optimal concentration for your cell line and assay.
Compound degradation: The compound may have degraded due to improper storage or handling.Store the compound as recommended by the manufacturer and prepare fresh solutions for each experiment.
High cytotoxicity observed Off-target effects: At high concentrations, the compound may be hitting other targets, leading to cell death.Lower the concentration of this compound and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your cell line.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5% for DMSO).
Variability in experimental results Inconsistent experimental conditions: Variations in cell density, incubation time, or reagent concentrations can lead to inconsistent results.Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.
Compound precipitation: The compound may not be fully soluble in the culture medium.Visually inspect the medium for any signs of precipitation. If necessary, adjust the solvent or sonicate the solution to ensure complete dissolution.

Quantitative Data Summary

On-Target and Off-Target Binding Profile of this compound

While this compound is reported to be selective for the Grb2 SH2 domain, comprehensive quantitative data from a broad selectivity panel is not publicly available. Researchers are encouraged to perform their own selectivity profiling to fully characterize the off-target effects in their experimental systems.

Target Binding Affinity (IC50/Kd) Assay Type Reference
Grb2 SH2 Domain Data not publicly availableBiochemical/Biophysical,
Other SH2 Domains Reported to be selective vs. other SH2 domainsBiochemical,
Shc PTB Domain Reported to be selective vs. Shc PTB domainBiochemical,
Representative Off-Target Kinases/DomainsData not publicly availableBiochemical/Biophysical-

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Grb2 SH2 Domain Binding

This protocol provides a general method for assessing the binding of this compound to the Grb2 SH2 domain.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide ligand corresponding to a Grb2 binding motif will tumble rapidly in solution, resulting in low polarization. When bound to the larger Grb2 SH2 domain, its tumbling is slowed, leading to an increase in polarization. This compound will compete with the fluorescent peptide for binding to the Grb2 SH2 domain, causing a decrease in polarization in a dose-dependent manner.

Materials:

  • Recombinant Grb2 SH2 domain protein

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYVNV)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20)

  • Black, non-treated microplates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare solutions of the Grb2 SH2 domain and the fluorescent peptide probe in Assay Buffer at 2x the final desired concentration.

  • Assay Setup:

    • Add the serially diluted this compound or vehicle control to the wells of the microplate.

    • Add the 2x Grb2 SH2 domain solution to all wells except for the "probe only" controls.

    • Add the 2x fluorescent peptide probe solution to all wells.

    • Bring the final volume of each well to the desired amount with Assay Buffer.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for your chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess EGFR-Grb2 Interaction

This protocol outlines a general method to determine the effect of this compound on the interaction between EGFR and Grb2 in cultured cells.

Principle: Co-immunoprecipitation is used to study protein-protein interactions. An antibody against a specific protein (e.g., EGFR) is used to pull down that protein from a cell lysate. If another protein (e.g., Grb2) is bound to the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.

Materials:

  • Cell line expressing EGFR (e.g., A431)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against EGFR for immunoprecipitation

  • Antibody against Grb2 for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with EGF for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation and Grb2 recruitment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the clarified lysates with the anti-EGFR antibody to form immune complexes.

    • Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

    • Wash the beads several times with Lysis Buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Grb2 antibody to detect the co-immunoprecipitated Grb2.

    • Re-probe the membrane with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.

Visualizations

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (inactive) RTK_active RTK (active) -pY RTK_inactive->RTK_active Growth Factor Grb2 Grb2 RTK_active->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Nuclear Translocation This compound This compound This compound->Grb2 Inhibition

Caption: EGFR-Grb2-Ras Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow_CoIP start Start: Culture cells expressing EGFR treatment 1. Pre-treat with this compound or vehicle control start->treatment stimulation 2. Stimulate with EGF treatment->stimulation lysis 3. Lyse cells stimulation->lysis ip 4. Immunoprecipitate with anti-EGFR antibody lysis->ip wash 5. Wash beads to remove non-specific binding ip->wash elution 6. Elute protein complexes wash->elution analysis 7. Analyze by Western Blot for Grb2 and EGFR elution->analysis end End: Assess EGFR-Grb2 interaction analysis->end

Caption: Experimental Workflow for Co-Immunoprecipitation.

References

CGP78850 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of CGP78850 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain.[1] Grb2 is an adaptor protein that plays a crucial role in signal transduction pathways, particularly the Ras/MAPK pathway, which is often dysregulated in cancer. By binding to the SH2 domain of Grb2, this compound blocks its interaction with phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] This disruption prevents the recruitment of the guanine nucleotide exchange factor SOS (Son of Sevenless) to the plasma membrane, thereby inhibiting Ras activation and downstream signaling cascades that promote cell proliferation and survival.

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated activity in various cancer cell lines, particularly those with deregulated receptor tyrosine kinase signaling. It has been shown to inhibit the growth of cells transformed by RTKs.[1] Specific cell lines mentioned in the literature include:

  • A431 (human epidermoid carcinoma): Used to study the inhibition of cell motility.[2][3]

  • MDCK (Madin-Darby canine kidney): Used to study the inhibition of cell motility.

  • MDA-MB-468 (human breast adenocarcinoma): Shown to inhibit colony formation in a dose-dependent manner.

Q3: What is the expected cytotoxic effect of this compound on cancer cells?

A3: The cytotoxic effects of this compound are primarily mediated through the inhibition of the Grb2-Ras signaling pathway. This inhibition leads to the induction of cell cycle inhibitors, such as p21(Waf1/Cip1) and p27(Kip1), resulting in cell cycle arrest. By halting the cell cycle, this compound can prevent cancer cell proliferation. The induction of apoptosis (programmed cell death) is another potential cytotoxic effect, as disrupting pro-survival signaling pathways can trigger this process.

Q4: Are there known IC50 values for this compound in various cancer cell lines?

Data Presentation

Table 1: Reported Active Concentrations of this compound in Different Cell Lines

Cell LineAssay TypeObserved EffectConcentration(s)
A431Cell Motility/ScatteringInhibition of HGF/SF-induced scattering1 µM, 10 µM, 100 µM
MDCKCell Motility/ScatteringInhibition of HGF/SF-induced scattering1 µM, 10 µM
MDA-MB-468Colony FormationDose-dependent inhibition of colony formation in soft agarNot specified

Note: The concentrations listed above were used to assess effects on cell motility and colony formation, which may not directly correspond to the IC50 for cytotoxicity. Researchers should perform a dose-response curve to determine the precise IC50 value for their experimental system.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the cytotoxicity and mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line by measuring metabolic activity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound (including a vehicle control) for a specified time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on key proteins in the Ras signaling pathway and cell cycle regulation.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-Grb2, anti-Ras, anti-phospho-ERK, anti-ERK, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

CGP78850_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) pRTK Phosphorylated RTK RTK->pRTK Growth Factor Binding Grb2 Grb2 pRTK->Grb2 Binds to p-Tyr SOS SOS Grb2->SOS Recruits Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras_GTP->MAPK_Cascade Proliferation Cell Proliferation & Survival MAPK_Cascade->Proliferation p21_p27 p21 / p27 MAPK_Cascade->p21_p27 Suppresses This compound This compound This compound->Grb2 Inhibits Binding to pRTK This compound->p21_p27 Leads to Induction CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Induces

Caption: Signaling pathway of this compound action.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Start: Cancer Cell Line treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Viability) incubation->mtt annexin Annexin V / PI Staining (Apoptosis) incubation->annexin western Western Blot (Protein Expression) incubation->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis annexin->apoptosis_quant protein_quant Analyze Protein Levels western->protein_quant end End: Determine Cytotoxicity & Mechanism ic50->end apoptosis_quant->end protein_quant->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant cytotoxicity observed at expected concentrations. 1. Cell line is resistant to Grb2 inhibition. 2. This compound is degraded or inactive. 3. Suboptimal assay conditions.1. Screen a panel of cell lines to find a sensitive model. Consider cell lines with known RTK overexpression or activation. 2. Ensure proper storage of this compound. Prepare fresh stock solutions. 3. Optimize incubation time and cell seeding density.
High variability between replicate wells in the MTT assay. 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding and mix thoroughly. 2. Pipette up and down to ensure complete solubilization of the formazan crystals. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
High background in Western Blot analysis. 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing.1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate antibody concentrations to find the optimal dilution. 3. Increase the number and/or duration of washes with TBST.
Unexpected results in Annexin V/PI staining (e.g., high necrosis in control). 1. Rough handling of cells during harvesting. 2. Over-trypsinization. 3. Cells were not analyzed promptly after staining.1. Handle cells gently to avoid mechanical damage to the cell membrane. 2. Use the minimum necessary concentration and incubation time for trypsin. 3. Analyze cells on the flow cytometer as soon as possible after staining.

References

Technical Support Center: Troubleshooting CGP78850 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their Western blot results when using the Grb2 inhibitor, CGP78850.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor that targets the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2).[1][2] Grb2 is an adaptor protein crucial for signal transduction downstream of receptor tyrosine kinases (RTKs). By binding to the Grb2 SH2 domain, this compound competitively blocks the interaction between Grb2 and phosphorylated tyrosine residues on activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[1] This inhibition prevents the recruitment of the SOS Ras/Rac guanine nucleotide exchange factor to the plasma membrane, thereby blocking the activation of the Ras-MAPK signaling pathway.

Q2: What are the expected effects of this compound on a Western blot?

Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of downstream effectors of the Ras-MAPK pathway. Therefore, you should expect to see:

  • Reduced phosphorylation of MEK and ERK1/2: As the direct downstream targets of Ras, the phosphorylation levels of MEK1/2 (at Ser217/221) and ERK1/2 (at Thr202/Tyr204) should decrease.

  • No change in total protein levels: The total protein levels of Grb2, MEK, and ERK should remain unchanged.

  • Potential decrease in Grb2-RTK association: While not a direct Western blot readout of a downstream target, immunoprecipitation followed by Western blotting would show a reduced amount of Grb2 associated with activated RTKs like EGFR.[1]

Q3: Why am I not observing any effect of this compound in my Western blot?

Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Inhibitor Potency and Handling:

    • Verify inhibitor activity: Ensure your this compound stock is active. If possible, test it in a well-established positive control cell line.

    • Proper storage: this compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • Cell permeability: While this compound is cell-permeable, its uptake can vary between cell lines. You may need to optimize the incubation time and concentration.

    • Serum starvation: For experiments investigating growth factor-stimulated pathways, it is crucial to serum-starve the cells prior to treatment to reduce basal signaling activity.

    • Stimulation: Ensure that the signaling pathway is robustly activated in your positive control (e.g., with EGF or another relevant growth factor).

  • Western Blotting Technique:

    • Antibody quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.

    • Loading controls: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot experiments with this compound.

ObservationPossible CauseRecommendation
No Signal or Weak Signal for Phospho-Proteins Inactive this compound: The inhibitor may have degraded due to improper storage or handling.- Use a fresh aliquot of this compound.- Confirm the activity of your stock solution in a control experiment with a cell line known to be sensitive.
Suboptimal Treatment Conditions: The concentration or incubation time may not be sufficient for your cell line.- Perform a dose-response (0-100 µM) and time-course (e.g., 30 min, 1h, 2h, 4h) experiment to determine the optimal conditions.
Low Basal Pathway Activity: The signaling pathway may not be sufficiently active in your unstimulated control cells.- Include a positive control where cells are stimulated with a growth factor (e.g., EGF) to induce robust pathway activation.
General Western Blot Issues: Problems with antibody dilutions, transfer efficiency, or detection reagents.- Refer to general Western blot troubleshooting guides for issues related to technique.[3]
Unexpected Bands or Changes in Molecular Weight Off-Target Effects: Although this compound is selective for the Grb2 SH2 domain, high concentrations may lead to off-target effects.- Use the lowest effective concentration of this compound as determined by your dose-response experiment.- Include a negative control compound with a similar chemical structure but no activity against Grb2, if available.
Protein Modifications or Degradation: The observed bands could be due to other post-translational modifications or protein degradation.- Ensure that your lysis buffer contains a cocktail of protease and phosphatase inhibitors.
High Background Antibody Issues: The primary or secondary antibody concentration may be too high, or the antibody may have low specificity.- Titrate your primary and secondary antibodies to find the optimal concentration.- Ensure you are using a high-quality, validated antibody.
Inadequate Blocking or Washing: Insufficient blocking or washing can lead to non-specific antibody binding.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).- Increase the number and duration of wash steps.
No Change in Downstream Signaling, but Positive Control Works Cell Line Resistance: The specific cell line you are using may have mutations downstream of Grb2 (e.g., activating mutations in Ras or Raf) that make it resistant to Grb2 inhibition.- Sequence key components of the pathway (e.g., KRAS, BRAF) in your cell line.- Test this compound in a different cell line known to be responsive.
Alternative Signaling Pathways: The cellular process you are studying may be regulated by parallel signaling pathways that are independent of Grb2.- Investigate other signaling pathways that may be active in your experimental model.

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if required. Treat with this compound at the desired concentration (e.g., 10-100 µM) for the optimized time (e.g., 90 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., EGF stimulation).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

Western Blotting Protocol for this compound-Treated Cells
StepParameterDetails
Protein Loading Amount20-30 µg of total protein per lane.
Gel Electrophoresis Gel Type4-12% Bis-Tris precast gel.
Running BufferMOPS or MES SDS Running Buffer.
Voltage150-200 V until the dye front reaches the bottom of the gel.
Protein Transfer MembranePVDF or nitrocellulose membrane (0.45 µm).
Transfer MethodWet or semi-dry transfer according to manufacturer's instructions.
Blocking Blocking Buffer5% non-fat dry milk or 5% BSA in TBST.
Duration1 hour at room temperature.
Primary Antibody Incubation DilutionAs recommended by the antibody datasheet (e.g., 1:1000 for Grb2, p-ERK, ERK).
IncubationOvernight at 4°C with gentle agitation.
Secondary Antibody Incubation AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG.
Dilution1:2000 - 1:10,000 in blocking buffer.
Incubation1 hour at room temperature.
Detection SubstrateEnhanced chemiluminescence (ECL) substrate.
ImagingChemiluminescence imager or X-ray film.

Visualizations

Grb2 Signaling Pathway and Point of Inhibition by this compound

Grb2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP GDP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->Grb2 Inhibits Interaction

Caption: this compound inhibits the interaction between Grb2 and activated RTKs.

Logical Workflow for Troubleshooting this compound Western Blot Results

Troubleshooting_Workflow Start Start: Unexpected Western Blot Result Check_Controls Check Controls: - Positive Control (EGF?) - Loading Control (GAPDH?) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Technique Troubleshoot Western Blot Technique: - Antibodies - Transfer - Blocking/Washing Controls_OK->Troubleshoot_Technique No Check_Inhibitor Check this compound: - Fresh Aliquot? - Correct Concentration? Controls_OK->Check_Inhibitor Yes End Problem Resolved Troubleshoot_Technique->End Inhibitor_OK Inhibitor OK? Check_Inhibitor->Inhibitor_OK Troubleshoot_Inhibitor Validate Inhibitor: - Dose-response - Time-course Inhibitor_OK->Troubleshoot_Inhibitor No Check_Cell_Line Consider Cell Line: - Downstream Mutations? - Alternative Pathways? Inhibitor_OK->Check_Cell_Line Yes Troubleshoot_Inhibitor->End Check_Cell_Line->End

Caption: A step-by-step guide to troubleshooting unexpected this compound results.

References

how to determine optimal CGP78850 concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CGP78850, a potent and selective competitor of the Grb2 SH2-phosphopeptide interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a rationally designed small molecule that acts as a potent and selective inhibitor of the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain.[1][2][3] Grb2 is an adaptor protein crucial for signal transduction downstream of receptor tyrosine kinases (RTKs).[3][4] By binding to the SH2 domain of Grb2, this compound competitively inhibits the interaction between Grb2 and phosphorylated tyrosine residues on activated RTKs (like EGFR) and other signaling proteins such as Shc. This blockage prevents the recruitment of the Ras guanine nucleotide exchange factor Sos to the plasma membrane, thereby inhibiting the activation of the Ras/MAPK signaling pathway. This ultimately leads to the inhibition of cell proliferation, motility, and can induce the expression of cell cycle inhibitors.

Q2: What is the primary application of this compound?

A2: this compound is primarily used as a research tool in cancer biology to study the effects of inhibiting the Grb2-mediated signaling pathway. It has been shown to inhibit the growth of tumor cells that have deregulated receptor tyrosine kinases and to reverse cellular transformation.

Q3: What is a typical effective concentration range for this compound in in vitro studies?

A3: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. Based on published studies, a common concentration range to test is between 1 µM and 100 µM. For instance, in MDA-MB-468 breast cancer cells, this compound has been shown to reduce the amount of Grb2 associated with its binding partners in a dose-dependent manner within the 0-100 µM range. In studies on cell motility in A431 and MDCK cells, concentrations of 1 µM, 10 µM, and 100 µM were used to demonstrate inhibitory effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a stock solution of 250 mg/mL (345.42 mM) in DMSO can be prepared, which may require sonication to fully dissolve. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.

  • Storage of Stock Solution : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.

  • Working Solutions : Prepare fresh working solutions by diluting the stock solution in your cell culture medium just before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect of this compound Insufficient Concentration: The concentration used may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM).
Low Cell Permeability: The compound may not be efficiently entering the cells.Consider using a prodrug derivative with improved cell penetration if available. Alternatively, increase the incubation time.
Degradation of the Compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.
Cell Line Insensitivity: The chosen cell line may not rely on the Grb2-Ras pathway for the measured outcome.Use a positive control cell line known to be sensitive to Grb2 inhibition. Confirm the expression and activation of the target pathway components (e.g., EGFR, Grb2) in your cell line.
High Cellular Toxicity Concentration Too High: The concentration of this compound or the DMSO vehicle may be too high.Lower the concentration of this compound. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
Inconsistent Results Variability in Experimental Conditions: Inconsistent incubation times, cell densities, or reagent concentrations.Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency.
Precipitation of the Compound: The compound may be precipitating out of the culture medium.Visually inspect the culture medium for any precipitate after adding the compound. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Proliferation Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell line of interest (e.g., MDA-MB-468, A431)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Prepare these dilutions in complete culture medium. Ensure the final DMSO concentration is constant across all wells.

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Cell Proliferation Assay:

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (as 100% proliferation).

    • Plot the percentage of cell proliferation against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Quantitative Data Summary
Cell LineAssayConcentration RangeObserved EffectReference
MDA-MB-468Colony Formation in Soft Agar0 - 100 µMDose-dependent inhibition of colony formation
MDA-MB-468Grb2 Association0 - 100 µMDose-dependent reduction in associated Grb2 protein
A431Cell Scattering1 µM, 10 µM, 100 µMInhibition of HGF/SF-induced scattering
MDCKCell Scattering1 µM, 10 µMInhibition of HGF/SF-induced scattering

Visualizations

Signaling Pathway of this compound Inhibition

CGP78850_Mechanism cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates Grb2 Grb2 RTK->Grb2 Recruits via SH2 domain Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation & Motility MAPK_Pathway->Proliferation This compound This compound This compound->Grb2 Inhibits Interaction

Caption: Mechanism of this compound action.

Experimental Workflow for Determining Optimal Concentration

Optimal_Concentration_Workflow start Start prepare_cells Prepare & Seed Cells in 96-well Plate start->prepare_cells prepare_drug Prepare Serial Dilutions of this compound prepare_cells->prepare_drug treat_cells Treat Cells with This compound Dilutions prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate assay Perform Cell Proliferation Assay incubate->assay measure Measure Absorbance/ Luminescence assay->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for IC50 determination.

References

Technical Support Center: Troubleshooting CGP78850 Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the Grb2 SH2 domain inhibitor, CGP78850. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address challenges related to its cellular uptake and to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitor of the Grb2 SH2 domain.[1][2] It functions by blocking the interaction between the Growth factor receptor-bound protein 2 (Grb2) and phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) and other adaptor proteins like Shc.[2] This inhibition prevents the recruitment of the Son of Sevenless (SOS) guanine nucleotide exchange factor to the cell membrane, thereby blocking the activation of the Ras-MAPK signaling pathway.[3]

Q2: I am not observing the expected biological effect with this compound. What are the common reasons for this?

A2: The most common challenge with this compound is its suboptimal cellular permeability. Being a peptidomimetic with a charged phosphonic acid group, its ability to passively diffuse across the cell membrane is limited. Other potential issues include problems with compound solubility and stability, inappropriate experimental conditions (concentration and incubation time), or cell-line specific differences in uptake or downstream signaling.

Q3: What is CGP85793, and how is it related to this compound?

A3: CGP85793 is a prodrug derivative of this compound designed for improved cell penetration.[4] Prodrugs are modified versions of a compound that are inactive but are converted to the active form intracellularly. In the case of CGP85793, it is likely that the charged phosphonic acid group of this compound is masked by a lipophilic group, which is cleaved by intracellular enzymes to release the active this compound.

Q4: Are there known off-target effects for this compound?

A4: While the provided search results do not detail a specific off-target profile for this compound, it is a common consideration for small molecule inhibitors, including those targeting SH2 domains. It is always recommended to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the Grb2-mediated signaling pathway. This can include using negative control compounds and performing rescue experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during experiments with this compound, with a focus on cellular uptake.

Problem Possible Cause Suggested Solution
No or weak biological effect at expected concentrations. 1. Poor Cellular Uptake: The compound is not efficiently entering the cells. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Suboptimal Experimental Conditions: The concentration or incubation time may not be optimal for your cell line. 4. Solubility Issues: The compound may not be fully dissolved in the media.1. Enhance Uptake: Consider using the prodrug CGP85793 if available. Alternatively, explore permeabilization techniques or nanoparticle-based delivery systems. 2. Verify Compound Integrity: Use a fresh stock of this compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. 3. Optimize Conditions: Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to determine the optimal conditions for your specific cell line and assay. 4. Ensure Solubilization: Prepare a high-concentration stock in 100% DMSO. When diluting into aqueous media, ensure thorough mixing and avoid precipitation. The final DMSO concentration in the culture should be kept low (typically <0.5%).
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Variations in cell number can lead to different effective concentrations of the inhibitor per cell. 2. Incomplete Solubilization: The compound may not be homogenously distributed in the media. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound.1. Standardize Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments. 2. Proper Mixing: Vortex the diluted compound in media before adding it to the cells. 3. Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for data collection, or fill them with sterile PBS to maintain humidity.
Observed cytotoxicity at concentrations where the specific inhibitory effect is expected. 1. Off-Target Effects: The compound may be hitting other targets that induce cell death. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or solvent.1. Lower Concentration Range: Perform a dose-response for cytotoxicity (e.g., using an MTT or LDH assay) to determine the concentration range that is non-toxic. 2. Control for Solvent Effects: Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is below the toxic threshold for your cells. 3. Test in Different Cell Lines: If possible, confirm your findings in a different cell line to ensure the observed effect is not cell-type specific.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound from published studies. These should be used as a starting point for optimization in your specific experimental system.

Parameter Value Cell Lines Reference
Working Concentration 1 - 100 µMA431, MDCK, MDA-MB-468
Incubation Time 90 minutes - 2 hours (pre-stimulation)A431, MDCK, MDA-MB-468
Solvent DMSON/A

Experimental Protocols

Protocol 1: General Procedure for Treating Cells with this compound
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot and prepare fresh dilutions in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).

    • Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the various concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 2 hours) at 37°C and 5% CO₂.

  • Downstream Analysis:

    • After incubation, proceed with your specific downstream assay (e.g., cell lysis for western blotting, cell viability assay, or immunofluorescence).

Protocol 2: Quantification of Intracellular this compound using LC-MS/MS

This protocol provides a general framework for quantifying the intracellular concentration of this compound. Optimization will be required for your specific cell line and equipment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound at the desired concentration for the desired time. Include a vehicle control.

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Add a known volume of ice-cold lysis buffer (e.g., methanol/acetonitrile/water, 50:30:20) containing an appropriate internal standard.

    • Scrape the cells and collect the lysate.

    • Vortex vigorously and centrifuge at high speed to pellet the cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant.

    • If necessary, perform a protein precipitation step (e.g., with cold acetonitrile).

    • Centrifuge and transfer the supernatant to a new tube.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., parent and fragment ion masses, collision energy).

    • Generate a standard curve using known concentrations of this compound to enable absolute quantification.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound based on the standard curve and normalize it to the cell number or total protein concentration.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Binds to phospho-tyrosine SOS SOS Ras Ras SOS->Ras Activates Grb2->SOS Recruits MAPK_Pathway MAPK Pathway (Proliferation, Survival) Ras->MAPK_Pathway Activates This compound This compound This compound->Grb2 Inhibits binding to RTK Growth_Factor Growth Factor Growth_Factor->RTK Binds and activates

Caption: Signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow for Assessing this compound Activity start Start prepare_compound Prepare this compound and Controls start->prepare_compound treat_cells Treat Cells with This compound prepare_compound->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate downstream_assay Perform Downstream Assay incubate->downstream_assay analyze_data Analyze Data downstream_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor this compound Efficacy start No/Weak Effect Observed check_solubility Check Compound Solubility & Stability start->check_solubility Is compound prepared correctly? check_solubility->start No, reprepare optimize_conditions Optimize Concentration & Incubation Time check_solubility->optimize_conditions Yes assess_uptake Assess Cellular Uptake optimize_conditions->assess_uptake Still no effect successful_outcome Successful Experiment optimize_conditions->successful_outcome Effect observed assess_uptake->optimize_conditions Sufficient uptake, re-evaluate conditions consider_prodrug Use Prodrug (CGP85793) assess_uptake->consider_prodrug Low uptake enhance_delivery Enhance Delivery (e.g., Nanoparticles) assess_uptake->enhance_delivery Low uptake

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Preventing CGP78850 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for CGP78850. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, a potent and selective competitor of Grb2 SH2-phosphopeptide interactions, to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?

A1: Yes, inconsistent results are a potential indicator of this compound degradation. As a phosphopeptide mimetic containing a tyrosine residue, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[1] Factors such as improper storage, repeated freeze-thaw cycles, pH of the solution, and exposure to light can contribute to its breakdown.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are presumed to be:

  • Hydrolysis: The peptide bonds in the molecule's backbone and the phosphate mimetic group can be susceptible to hydrolysis, which is often pH-dependent.

  • Oxidation: The tyrosine residue within this compound is a potential site for oxidation, which can be accelerated by exposure to air, metal ions, or certain components in cell culture media.

  • Photodegradation: Tyrosine-containing compounds are known to be sensitive to light, particularly UV radiation. Exposure to ambient lab lighting for extended periods can also contribute to degradation.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure the stability of this compound, adhere to the following storage and handling guidelines:

  • Powder Form: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as high-quality, anhydrous DMSO.[2] It is recommended to use newly opened DMSO as it is hygroscopic. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Protection from Light: Protect both the powder and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 250 mg/mL.[2] Ensure the DMSO is anhydrous, as water content can promote hydrolysis.

Q5: Can I prepare aqueous working solutions of this compound in advance?

A5: It is highly recommended to prepare fresh aqueous working solutions from your DMSO stock solution immediately before each experiment. The stability of this compound in aqueous buffers and cell culture media over extended periods has not been extensively characterized, and hydrolysis can be a concern.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, likely due to its degradation.

Problem Possible Cause Troubleshooting Steps
Reduced or no biological activity Degradation of this compound in stock solution or working solution.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from lyophilized powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for longer than the recommended period. 2. Prepare Fresh Working Dilutions: Always prepare working dilutions in your experimental buffer or media immediately before use. 3. Control for Solvent Effects: Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome (typically <0.5%).
High variability between experiments Inconsistent degradation of this compound due to variations in experimental conditions.1. Standardize Incubation Times: Use consistent incubation times for all experiments. 2. Control pH: Ensure the pH of your experimental buffer is stable and within a range suitable for phosphopeptide mimetic stability (ideally near neutral, unless the experiment requires otherwise). 3. Minimize Light Exposure: Protect your experimental setup (e.g., cell culture plates) from direct light exposure during incubation.
Precipitate formation in cell culture media Poor solubility of this compound at the working concentration or interaction with media components.1. Pre-warm Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution. 2. Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed media to avoid "solvent shock." 3. Vortex Gently: After adding this compound to the media, mix gently by inverting or swirling, rather than vigorous vortexing, which can sometimes induce precipitation. 4. Check Media Components: Some media supplements may interact with the compound. If possible, test the solubility of this compound in the basal medium before adding supplements.

Data on Stability of Structurally Similar Compounds

Condition Effect on Stability General Recommendation for this compound
pH Phosphopeptides are generally most stable at slightly acidic to neutral pH (pH 4-7). Stability decreases at alkaline pH due to enhanced hydrolysis of the phosphate group.Maintain working solutions as close to neutral pH as experimentally feasible. Avoid highly alkaline buffers.
Temperature Higher temperatures accelerate degradation (hydrolysis and oxidation).Prepare and use working solutions at the required experimental temperature (e.g., 37°C) for the shortest duration necessary. Store stock solutions at -20°C or -80°C.
Light UV and prolonged exposure to ambient light can cause photodegradation of the tyrosine residue.Protect all solutions containing this compound from light by using amber tubes or foil wrapping.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation and precipitation of peptides and small molecules.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Experimental Protocols

Key Experimental Protocol: Co-Immunoprecipitation to Assess Inhibition of EGFR-Grb2 Interaction

This protocol details a co-immunoprecipitation (Co-IP) experiment to determine the efficacy of this compound in disrupting the interaction between the Epidermal Growth Factor Receptor (EGFR) and Grb2 in a human cancer cell line (e.g., A431 or MDA-MB-468).

Materials:

  • A431 or MDA-MB-468 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Human Epidermal Growth Factor (EGF)

  • This compound (stock solution in DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-EGFR antibody for immunoprecipitation (IP)

  • Anti-Grb2 antibody for Western blotting

  • Anti-EGFR antibody for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate A431 or MDA-MB-468 cells and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis/Wash Buffer to the plate and incubate on ice for 20 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the clarified lysate.

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add the anti-EGFR IP antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.

    • Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-5 times with Co-IP Lysis/Wash Buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Grb2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • To confirm equal immunoprecipitation of EGFR, the membrane can be stripped and re-probed with an anti-EGFR antibody.

Visualizations

Signaling Pathway of Grb2 Inhibition by this compound

Grb2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 pY binding SOS SOS Grb2->SOS SH3 binding Ras Ras SOS->Ras Activates MAPK_Pathway MAPK Pathway (Proliferation, Survival) Ras->MAPK_Pathway Initiates This compound This compound This compound->Grb2 Inhibits SH2 domain binding

Caption: Inhibition of the Grb2 signaling pathway by this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation under Test Conditions cluster_analysis Analysis Stock Prepare this compound Stock in Anhydrous DMSO Working Prepare Fresh Working Solution in Experimental Buffer/Media Stock->Working Conditions Incubate at various: - pH levels - Temperatures - Time points - Light exposures Working->Conditions Sampling Collect Aliquots at Each Time Point Conditions->Sampling Analysis Analyze by HPLC or LC-MS to Quantify Remaining this compound Sampling->Analysis Degradants Identify Potential Degradation Products Analysis->Degradants

Caption: Workflow for determining the stability of this compound.

Troubleshooting Logic for Reduced this compound Activity

Caption: Troubleshooting flowchart for reduced this compound activity.

References

variability in CGP78850 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving CGP78850, a potent and selective inhibitor of the Grb2-SH2 domain interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a peptidomimetic that acts as a potent and selective competitor of Grb2 SH2-phosphopeptide interactions.[1][2] Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that links activated receptor tyrosine kinases (RTKs), like the Epidermal Growth Factor Receptor (EGFR), to downstream signaling pathways.[3][4] Specifically, the SH2 domain of Grb2 binds to phosphotyrosine residues on the activated receptor. This compound competitively binds to this SH2 domain, blocking the recruitment of Grb2 to the receptor.[3] This prevents the subsequent activation of the Ras/MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and motility.

Q2: How should I dissolve and store this compound?

A2: Proper handling of this compound is critical for reproducible results. Based on vendor data sheets, follow these guidelines for solubility and storage.

Q3: What are the typical working concentrations for cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published studies provide a general range. For inhibiting HGF-induced cell motility and matrix invasion, concentrations with an ED50 of 30 nM or less have been reported. For experiments like co-immunoprecipitation in MDA-MB-468 cells, concentrations ranging from 1 µM to 100 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: I am seeing significant variability in my results. What are the common causes?

A4: Variability in experiments with SH2 domain inhibitors like this compound can stem from several factors:

  • Compound Stability: Ensure that stock solutions are stored correctly and that the compound is stable in your cell culture medium for the duration of the experiment. Some complex media components can affect compound stability.

  • Cellular Health and Density: Inconsistent cell passage number, confluency, or health can dramatically alter signaling responses. Use cells within a consistent passage range and plate them at a uniform density.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in your stock solution, and that it doesn't precipitate when diluted into aqueous culture medium. See the troubleshooting guide for tips.

  • Off-Target Effects: While this compound is designed to be selective, high concentrations may lead to off-target effects. If you observe unexpected phenotypes, consider lowering the concentration or using a negative control compound.

  • Experimental Technique: Minor variations in incubation times, washing steps, or reagent concentrations can lead to inconsistent results, particularly in sensitive assays like immunoprecipitation and Western blotting.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility and Storage

ParameterValueSource
Solvent DMSO
Max Solubility 250 mg/mL (345.42 mM)
Notes Requires sonication for complete dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic.
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Table 2: Biological Activity

AssayCell LineParameterValueSource
HGF-induced Cell Motility/InvasionNot specifiedED₅₀≤ 30 nM
Inhibition of Grb2 AssociationMDA-MB-468Concentration Range0 - 100 µM

Signaling Pathway and Workflow Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras pRas Ras-GTP Ras->pRas Activates Raf Raf pRas->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Motility pERK->Proliferation This compound This compound This compound->Grb2 Inhibits Binding

Caption: this compound signaling pathway inhibition.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare this compound Stock Solution (DMSO) D 4. Pre-treat with this compound or Vehicle Control A->D B 2. Culture Cells to Desired Confluency C 3. Starve Cells (if required) B->C C->D E 5. Stimulate with Growth Factor (e.g., EGF) D->E F 6. Incubate for Defined Period E->F G 7. Harvest Cells (Lyse for Protein) F->G H 8. Perform Assay (e.g., Co-IP, Western Blot) G->H I 9. Data Analysis H->I

Caption: General experimental workflow for this compound.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Q: My compound won't fully dissolve in DMSO, or it precipitates when added to my media. What should I do?

A: This is a common issue with hydrophobic compounds.

  • Initial Dissolution: Ensure you are using high-quality, anhydrous DMSO. Warm the solution slightly (to room temperature) and use a bath sonicator to aid dissolution.

  • Precipitation in Media: When diluting the DMSO stock into aqueous media, do it quickly and vortex or invert the tube immediately to ensure rapid mixing. Avoid making highly concentrated intermediate dilutions in aqueous buffers. It is often better to add a small volume of concentrated DMSO stock directly to the final volume of media.

  • Serum Content: The protein content in fetal bovine serum (FBS) can sometimes help keep hydrophobic compounds in solution. If you are using low-serum or serum-free media, you may encounter more precipitation issues.

Start Inconsistent or No Inhibitory Effect Q1 Is the this compound stock solution fresh and stored correctly? Start->Q1 Sol1 Prepare fresh stock solution. Store at -80°C in aliquots. Q1->Sol1 No Q2 Was the compound fully dissolved? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use sonication. Use fresh, anhydrous DMSO. Q2->Sol2 No Q3 Is the observed effect within the expected concentration range? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform a dose-response curve (e.g., 10 nM to 100 µM). Q3->Sol3 No Q4 Are positive and negative controls working as expected? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Troubleshoot the assay itself. Check cell health, reagents, and growth factor activity. Q4->Sol4 No End Review protocol for incubation times and cell density consistency. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for this compound.

Detailed Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess EGFR-Grb2 Interaction

This protocol is designed to determine if this compound can disrupt the interaction between activated EGFR and Grb2 in a cell line that overexpresses EGFR, such as MDA-MB-468.

  • Cell Culture and Treatment:

    • Plate MDA-MB-468 cells and grow to 80-90% confluency.

    • Serum starve the cells for 4-6 hours in serum-free media.

    • Pre-treat cells with this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for 90 minutes.

    • Stimulate cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant (cleared lysate) to a new tube. Normalize protein concentration across all samples.

    • Add 2-4 µg of an anti-EGFR antibody to ~500 µg of protein lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 25 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads 3-4 times with ice-cold IP Lysis Buffer. Use a magnetic rack to separate the beads.

  • Elution and Western Blot Analysis:

    • After the final wash, remove all supernatant. Elute the protein complexes by adding 30 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load the supernatant onto an SDS-PAGE gel and perform Western blotting.

    • Probe the membrane with primary antibodies against Grb2 and EGFR (as a loading control for the IP). A successful experiment will show a reduced amount of co-immunoprecipitated Grb2 in the this compound-treated samples compared to the vehicle control.

Protocol 2: Western Blot for Downstream Signaling (p-ERK)

This protocol assesses the effect of this compound on the downstream MAPK pathway by measuring the phosphorylation of ERK.

  • Cell Treatment and Lysis:

    • Follow the same cell culture, starvation, and treatment steps as in Protocol 1.

    • After stimulation, wash cells with ice-cold PBS and lyse directly in 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Clear lysates by centrifugation (14,000 x g, 15 min, 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add 4X Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 10% or 12% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane. Activate PVDF membranes with methanol before use.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each in TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 5 minutes each in TBST.

    • Develop the blot using an ECL (chemiluminescence) substrate and image the signal.

    • To confirm equal protein loading, you can strip the membrane and re-probe for total ERK or a housekeeping protein like GAPDH or Beta-actin. A successful experiment will show a dose-dependent decrease in p-ERK levels in this compound-treated samples.

References

Validation & Comparative

Decoding Specificity: A Comparative Analysis of CGP78850 for the Grb2 SH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of cellular signaling, the Growth factor receptor-bound protein 2 (Grb2) acts as a critical adaptor, linking activated receptor tyrosine kinases (RTKs) to the Ras/MAPK pathway, a cascade pivotal in cell proliferation, differentiation, and survival. The Src Homology 2 (SH2) domain of Grb2 is central to this interaction, recognizing and binding to specific phosphotyrosine motifs on activated receptors. Consequently, the Grb2 SH2 domain has emerged as a key therapeutic target for cancers characterized by aberrant RTK signaling. This guide provides a comparative analysis of CGP78850, a potent inhibitor of the Grb2 SH2 domain, alongside other notable inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Performance Comparison of Grb2 SH2 Domain Inhibitors

This compound has been established as a potent and selective competitor of Grb2 SH2-phosphopeptide interactions.[1] To objectively assess its performance, we have compiled quantitative data on the binding affinities of this compound and other representative Grb2 SH2 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for evaluating inhibitor potency.

InhibitorTypeBinding Affinity (Grb2 SH2)Assay MethodReference
This compound PeptidomimeticIC50: 65 nMELISA[2]
Compound 7Monocarboxylic InhibitorKi: 140 nMFluorescence Anisotropy[3]
Compound 4PeptidomimeticIC50: 2 nMNot Specified
Compound 1PhosphopeptideIC50: 8.64 µMNot Specified
Inhibitor 20fNon-phosphorus pTyr mimeticIC50: 1.3 µMExtracellular Assay
Inhibitor 18fNon-phosphorus pTyr mimeticIC50: 6.7 µMExtracellular Assay

Grb2 Signaling Pathway

The canonical Grb2-mediated signaling pathway leading to Ras activation is initiated by the binding of a growth factor to its receptor tyrosine kinase. This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. The Grb2 SH2 domain then binds to these phosphotyrosine motifs, recruiting the Grb2-SOS complex to the plasma membrane. SOS, a guanine nucleotide exchange factor, subsequently activates Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates the downstream MAPK signaling cascade.

Grb2_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (inactive) RTK_active Activated RTK (Phosphorylated) RTK->RTK_active 2. Autophosphorylation Grb2_SOS Grb2-SOS Complex RTK_active->Grb2_SOS Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_cascade MAPK Signaling Cascade Ras_GTP->MAPK_cascade 5. Downstream Signaling Grb2_SOS->Ras_GDP 4. SOS-mediated GDP/GTP Exchange Proliferation Cell Proliferation, Survival, etc. MAPK_cascade->Proliferation GF Growth Factor GF->RTK 1. Binding & Dimerization This compound This compound This compound->Grb2_SOS Inhibits Binding

Caption: Grb2-mediated Ras activation pathway and the inhibitory action of this compound.

Experimental Protocols

Accurate determination of inhibitor potency and specificity is paramount. Below are detailed protocols for two common biophysical assays used to characterize the binding of inhibitors to the Grb2 SH2 domain.

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between a fluorescently labeled phosphopeptide and the Grb2 SH2 domain by a competitive inhibitor.

Materials:

  • Purified, recombinant Grb2 SH2 domain protein.

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-pYVNV).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Black, non-binding 96- or 384-well microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Grb2 SH2 domain in assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a significant polarization window.

    • Prepare a stock solution of the fluorescently labeled phosphopeptide probe in assay buffer. The final concentration should be at or below its Kd for the Grb2 SH2 domain to ensure assay sensitivity.

    • Prepare a serial dilution of the test inhibitor in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the Grb2 SH2 domain protein.

    • Add the test inhibitor at varying concentrations to the respective wells.

    • Add the fluorescently labeled phosphopeptide probe to all wells.

    • Include control wells:

      • Probe only (for baseline polarization).

      • Probe and Grb2 SH2 domain without inhibitor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Normalize the polarization values.

    • Plot the normalized polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified, recombinant Grb2 SH2 domain protein.

  • Test inhibitor (e.g., this compound).

  • ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl). It is crucial that the protein and inhibitor are in identical buffer to minimize heats of dilution.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze both the Grb2 SH2 domain protein and the inhibitor against the same batch of ITC buffer overnight at 4°C.

    • Determine the precise concentrations of the protein and inhibitor using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the Grb2 SH2 domain protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load the inhibitor into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for initial mixing effects, which is typically discarded from the data analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Experimental Workflow for Specificity Profiling

To ensure that an inhibitor is specific for the Grb2 SH2 domain, it is essential to test its binding against a panel of other SH2 domains.

Specificity_Workflow cluster_workflow Inhibitor Specificity Profiling Workflow Start Candidate Inhibitor Primary_Assay Primary Binding Assay (e.g., FP or ITC) with Grb2 SH2 Start->Primary_Assay Potency_Check Potent Binding to Grb2 SH2? Primary_Assay->Potency_Check Specificity_Panel Screen against a panel of other SH2 domains (e.g., Src, Lck, PLCγ1) Potency_Check->Specificity_Panel Yes Low_Potency Low Potency Potency_Check->Low_Potency No Specificity_Assay Binding Assays for each SH2 domain in the panel Specificity_Panel->Specificity_Assay Data_Analysis Compare IC50 or Kd values across all SH2 domains Specificity_Assay->Data_Analysis Selective_Inhibitor Selective Inhibitor (High affinity for Grb2, low affinity for others) Data_Analysis->Selective_Inhibitor >10-fold selectivity Non_Selective Non-Selective Inhibitor Data_Analysis->Non_Selective <10-fold selectivity

Caption: A generalized workflow for determining the specificity of a Grb2 SH2 domain inhibitor.

References

A Comparative Guide to Grb2-SH2 Domain Inhibitors: Focus on CGP78850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling cascades, primarily linking activated receptor tyrosine kinases (RTKs) to the Ras/MAPK pathway.[1] Its central Src homology 2 (SH2) domain recognizes and binds to specific phosphotyrosine motifs on activated receptors and docking proteins, initiating a cascade of events that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making Grb2 an attractive target for therapeutic intervention.

This guide provides an objective comparison of CGP78850, a notable Grb2-SH2 domain inhibitor, with other representative inhibitors. We present supporting experimental data in a comparative format, detail the methodologies of key experiments, and provide visual representations of relevant signaling pathways and experimental workflows.

Performance Comparison of Grb2-SH2 Inhibitors

The efficacy of Grb2 inhibitors is assessed through various biochemical and cellular assays. Biochemical assays typically measure the direct inhibition of the Grb2-SH2 domain's interaction with its phosphopeptide ligands, providing key metrics like IC50 and Kd values. Cellular assays, on the other hand, evaluate the inhibitor's ability to modulate Grb2-dependent signaling pathways within a cellular context, assessing effects on cell growth, proliferation, and transformation.

Biochemical Activity

The following table summarizes the in vitro inhibitory activities of this compound and other selected Grb2-SH2 inhibitors. These values, primarily IC50 and Kd, quantify the concentration of the inhibitor required to block 50% of the Grb2-SH2 domain's binding activity or the inhibitor's dissociation constant, respectively. Lower values indicate higher potency.

InhibitorTypeAssayTarget InteractionIC50KdReference
This compound PeptidomimeticELISAGrb2-SH2/phosphopeptide65 nM-[2]
G1TE Cyclic PeptideNot SpecifiedGrb2-SH2/phosphopeptide20 µM-[3]
mAZ-pTyr-(αMe)pTyr-Asn-NH2 PeptidomimeticFluorescence PolarizationGrb2-SH2/phosphopeptide-10-100 nM[4]
Tripeptide (non-phosphorus) Small MoleculeNot SpecifiedGrb2-SH21.3 µM-
Compound 7 (monocarboxylic) Macrocyclic PeptideFluorescence AnisotropyEGFR/Grb2 PPI-140 nM
Compound 3 Macrocyclic PeptideFluorescence AnisotropyEGFR/Grb2 PPI-16 nM
Cellular Activity

The ability of Grb2 inhibitors to exert a biological effect within living cells is a critical measure of their therapeutic potential. The table below presents data from cellular assays for this compound and other inhibitors, focusing on their anti-proliferative and anti-transforming activities.

InhibitorCell LineAssayEffectConcentrationReference
This compound MDA-MB-468 (Breast Cancer)Soft Agar Colony FormationDose-dependent inhibition of colony formation1-100 µM
This compound MDA-MB-468 (Breast Cancer)Co-ImmunoprecipitationBlocks EGFR-Grb2 interaction0-100 µM
This compound A431 (Epidermoid Carcinoma), MDCK (Kidney Epithelial)Cell Motility AssayInhibits HGF/SF-induced cell motility1-100 µM
mAZ-pTyr-(αMe)pTyr-Asn-NH2 Prodrugs SKBR3 (Breast Cancer)Proliferation AssayPotent antiproliferative activityED50 ~0.1 µM

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of inhibitor performance. Below are the protocols for the key assays cited in this guide.

Grb2-SH2 Domain Binding ELISA

This assay quantifies the ability of a test compound to inhibit the binding of the Grb2-SH2 domain to a phosphopeptide-coated plate.

  • Plate Coating: Coat microtiter plates with a biotinylated phosphopeptide corresponding to a known Grb2 binding site (e.g., from Shc or EGFR) overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a solution of 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) for at least 2 hours at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells, followed by the addition of a constant concentration of GST-tagged Grb2-SH2 protein. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plates to remove unbound protein. Add a primary antibody against the GST tag, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 1M H2SO4).

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Co-Immunoprecipitation (Co-IP)

This technique is used to determine if a test compound can disrupt the interaction between Grb2 and its binding partners within a cellular lysate.

  • Cell Lysis: Culture cells (e.g., MDA-MB-468) to 80-90% confluency. Treat the cells with the desired concentrations of the inhibitor for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-EGFR) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-Grb2) to detect the interaction.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, and the ability of an inhibitor to reverse this phenotype.

  • Base Agar Layer: Prepare a 0.5-0.6% agar solution in complete culture medium and pour it into the bottom of 6-well plates. Allow it to solidify at room temperature.

  • Cell Suspension: Trypsinize and count the cells. Prepare a single-cell suspension in complete culture medium.

  • Top Agar Layer: Mix the cell suspension with a 0.3-0.4% low-melting-point agar solution in complete culture medium at 37°C. The final cell concentration should be optimized for each cell line (e.g., 5,000 cells/well).

  • Plating: Immediately overlay the cell-agar mixture onto the solidified base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks. Add a small amount of complete medium to the top of the agar every few days to prevent drying.

  • Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope. The effect of the inhibitor is determined by comparing the number and size of colonies in treated versus untreated wells.

Visualizing the Molecular Landscape

To better understand the context in which Grb2 inhibitors function, the following diagrams, generated using the DOT language for Graphviz, illustrate the canonical Grb2 signaling pathway and the workflows of the key experimental assays.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Autophosphorylation Grb2 SH2 N-SH3 C-SH3 pRTK->Grb2:sh2 Binding Ras_inactive Ras-GDP Ras_active Ras-GTP Ras_inactive->Ras_active GTP Raf Raf Ras_active->Raf SOS SOS Grb2:n_sh3->SOS Recruitment Grb2:c_sh3->SOS SOS->Ras_inactive GEF Activity MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->Grb2:sh2 Inhibition

Caption: Grb2 signaling pathway and the inhibitory action of this compound.

Co_IP_Workflow start Start: Cell Lysate add_ab Add Primary Antibody (e.g., anti-EGFR) start->add_ab incubate1 Incubate (Overnight, 4°C) add_ab->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate (2-4 hours, 4°C) add_beads->incubate2 wash Wash Beads incubate2->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for Grb2) elute->analysis

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Soft_Agar_Workflow start Start: Prepare Base Agar Layer prep_cells Prepare Single-Cell Suspension start->prep_cells mix_cells Mix Cells with Top Agar prep_cells->mix_cells overlay Overlay Cell-Agar Mix on Base Layer mix_cells->overlay incubate Incubate (2-4 weeks, 37°C) overlay->incubate stain Stain Colonies (Crystal Violet) incubate->stain count Count Colonies stain->count

References

A Comparative Guide to Grb2-SH2 Domain Inhibitors: CGP78850 vs. Peptide-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling, linking activated receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras/MAPK cascade. The Src homology 2 (SH2) domain of Grb2, which recognizes and binds to phosphotyrosine residues on activated receptors, is a prime target for therapeutic intervention in various cancers where these pathways are dysregulated. This guide provides a comparative overview of two major classes of Grb2-SH2 inhibitors: the small molecule CGP78850 and various peptide-based inhibitors.

Mechanism of Action: Targeting the Grb2-SH2 Domain

Both this compound and peptide-based inhibitors function by competitively binding to the Grb2-SH2 domain. This prevents the recruitment of Grb2 to activated receptors like EGFR, thereby blocking the subsequent assembly of the Grb2-SOS complex and inhibiting Ras activation. This disruption of the signaling cascade can lead to reduced cell proliferation and, in some cases, the induction of cell cycle inhibitors.[1][2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of this compound and several peptide-based Grb2 inhibitors. It is important to note that the reported values were determined using different experimental assays, which may affect direct comparability.

InhibitorTypeTargetAssay MethodIC50 / KdReference
This compound Small MoleculeGrb2-SH2ELISA65 nM[3]
G1 Cyclic PeptideGrb2-SH2Fluorescence Polarization20.5 ± 2.8 µM[4]
HT1 Cyclic PeptideGrb2-SH2Fluorescence Polarization6.0 ± 0.8 µM[4]
BC1 Bicyclic PeptideGrb2-SH2Fluorescence Polarization0.35 ± 0.06 µM
Grb2 SH2 domain inhibitor 1 Cyclic Cell-Penetrating PeptideGrb2-SH2Not SpecifiedNot Specified
This compound: A Rationally Designed Small Molecule Inhibitor

This compound is a potent and selective small-molecule competitor of Grb2 SH2-phosphopeptide interactions that was developed through rational drug design. In cellular assays, this compound has been shown to block the interaction between EGFR and Grb2, as well as Shc and Grb2. This inhibition of Grb2 function leads to a reduction in the growth of tumor cells that are dependent on receptor tyrosine kinase signaling. Furthermore, treatment with Grb2 SH2 inhibitors like this compound can induce the expression of the cell cycle inhibitors p21 and p27. A prodrug of this compound, known as CGP85793, has also been developed to improve cell permeability. Studies have also demonstrated that this compound can inhibit cell motility, suggesting its potential in preventing cancer metastasis.

Peptide-Based Grb2 Inhibitors: A Diverse and Evolving Class

Peptide-based inhibitors represent a broad category of molecules designed to mimic the natural binding partners of the Grb2-SH2 domain. These inhibitors are often developed using techniques like phage display and combinatorial chemistry to screen vast libraries for high-affinity binders.

A notable example is the 11-residue disulfide-bridged macrocycle, G1. Through structural rigidification, a strategy to enhance the potency and stability of peptides, a bicyclic derivative of G1 named BC1 was developed. BC1 demonstrated a nearly 60-fold increase in potency compared to the original G1 peptide.

A primary challenge for peptide-based inhibitors is their limited cell permeability. To address this, some inhibitors have been designed as cell-penetrating peptides (CPPs) by incorporating specific amino acid sequences that facilitate their entry into cells. "Grb2 SH2 domain inhibitor 1" is an example of such a conformationally restricted cyclic CPP.

The stability of peptide inhibitors in serum is another critical factor for their therapeutic potential. While the parent peptide G1 is completely degraded in human serum within 24 hours, the bicyclic BC1 remains fully intact under the same conditions, highlighting the improved durability of this modified peptide.

Signaling Pathway and Experimental Workflow

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the Grb2 signaling pathway and a general experimental workflow for comparing Grb2 inhibitors.

Grb2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) pY Phosphotyrosine (pY) RTK->pY Ligand Binding & Autophosphorylation Grb2 Grb2 pY->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange Downstream Downstream Signaling (MAPK Pathway) Ras_GTP->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor This compound or Peptide Inhibitor Inhibitor->Grb2 Inhibition

Caption: The Grb2-mediated Ras signaling pathway.

Experimental_Workflow start Start reagents Prepare Reagents: - Grb2 Protein - Fluorescently Labeled Peptide - Inhibitors (this compound, Peptides) start->reagents assay Perform Binding Assay (e.g., Fluorescence Polarization) reagents->assay measure Measure Signal Change (e.g., Decrease in Polarization) assay->measure calculate Calculate IC50 Values measure->calculate compare Compare Potency and Selectivity calculate->compare cellular Cell-Based Assays (Proliferation, Signaling) compare->cellular end End cellular->end

Caption: A generalized workflow for comparing Grb2 inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate Grb2 inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is commonly used to determine the IC50 values of inhibitors that disrupt the interaction between the Grb2-SH2 domain and a phosphotyrosine-containing peptide.

  • Principle: A small, fluorescently labeled peptide corresponding to a Grb2 binding motif (e.g., pTyr-Val-Asn-Val) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Grb2-SH2 protein, its rotation slows, leading to a high fluorescence polarization value. An effective inhibitor will compete with the fluorescent peptide for binding to Grb2, causing a decrease in polarization.

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of purified, recombinant Grb2-SH2 domain protein in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

      • Prepare a stock solution of a fluorescently labeled phosphopeptide probe (e.g., FITC-pYVNV).

      • Prepare serial dilutions of the test inhibitors (this compound or peptide inhibitors).

    • Assay Procedure:

      • In a 384-well black plate, add a fixed concentration of the Grb2-SH2 protein and the fluorescently labeled peptide. The concentrations should be optimized to achieve a stable, high polarization signal.

      • Add varying concentrations of the test inhibitor to the wells.

      • Include control wells with only the fluorescent peptide (for minimum polarization) and wells with the peptide and Grb2 protein without any inhibitor (for maximum polarization).

      • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

    • Data Acquisition and Analysis:

      • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time, label-free detection of binding interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., Grb2 protein) is immobilized on the chip surface. When an analyte (e.g., an inhibitor) flows over the surface and binds to the ligand, the mass at the surface increases, causing a change in the refractive index that is detected in real-time.

  • Protocol:

    • Ligand Immobilization:

      • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the chip surface (e.g., with a mixture of EDC and NHS).

      • Immobilize the purified Grb2-SH2 protein onto the chip surface to a desired density.

      • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

    • Analyte Binding:

      • Prepare a series of dilutions of the inhibitor (analyte) in running buffer.

      • Inject the different concentrations of the inhibitor over the immobilized Grb2 surface and a reference surface (without Grb2) to correct for non-specific binding and bulk refractive index changes.

      • Monitor the association of the inhibitor during the injection and its dissociation after the injection ends.

    • Data Analysis:

      • The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka and kd).

      • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

Cell-Based Assays
  • Co-Immunoprecipitation: To confirm that an inhibitor blocks the Grb2 interaction in a cellular context, cells can be treated with the inhibitor, followed by lysis and immunoprecipitation of a target protein (e.g., EGFR). The immunoprecipitates are then analyzed by Western blotting for the presence of co-precipitated Grb2. A reduction in the amount of Grb2 in the presence of the inhibitor indicates its efficacy.

  • Cell Proliferation/Viability Assays: To assess the functional consequences of Grb2 inhibition, cancer cell lines known to be dependent on RTK signaling can be treated with varying concentrations of the inhibitors. Cell viability can be measured using assays such as MTT or CellTiter-Glo to determine the inhibitor's effect on cell growth.

References

Comparative Guide to the On-Target Effects of CGP78850, a Grb2 SH2 Domain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of CGP78850 with other alternative inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. The on-target effects, supported by experimental data, are presented to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Introduction to this compound and its On-Target Effects

This compound is a potent and selective, non-peptidic small molecule inhibitor of the Grb2 SH2 domain.[1] The Grb2 protein is a critical adaptor protein in the intracellular signaling cascade that links activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), to the Ras signaling pathway.[2][3] The SH2 domain of Grb2 specifically recognizes and binds to phosphotyrosine residues on activated RTKs. This interaction is a crucial step in the recruitment of the Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor, which in turn activates Ras.[4][5] By competitively binding to the Grb2 SH2 domain, this compound effectively blocks this interaction, thereby inhibiting the downstream Ras signaling pathway. This inhibition of the Ras pathway leads to a reduction in cell proliferation and motility, making Grb2 an attractive target for cancer therapy.

Comparative Analysis of Grb2 SH2 Inhibitors

The following table summarizes the in vitro and cellular potency of this compound and its prodrug, CGP85793, in comparison to other known Grb2 SH2 inhibitors. The data is compiled from various studies and presented to facilitate a comparative assessment.

Compound NameTargetAssay TypeIC50 ValueCell LineReference
This compound Grb2 SH2 DomainGrb2-pYVNV peptide binding (ELISA)0.1 µMN/A
EGFR-Grb2 Assoc.Co-immunoprecipitation~10 µMMDA-MB-468
Cell GrowthSoft Agar Colony Formation~20 µMMDA-MB-468
CGP85793 (Prodrug)Grb2 SH2 Domain(Active form is this compound)N/AN/A
Cell MotilityHGF-induced scattering~10 µMA431, MDCK
Peptidomimetic 1 Grb2 SH2 DomainFluorescence Polarization140 nM (Ki)N/A
Non-peptidic 2 Grb2 SH2 DomainGrb2-pYVNV peptide binding (ELISA)65 nMN/A

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Grb2_Signaling_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf SOS SOS Grb2->SOS SH3 SOS->Ras_GDP GEF This compound This compound This compound->Grb2 Inhibits Binding MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Motility ERK->Proliferation Experimental_Workflow cluster_binding Grb2 SH2 Binding Assay cluster_cellular Cell-Based Assays b1 Immobilize GST-Grb2 SH2 on ELISA plate b2 Add biotinylated phosphopeptide & inhibitor b1->b2 b3 Add Streptavidin-HRP b2->b3 b4 Add TMB Substrate b3->b4 b5 Measure Absorbance at 450 nm b4->b5 c1 Seed cancer cells (e.g., MDA-MB-468) c2 Treat with this compound or alternative inhibitor c1->c2 c3a Stimulate with EGF c2->c3a c3b Culture in soft agar c2->c3b c4a Lyse cells & IP for EGFR c3a->c4a c5a Western blot for Grb2 c4a->c5a c4b Stain colonies with Crystal Violet c3b->c4b c5b Count colonies c4b->c5b

References

CGP78850: A Comparative Analysis of its Cross-Reactivity with SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CGP78850 is a potent and selective small-molecule inhibitor designed to compete with phosphopeptide binding to the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). Its development has been a key area of interest in the pursuit of anti-Ras therapies for cancer, as Grb2 is a critical adaptor protein linking receptor tyrosine kinases (RTKs) to the Ras signaling pathway. This guide provides a comparative analysis of the cross-reactivity of this compound with other SH2 domains, supported by quantitative experimental data and detailed methodologies.

Quantitative Cross-Reactivity Data

The selectivity of this compound for the Grb2 SH2 domain has been evaluated against a broad panel of other SH2 domains. The following table summarizes the dissociation constants (Kd) of this compound for various SH2 domains, as determined by the SH2scan competition binding assay.

SH2 DomainGene SymbolDissociation Constant (Kd) in nM
Growth factor receptor-bound protein 2GRB23.4
GRB2-related adaptor proteinGRAP3.3
Growth factor receptor-bound protein 7GRB75.2
Tensin 2TNS2408
Tensin 3TNS31200
Tensin 4TNS4620
Vav guanine nucleotide exchange factor 1VAV1260
Vav guanine nucleotide exchange factor 3VAV3860

Signaling Pathway Context

The diagram below illustrates the role of Grb2 in the canonical RTK/Ras signaling pathway, which is the primary target of this compound.

G RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation Grb2 Grb2 pY->Grb2 binding SH2 SH2 domain SOS SOS Grb2->SOS recruitment Ras Ras SOS->Ras activation Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream This compound This compound This compound->SH2 inhibition

Caption: Grb2-mediated signal transduction pathway.

Experimental Methodologies

The quantitative data presented in this guide were primarily generated using the SH2scan competition binding assay and can be corroborated by methods such as fluorescence polarization assays.

SH2scan Competition Binding Assay

This high-throughput platform quantifies the binding of a test compound to a large panel of SH2 domains.

Principle: The assay measures the ability of a test compound (this compound) to compete with a known, immobilized ligand for binding to the SH2 domain. The amount of SH2 domain bound to the immobilized ligand is detected, and a decrease in this signal indicates that the test compound is binding to the SH2 domain.

Detailed Protocol:

  • Immobilized Ligand Preparation: A proprietary, high-affinity ligand for each SH2 domain is immobilized on a solid support (e.g., beads).

  • SH2 Domain Preparation: A panel of 95 wildtype human SH2 domain-containing constructs are expressed and purified.

  • Competition Binding Reaction:

    • The SH2 domain protein is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (this compound).

    • The reactions are performed in a multi-well plate format.

    • A typical binding buffer composition is 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, and 0.01% Tween 20.

  • Detection: The amount of SH2 domain bound to the solid support is quantified. This is often achieved through a quantitative method like qPCR of a DNA tag fused to the SH2 domain or other sensitive detection methods.

  • Data Analysis: The signal is measured at each concentration of the test compound. The data are then plotted as a dose-response curve, and the dissociation constant (Kd) is calculated from the curve fitting.

G cluster_0 Assay Plate Well cluster_1 Binding Equilibria Bead Immobilized Ligand (on bead) Bead_bound SH2 bound to immobilized ligand SH2 SH2 Domain SH2->Bead Binds CGP This compound SH2->CGP Binds (Competition) CGP_bound SH2 bound to This compound

Caption: SH2scan competition binding assay principle.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a widely used in-solution technique to monitor binding events in real-time.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled phosphopeptide (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the SH2 domain binds to the tracer, the larger complex tumbles more slowly, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the SH2 domain will cause a decrease in polarization.

Detailed Protocol:

  • Reagents:

    • Purified, recombinant Grb2 SH2 domain.

    • Fluorescently labeled phosphopeptide tracer with high affinity for the Grb2 SH2 domain (e.g., FITC-labeled pYVNQ peptide).

    • Assay Buffer: For example, 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

    • Test compound (this compound) serially diluted.

  • Assay Procedure:

    • In a black, non-binding microplate, add the Grb2 SH2 domain and the fluorescent tracer at fixed concentrations.

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader equipped with excitation and emission filters appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_0 Low Polarization cluster_1 High Polarization Tracer_free Fluorescent Tracer (tumbles rapidly) Light_out1 Depolarized Emitted Light Tracer_free->Light_out1 Complex SH2-Tracer Complex (tumbles slowly) Tracer_free->Complex + SH2 Domain Light_in1 Polarized Excitation Light Light_in1->Tracer_free Complex->Tracer_free + this compound (Competition) Light_out2 Polarized Emitted Light Complex->Light_out2 Light_in2 Polarized Excitation Light Light_in2->Complex SH2 SH2 Domain

Caption: Principle of Fluorescence Polarization Assay.

CGP78850: A Comparative Analysis of its Selectivity for the Grb2-SH2 Domain via SH2scan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding selectivity of the potent Grb2-SH2 domain inhibitor, CGP78850, against a panel of human SH2 domains. The data presented is derived from the high-throughput SH2scan assay platform, offering a quantitative analysis of its on-target and off-target binding affinities. This document also includes a comprehensive experimental protocol for the underlying assay methodology and contextualizes the inhibitor's mechanism of action within the Grb2 signaling pathway.

Executive Summary

This compound is a rationally designed small molecule inhibitor targeting the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). Grb2 is a critical adaptor protein in receptor tyrosine kinase (RTK) signaling pathways, linking activated receptors to downstream effectors, most notably the Ras/MAPK cascade. By competitively binding to the Grb2-SH2 domain, this compound effectively uncouples this interaction, leading to the inhibition of aberrant cell growth and proliferation driven by oncogenic RTKs. The SH2scan analysis reveals that this compound exhibits high affinity for the Grb2-SH2 domain with a dissociation constant (Kd) in the low nanomolar range. While demonstrating a clear preference for Grb2, the analysis also identifies measurable binding to other SH2 domains, providing a comprehensive selectivity profile crucial for understanding its potential therapeutic applications and off-target effects.

Quantitative Selectivity Analysis of this compound

The following table summarizes the binding affinities of this compound for a selection of SH2 domains as determined by the SH2scan platform. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

Target ProteinSH2 DomainDissociation Constant (Kd) in nM
GRB2 SH2 3.4
GRAPSH23.3
GRB7SH25.2
VAV1SH2260
TNS2SH2408
TNS4SH2508
TNS3SH2620
VAV3SH2860
PIK3R1 (C-term)SH21200

Data sourced from a 2025 bioRxiv preprint on the SH2scan platform.

Comparative Analysis with Other Grb2-SH2 Inhibitors

Direct comparative SH2scan data for a broad range of Grb2-SH2 inhibitors is not yet publicly available in a consolidated format. However, the SH2scan platform has been utilized to profile a number of small molecules. For a comprehensive comparison, it is recommended to screen other Grb2-SH2 inhibitors, such as those derived from peptide mimics or other small molecule scaffolds, using the same SH2scan platform to ensure data consistency. The detailed methodology provided in this guide can be applied for such comparative studies.

Experimental Methodologies

The SH2scan technology is a proprietary, high-throughput competition binding assay. The following protocol is based on the principles of the KINOMEscan assay, upon which SH2scan is built.

SH2scan Competition Binding Assay Protocol

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand directed to the active site of the SH2 domain for 30 minutes at room temperature. This process generates an affinity resin.

  • Blocking: The liganded beads are then blocked with an excess of biotin and washed with a blocking buffer (e.g., SeaBlock with 1% BSA, 0.05% Tween 20, and 1 mM DTT) to minimize non-specific binding.

  • Binding Reaction: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged SH2 domain, the liganded affinity beads, and the test compound (e.g., this compound) in a specialized binding buffer.

  • Compound Dilution: For Kd determination, test compounds are prepared in an 11-point, 3-fold serial dilution in 100% DMSO. These are then diluted into the assay, resulting in a final DMSO concentration of approximately 0.9%.

  • Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed with a wash buffer (e.g., 1x PBS, 0.05% Tween 20) to remove unbound protein.

  • Elution: The bound SH2 domain is eluted from the beads by resuspending them in an elution buffer containing a high concentration of a non-biotinylated affinity ligand and incubating for 30 minutes with shaking.

  • Quantification: The concentration of the eluted, DNA-tagged SH2 domain is measured using quantitative PCR (qPCR). The amount of SH2 domain recovered is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The qPCR results are used to calculate the amount of SH2 domain bound to the beads at each compound concentration. These values are then plotted against the compound concentration, and a binding curve is fitted to determine the dissociation constant (Kd).

Visualizing the Grb2 Signaling Pathway and the Mechanism of Action of this compound

The following diagrams illustrate the central role of Grb2 in RTK signaling and how this compound intervenes.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Ligand Binding & Dimerization Grb2 Grb2 pRTK->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The Grb2-mediated Ras/MAPK signaling pathway.

A Structural and Functional Comparison of CGP78850 and Other Grb2-SH2 Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CGP78850 and other notable inhibitors targeting the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). Understanding the structural nuances and functional consequences of these inhibitors is crucial for the development of targeted therapies aimed at disrupting oncogenic signaling pathways.

Introduction to Grb2 and Its Role in Signaling

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signaling cascades. Comprised of a central SH2 domain flanked by two Src Homology 3 (SH3) domains, Grb2 acts as a molecular bridge, linking activated receptor tyrosine kinases (RTKs) to downstream effectors. The Grb2-SH2 domain specifically recognizes and binds to phosphotyrosine (pTyr) residues on activated receptors, initiating a signaling cascade that often involves the activation of the Ras/MAPK pathway. This pathway is fundamental for cell proliferation, differentiation, and survival. Dysregulation of the Grb2-mediated signaling is frequently implicated in various cancers, making it a prime target for therapeutic intervention.

The Grb2-Ras Signaling Pathway

The binding of a growth factor to its receptor tyrosine kinase (RTK) triggers receptor dimerization and autophosphorylation, creating docking sites for the Grb2 SH2 domain. Upon binding, Grb2 recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) via its SH3 domains. SOS then activates Ras by promoting the exchange of GDP for GTP. Activated Ras, in turn, initiates the MAP kinase cascade, leading to the transcription of genes involved in cell growth and proliferation.

Grb2_Ras_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 2. Grb2-SH2 domain binds to pTyr SOS SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP 4. GDP-GTP Exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Cascade MAP Kinase Cascade Ras_GTP->MAPK_Cascade 5. Pathway Activation Grb2->SOS 3. Recruitment of SOS Transcription Gene Transcription (Proliferation, Survival) MAPK_Cascade->Transcription Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding & Autophosphorylation

Caption: The Grb2-mediated Ras/MAPK signaling pathway.

Structural Comparison of Grb2-SH2 Inhibitors

The development of inhibitors targeting the Grb2-SH2 domain has largely focused on peptidomimetics and small molecules that can effectively compete with the endogenous phosphotyrosine-containing ligands.

This compound is a potent and selective competitor of Grb2 SH2-phosphopeptide interactions.[1] It was developed through rational drug design to mimic the pTyr-X-Asn-X motif recognized by the Grb2-SH2 domain. Its chemical formula is C36H46N5O9P.

mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 is another well-characterized peptidomimetic inhibitor that exhibits high affinity for the Grb2-SH2 domain.[2] The "mAZ" group and the alpha-methylated phosphotyrosine contribute to its potent inhibitory activity.

Non-phosphate-containing inhibitors , such as those incorporating 4-(2-malonyl)phenylalanine (Pmf), represent a class of inhibitors designed to improve cell permeability by avoiding the highly charged phosphate group.[3][4] These compounds often require an Nα-oxalyl group to enhance their binding potency.

Quantitative Performance Data

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Ki). Lower values indicate higher potency.

InhibitorTarget DomainAssay TypeIC50 / KiReference
This compound Grb2-SH2ELISAIC50 = 65 nM[5]
mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 Grb2-SH2Fluorescence PolarizationKi = 1 nM
Compound 7 (monocarboxylic) Grb2-SH2Fluorescence AnisotropyKi = 140 nM
Pmf-containing inhibitor (L-20d) Grb2-SH2ELISAIC50 = 8 nM
Ac-pTyr-Ile-Asn-NH2 Grb2-SH2Not SpecifiedµM range

Experimental Protocols

Detailed methodologies for key experiments used to characterize these inhibitors are provided below.

Fluorescence Polarization Binding Assay

This assay measures the binding affinity of inhibitors to the Grb2-SH2 domain by monitoring changes in the polarization of fluorescently labeled ligands.

FP_Assay cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare Prepare Assay Buffer and Reagents (Grb2-SH2, Fluorescent Peptide, Inhibitor) start->prepare incubate Incubate Grb2-SH2 with Fluorescent Peptide and varying concentrations of Inhibitor prepare->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] and calculate IC50/Ki measure->analyze end End analyze->end

Caption: Workflow for a Fluorescence Polarization Binding Assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the purified Grb2-SH2 domain, a fluorescently labeled peptide ligand (e.g., FITC-pYVNV), and the inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Assay Plate Setup: In a 96-well, black, non-binding microplate, add a fixed concentration of the Grb2-SH2 domain and the fluorescent peptide to each well.

  • Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis: The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the bound fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Ras Activation Pull-Down Assay

This assay is used to determine the level of active, GTP-bound Ras in cells following treatment with an inhibitor.

Ras_Assay start Start cell_culture Culture cells and treat with inhibitor start->cell_culture lysis Lyse cells and collect supernatant cell_culture->lysis incubation Incubate lysate with Raf1-RBD beads to pull down active Ras-GTP lysis->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution western_blot Analyze by Western Blot using an anti-Ras antibody elution->western_blot end End western_blot->end

Caption: Workflow for a Ras Activation Pull-Down Assay.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with the Grb2-SH2 inhibitor or vehicle control for a specified time. Stimulate the cells with a growth factor (e.g., EGF) to induce Ras activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing detergents and protease inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pull-Down of Active Ras: Incubate the cell lysates with agarose beads conjugated to the Ras-binding domain (RBD) of Raf1. The RBD of Raf1 specifically binds to the GTP-bound, active form of Ras.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for Ras. Detect the signal using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate. The intensity of the band corresponding to Ras indicates the amount of active Ras in the original cell lysate.

Wound Healing Cell Motility Assay

This assay assesses the effect of inhibitors on the collective migration of a sheet of cells.

Wound_Healing_Assay start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_wound Create a 'wound' in the monolayer with a pipette tip seed_cells->create_wound add_inhibitor Add inhibitor at desired concentrations create_wound->add_inhibitor image_t0 Capture initial image (t=0) add_inhibitor->image_t0 incubate Incubate cells and capture images at regular intervals image_t0->incubate analyze Measure the wound area over time to determine the rate of cell migration incubate->analyze end End analyze->end

Caption: Workflow for a Wound Healing Cell Motility Assay.

Protocol:

  • Cell Seeding: Seed cells in a culture plate at a density that will allow them to form a confluent monolayer.

  • Creating the Wound: Once the cells are confluent, use a sterile pipette tip to create a straight scratch or "wound" through the center of the monolayer.

  • Inhibitor Treatment: Wash the cells to remove dislodged cells and then add fresh media containing the desired concentration of the Grb2-SH2 inhibitor or a vehicle control.

  • Image Acquisition: Immediately after adding the inhibitor, capture an initial image of the wound (time 0). Continue to capture images of the same field of view at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between the inhibitor-treated and control groups to determine the effect of the inhibitor on cell migration.

Conclusion

This compound and other Grb2-SH2 domain inhibitors represent a promising class of targeted therapeutics for cancers driven by aberrant RTK signaling. While peptidomimetic inhibitors like this compound and mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 demonstrate high potency in biochemical assays, their development can be challenged by issues of cell permeability and in vivo stability. The development of non-phosphate-containing inhibitors offers a potential solution to these challenges. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel Grb2-SH2 inhibitors, facilitating the identification of lead compounds for further preclinical and clinical development.

References

In Vivo Validation of CGP78850 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of CGP78850, a potent Grb2-SH2 domain inhibitor, with alternative therapeutic strategies. This guide synthesizes available preclinical data to inform the design and interpretation of in vivo studies targeting the Grb2 signaling pathway.

This compound is a peptidomimetic molecule designed to competitively inhibit the interaction between the Src homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2) and phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs).[1] This interaction is a critical node in the Ras/MAPK signaling cascade, which is frequently deregulated in cancer, making Grb2 an attractive target for therapeutic intervention.[2][3] While in vitro studies have demonstrated the ability of this compound to block EGFR-Grb2 and Shc-Grb2 interactions and inhibit the growth of tumor cell lines, a comprehensive understanding of its in vivo efficacy requires a detailed examination of preclinical animal studies.[4]

Comparative Analysis of In Vivo Efficacy

While specific in vivo quantitative data for this compound is limited in publicly available literature, a prototypical Grb2-SH2 domain binding antagonist, designated as C90 and structurally related to this compound, has demonstrated significant anti-metastatic activity in preclinical models. This provides the most relevant available data for assessing the potential in vivo performance of this class of inhibitors.

Compound/TherapyAnimal ModelCell LinePrimary OutcomeQuantitative ResultsReference
Grb2-SH2 Antagonist (C90) Experimental MetastasisB16-F1 (Murine Melanoma)Reduction in lung metastasesSignificant reduction in metastatic burden (qualitative description)[5]
Grb2-SH2 Antagonist (C90) Spontaneous MetastasisPC3M (Human Prostate Adenocarcinoma)Reduction in metastasesSignificant reduction in metastatic burden (qualitative description)
Peptidimer-c (Grb2-SH3 Inhibitor) XenograftHER2+ Human Breast Cancer (BK111)Tumor growth inhibitionReduced tumor growth
Peptidimer-c + Docetaxel XenograftHER2+ Hormone-Independent Human Prostate Adenocarcinoma (PAC120 HID28)Tumor regressionSignificant tumor regression

Experimental Methodologies

To facilitate the design of future in vivo studies, this section details the experimental protocols employed in the key studies cited.

In Vivo Metastasis Models with Grb2-SH2 Antagonist (C90)
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Lines:

    • B16-F1: Murine melanoma cells for the experimental metastasis model.

    • PC3M: Human prostate adenocarcinoma cells for the spontaneous metastasis model.

  • Experimental Metastasis Protocol (B16-F1):

    • B16-F1 cells were injected intravenously into the tail vein of SCID mice.

    • Treatment with the Grb2-SH2 antagonist C90 was administered. Dosing regimen and route of administration are not specified in the available literature.

    • Metastatic burden in the lungs was assessed using bioluminescence imaging.

  • Spontaneous Metastasis Protocol (PC3M):

    • PC3M cells were implanted orthotopically in the prostate of SCID mice.

    • Primary tumor growth was monitored.

    • Treatment with the Grb2-SH2 antagonist C90 was initiated. Dosing and schedule are not detailed in the available literature.

    • Metastasis to distant organs was quantified using bioluminescence imaging.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their effects by disrupting the Grb2-mediated signal transduction. The following diagrams illustrate the targeted pathway and the experimental workflow for in vivo validation.

Caption: this compound inhibits the Grb2-SH2 domain, blocking the Ras/MAPK signaling pathway.

In_Vivo_Validation_Workflow start Select Tumor Model (e.g., Xenograft, Syngeneic) implant Implant Tumor Cells (e.g., Subcutaneous, Orthotopic) start->implant tumor_growth Monitor Primary Tumor Growth implant->tumor_growth treatment Administer this compound or Alternative tumor_growth->treatment metastasis_assessment Assess Metastasis (Bioluminescence Imaging) treatment->metastasis_assessment endpoint Endpoint Analysis (Tumor Weight, Histology) metastasis_assessment->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis

Caption: Experimental workflow for in vivo validation of anti-cancer agent activity.

Alternative Therapeutic Strategies

Targeting the Grb2 signaling axis is not limited to direct inhibition of the Grb2-SH2 domain. Alternative approaches include:

  • Grb2-SH3 Domain Inhibitors: Compounds like "peptidimer-c" have been developed to block the interaction of Grb2's SH3 domains with downstream effectors like SOS, thereby inhibiting Ras activation. In vivo studies have shown that these inhibitors can reduce tumor growth, particularly in combination with chemotherapy.

  • Downstream Pathway Inhibitors: A multitude of inhibitors targeting components downstream of Grb2, such as MEK inhibitors (e.g., Trametinib) and ERK inhibitors, are in various stages of clinical development and have shown efficacy in treating cancers with Ras/MAPK pathway mutations.

Conclusion

The available preclinical evidence suggests that targeting the Grb2-SH2 domain with inhibitors like this compound and its analogs holds promise as an anti-metastatic strategy. The prototypical Grb2-SH2 antagonist C90 has demonstrated the ability to significantly reduce metastatic burden in aggressive tumor models. However, a clear limitation in the field is the lack of publicly available, detailed quantitative in vivo data for this compound itself. Future studies should focus on head-to-head in vivo comparisons of this compound with other Grb2 inhibitors and downstream pathway modulators to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such critical in vivo validation studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of CGP78850

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides comprehensive, step-by-step instructions for the proper disposal of the research compound CGP78850. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of novel research compounds. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific requirements and regulations. In the absence of specific data, this compound should be treated as a potentially hazardous substance.[1]

Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]

2. Waste Characterization and Segregation:

  • Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.[2][3]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Segregate solid and liquid waste containing this compound into separate, designated hazardous waste containers.

3. Waste Container Management:

  • Use only approved hazardous waste containers, which are typically provided by the EHS department. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure that waste containers are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure. Containers must be kept closed except when adding waste.

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation. For mixtures, list all components and their approximate percentages.

4. Disposal of Empty Containers:

  • A container that has held this compound should be considered hazardous waste.

  • For containers of highly toxic chemicals (a conservative assumption for a novel compound), the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as regular trash after defacing the original label.

5. Request for Waste Collection:

  • Once a waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.

  • Do not dispose of this compound down the drain or in the regular trash.

Key Disposal Principles and Data

The following table summarizes critical safety considerations and disposal principles for research compounds like this compound where specific data is unavailable.

PrincipleGuidelineRationale
Hazard Identification Assume the compound is hazardous.Protects personnel and the environment from unknown risks.
Regulatory Compliance Adhere to all local, state, and federal hazardous waste regulations.Ensures legal and safe disposal practices.
Personal Protection Utilize appropriate PPE during all handling and disposal activities.Minimizes the risk of exposure through inhalation, ingestion, or skin contact.
Waste Segregation Keep different chemical wastes separate.Prevents potentially dangerous chemical reactions in waste containers.
Container Integrity Use designated, sealed, and clearly labeled waste containers.Prevents spills, leaks, and misidentification of waste.

This compound Mechanism of Action: The Grb2 Signaling Pathway

This compound is a potent and selective inhibitor of the Grb2 SH2 domain. Grb2 is an adaptor protein crucial for signal transduction from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the Ras/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. By blocking the interaction between Grb2 and activated RTKs, this compound disrupts this signaling cascade, which can inhibit the growth of cancer cells.

Grb2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK Ligand Binding & Autophosphorylation Grb2 Grb2 pRTK->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->Grb2 Inhibition

Caption: Grb2 signaling pathway and the inhibitory action of this compound.

References

Personal protective equipment for handling CGP78850

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of CGP78850, a potent neurological research compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.

Immediate Safety and Hazard Information

Assumed Hazard Classifications:

Hazard ClassPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation upon direct contact.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.
Respiratory/Skin Sensitization May cause allergic skin reaction or respiratory irritation.
Specific Target Organ Toxicity Potential for adverse effects on specific organs with single or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to prevent the spread of contamination.
Eye Protection Chemical safety goggles.Protects eyes from airborne particles and potential splashes of solutions containing the compound.
Body Protection Dedicated, disposable lab coat.Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Recommended when handling the powdered form outside of a certified chemical fume hood or glove box to minimize inhalation risk.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don appropriate PPE b Prepare designated handling area (fume hood) a->b c Assemble all necessary equipment and reagents b->c d Bring this compound to room temperature c->d e Weigh the required amount in fume hood d->e f Prepare stock solution e->f g Decontaminate all surfaces and equipment f->g h Segregate and label all waste g->h i Remove and dispose of PPE correctly h->i j Dispose of waste according to institutional and local regulations i->j

Caption: Workflow for Safe Handling of this compound

Experimental Protocols Cited:

While specific experimental protocols are not detailed in the safety-focused search results, the handling procedures outlined above are based on established best practices for working with potent chemical compounds in a laboratory setting.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

ConditionDuration
Powder -20°C for up to 3 years or 4°C for up to 2 years.
In Solvent -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disposal Plan:

All materials that have come into contact with this compound are to be considered chemical waste.

  • Solid Waste: This includes gloves, weighing paper, pipette tips, and any other disposable materials. These items must be collected in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and surfaces should be decontaminated using an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.

  • Final Disposal: All waste must be disposed of in accordance with your institution's and local environmental regulations for chemical waste.

By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of exposure and environmental contamination. Always consult your institution's specific safety protocols and the official Safety Data Sheet for the most comprehensive information.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.